(R)-Linalyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAYLJWKGQEPM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015440 | |
| Record name | (R)-Linalyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16509-46-9 | |
| Record name | (-)-Linalyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16509-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl acetate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Linalyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINALYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Linalyl Acetate: Chemical Properties and Structure
(R)-Linalyl acetate (B1210297), a prominent monoterpene ester, is a key constituent of various essential oils, most notably those of lavender and bergamot. This document provides a comprehensive overview of its chemical and physical properties, structural details, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
The fundamental chemical and physical properties of (R)-Linalyl acetate are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [1][2][3] |
| Molecular Weight | 196.29 g/mol | [1][2][3][4][5] |
| IUPAC Name | [(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate | [5] |
| Synonyms | (-)-linalyl acetate, L-LINALYL ACETATE | [5] |
| CAS Number | 16509-46-9 | [3][6] |
| Appearance | Colorless liquid | [2][4][7] |
| Odor | Characteristic bergamot–lavender odor | [7] |
| Boiling Point | 220 °C | [2][4][7] |
| Density | 0.901 g/mL at 25 °C | [2][7] |
| Solubility in Water | 30 mg/L | [1] |
| Log Kow (octanol-water partition coefficient) | 3.9 | [1] |
| Refractive Index | 1.453 at 20°C | [7] |
| SMILES | CC(=CCC--INVALID-LINK--(C=C)OC(=O)C)C | [5] |
| InChI Key | UWKAYLJWKGQEPM-LBPRGKRZSA-N | [5] |
Chemical Structure
This compound is the acetate ester of (R)-linalool. The molecule possesses a chiral center at the C3 position, leading to its specific stereoisomeric form which can influence its biological activity and sensory properties.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of linalyl acetate is through the esterification of linalool (B1675412) with acetic anhydride (B1165640).[8] To obtain the specific (R)-enantiomer, (R)-linalool would be used as the starting material.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and placed in a controlled temperature bath, (R)-linalool and acetic anhydride are added, typically in a molar ratio of 1:1 to 1:4.[8]
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is introduced to the mixture in a catalytic amount (e.g., 0.05-0.25 wt% of the total reactants).[8]
-
Reaction Conditions: The mixture is stirred at a controlled temperature, for instance, between 5-45°C, for a duration of 10 to 150 minutes.[8]
-
Workup: After the reaction is complete, the mixture is cooled and washed with a dilute base (e.g., sodium bicarbonate solution) and then with water to neutralize and remove the acid catalyst.
-
Purification: The final product, this compound, is purified by vacuum distillation to remove unreacted starting materials and byproducts.[8]
Analytical Workflow for Characterization:
The identity and purity of synthesized or isolated this compound can be confirmed through a standard analytical workflow.
Caption: A typical experimental workflow for the analysis of this compound.
Biological Activity and Signaling Pathways
This compound, along with its corresponding alcohol linalool, has been shown to possess anti-inflammatory properties.[9] Research has indicated that these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[10]
The NF-κB pathway is a critical regulator of the inflammatory response. In a simplified model, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). Linalyl acetate has been observed to downregulate NF-κB signaling by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[10] This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.
Caption: The inhibitory effect of Linalyl Acetate on the NF-κB signaling pathway.
Furthermore, linalyl acetate has been investigated for its potential neuroprotective, antioxidant, and anti-diabetic properties, which may be linked to its ability to mitigate oxidative stress and inflammation.[11] Studies suggest it may play a role in protecting neurons and microglia from oxidative stress and inflammatory responses.[11]
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 16509-46-9 [chemicalbook.com]
- 7. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 8. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of (R)-Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural occurrence of (R)-Linalyl acetate (B1210297), a significant monoterpene ester valued in the fragrance, flavor, and pharmaceutical industries. It details the primary botanical sources and presents in-depth protocols for its isolation and purification, with a focus on enantiomeric specificity.
Introduction to (R)-Linalyl Acetate
Linalyl acetate (3,7-dimethylocta-1,6-dien-3-yl acetate) is the acetate ester of linalool (B1675412), a naturally occurring terpene alcohol.[1] It exists as two enantiomers: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate.[2][3] The chirality of the molecule is crucial as enantiomers can exhibit different biological activities and sensory properties.[4] this compound is particularly sought after for its characteristic fresh, sweet, and floral-fruity aroma, reminiscent of bergamot and lavender.[1] Its biological activities, including potential antimicrobial and anti-inflammatory effects, make it a molecule of interest for drug development. This guide focuses on the natural sourcing and subsequent isolation of the (R)-enantiomer.
Natural Sources of this compound
This compound is found in a variety of aromatic plants, where it is a principal component of their essential oils.[1][2][5] The enantiomeric distribution of linalyl acetate is often linked to the predominant enantiomer of its precursor, linalool. In many key species, such as Lavandula angustifolia, (R)-(-)-linalool is the dominant form, leading to a higher natural abundance of this compound.[6][7]
The concentration of linalyl acetate and its enantiomeric ratio can vary significantly based on the plant species, cultivar, geographical origin, growing conditions, and harvest time.[4][8] Key botanical sources are detailed in Table 1.
Table 1: Prominent Natural Sources of Linalyl Acetate
| Botanical Source | Common Name | Plant Part | Typical Linalyl Acetate Content (%) in Essential Oil | Predominant Enantiomer |
| Lavandula angustifolia | Lavender | Flowers | 25 - 49%[6][8][9] | (R)-(-)[6] |
| Citrus bergamia | Bergamot | Peel | 30 - 40%[10][11] | Data suggests (R)-(-) is significant[12] |
| Salvia sclarea | Clary Sage | Flowers & Leaves | Can be a major component, accumulation starts early[1][13] | (R)-(-)[7] |
| Mentha citrata | Bergamot Mint | Leaves | High, used for natural isolation[14] | Not specified |
| Thymus marschallianus | A species of Thyme | Aerial parts | Component present[2] | (R)-(-) reported[2] |
Isolation and Purification Protocols
The isolation of pure this compound from natural sources is a multi-step process. It typically begins with the extraction of the essential oil from the plant material, followed by purification to isolate the linalyl acetate fraction, and finally, a chiral separation to resolve the (R)- and (S)-enantiomers.
Steam distillation is the most common method for extracting essential oils from plant matter, as it effectively isolates volatile compounds without using chemical solvents.[15][16] The process preserves the integrity of temperature-sensitive molecules like linalyl acetate, although some hydrolysis to linalool can occur.[9][17]
Experimental Protocol: Steam Distillation
-
Preparation of Plant Material: Harvest the appropriate plant part (e.g., lavender flowers) at the optimal time for maximum oil yield.[16] The material can be used fresh or partially dried. Coarsely chopping the material can increase the surface area for more efficient extraction.
-
Apparatus Setup: Assemble a steam distillation unit.[18] This consists of a steam generator (or a boiling flask for water), a biomass flask to hold the plant material, a still head, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[18]
-
Extraction Process:
-
Place the prepared plant material into the biomass flask.
-
Heat the water in the boiling flask to generate steam.[16]
-
Allow the steam to pass through the plant material. The steam will rupture the plant's oil glands and volatilize the aromatic compounds.[15]
-
The mixture of steam and volatile oil vapor travels to the condenser.
-
-
Condensation and Collection:
-
Cool water circulating through the outer jacket of the condenser cools the vapor, causing it to condense back into a liquid.[16]
-
Collect the condensate, which consists of a mixture of essential oil and water (hydrosol), in the receiving vessel.
-
-
Separation:
-
Allow the mixture to settle. The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
-
The resulting essential oil contains a mixture of compounds, including linalyl acetate, linalool, camphor, and others.[8][19]
-
To isolate linalyl acetate from other components of the essential oil, fractional distillation is employed. This technique separates compounds based on differences in their boiling points.[20][21] Linalyl acetate (boiling point ~220 °C) can be separated from compounds with significantly different boiling points, such as linalool (~198 °C).
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a collection flask.[20] The efficiency of the separation depends on the length and type of the fractionating column (number of theoretical plates).[21]
-
Distillation Process:
-
Place the crude essential oil into the round-bottom flask with boiling chips or a magnetic stir bar.
-
Gently heat the flask. The mixture will begin to boil, and the vapor will rise into the fractionating column.
-
As the vapor rises, it undergoes multiple cycles of condensation and re-vaporization on the surface of the column packing.[20][21] This enriches the vapor with the more volatile components (lower boiling point).
-
Monitor the temperature at the distillation head. Maintain a slow and steady distillation rate.
-
-
Fraction Collection:
-
Collect the distillate in separate fractions. The first fraction will be enriched in the most volatile components (e.g., monoterpenes).
-
As the temperature stabilizes near the boiling point of the next compound, change the receiving flask to collect that fraction.
-
When the temperature rises and stabilizes near 220 °C, collect the fraction enriched in linalyl acetate.
-
The resulting product will be a racemic or enantioenriched mixture of linalyl acetate.
-
To isolate this compound from its (S)-enantiomer, a chiral separation technique is mandatory. Preparative chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective methods. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate.[22]
Experimental Protocol: Preparative Chiral Chromatography (General Principles)
-
Column Selection: Choose a suitable preparative column with a chiral stationary phase. For linalyl acetate, cyclodextrin-based phases are commonly used in GC analysis and can be applied to preparative scale.[22][23]
-
Sample Preparation: Dissolve the linalyl acetate fraction obtained from fractional distillation in an appropriate solvent (e.g., hexane (B92381) for GC).
-
Chromatographic Separation:
-
Inject the sample into the preparative chromatograph.
-
The mobile phase (carrier gas in GC, solvent in HPLC) carries the sample through the chiral column.
-
Due to differential interactions with the CSP, the (R)- and (S)-enantiomers travel through the column at different rates and elute at different times.
-
-
Fraction Collection:
-
Use a detector to monitor the column effluent. Two separate peaks corresponding to the (S)- and (R)-enantiomers will be observed.
-
An automated fraction collector is used to collect the eluent corresponding to each peak in separate vessels.
-
-
Solvent Removal and Analysis:
Isolation Workflow
The following diagram illustrates the comprehensive workflow for isolating this compound from a natural plant source.
Caption: Workflow for the isolation of this compound from botanical sources.
References
- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Linalyl acetate | C12H20O2 | CID 6999980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. foreverest.net [foreverest.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 11. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 12. researchgate.net [researchgate.net]
- 13. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. linalyl acetate, 115-95-7 [thegoodscentscompany.com]
- 15. ellementalpro.com [ellementalpro.com]
- 16. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 17. US20130289300A1 - Method and system for separating linalyl acetate from lavender essential oil and preparing its derivatives - Google Patents [patents.google.com]
- 18. engineering.iastate.edu [engineering.iastate.edu]
- 19. researchgate.net [researchgate.net]
- 20. Purification [chem.rochester.edu]
- 21. vernier.com [vernier.com]
- 22. gcms.cz [gcms.cz]
- 23. mega.mi.it [mega.mi.it]
Enantiomeric Purity of (R)-Linalyl Acetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth examination of the stereospecific significance, synthesis, and analysis of (R)-Linalyl acetate (B1210297), a key chiral compound in the pharmaceutical and fragrance industries.
Executive Summary
Linalyl acetate, a monoterpene ester, is a prominent phytochemical found in numerous essential oils, notably from lavender (Lavandula angustifolia) and bergamot (Citrus bergamia). It exists as two enantiomers, (R)- and (S)-linalyl acetate, which, despite having identical chemical formulas, exhibit distinct biological and sensory properties. This technical guide delves into the critical importance of the enantiomeric purity of (R)-linalyl acetate, providing a comprehensive overview of its pharmacological significance, methods for its enantioselective synthesis and resolution, and detailed protocols for the determination of its enantiomeric excess. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and fragrance chemistry.
The Significance of Enantiomeric Purity
The chirality of a molecule is a fundamental determinant of its interaction with the inherently chiral environment of biological systems, such as receptors and enzymes. Consequently, enantiomers of a chiral compound can display significantly different pharmacological, toxicological, and organoleptic profiles.
Pharmacological Differentiation
For linalyl acetate and its precursor, linalool (B1675412), the enantiomeric form dictates the biological activity. Research has demonstrated that the pure (-)-linalool (B1674924) enantiomer exhibits a more prolonged anti-inflammatory effect compared to its racemic mixture.[1] Linalyl acetate itself is considered a pro-drug, likely being hydrolyzed in vivo to linalool, which then exerts its therapeutic effects.[1] The anti-inflammatory actions of linalyl acetate are mediated through complex signaling pathways, including the inhibition of the canonical NF-κB pathway and the suppression of TSLP/IL-33 signaling.
Importance in Fragrance and Food Industries
In addition to its therapeutic potential, the enantiomeric composition of linalyl acetate is a crucial marker for the authenticity and quality of essential oils.[2] Natural essential oils, such as bergamot, often contain a high enantiomeric excess of (R)-(-)-linalyl acetate.[3] In contrast, synthetic linalyl acetate is typically produced as a racemic mixture.[4] Therefore, the determination of the enantiomeric ratio of linalyl acetate is a powerful tool for detecting adulteration of natural products with synthetic substitutes.
Methodologies for Achieving Enantiomeric Purity
The production of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture. The choice between these methods depends on factors such as cost, scalability, and the desired level of enantiomeric purity.
Enantioselective Synthesis
This "chiral pool" approach involves the use of an enantiomerically pure starting material. For this compound, the most common method is the esterification of (R)-(-)-linalool.
Experimental Protocol: Synthesis of this compound from (R)-(-)-Linalool
-
Reactants:
-
(-)-(R)-linalool
-
Acetic anhydride (B1165640) (Ac₂O)
-
4-Dimethylaminopyridine (DMAP) - Catalyst
-
Methanol (MeOH) - for quenching
-
Aqueous Sodium Bisulfate (NaHSO₄)
-
Dichloromethane (CH₂Cl₂) - for extraction
-
Magnesium Sulfate (MgSO₄) - for drying
-
-
Procedure:
-
Dissolve (-)-(R)-linalool in pyridine in a suitable reaction vessel.
-
Add acetic anhydride and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for approximately 44 hours.
-
Quench the reaction by the addition of methanol, followed by aqueous NaHSO₄.
-
Extract the product into dichloromethane.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by column chromatography (gradient elution from hexane (B92381) to 10% hexane:EtOAc) to yield this compound as a colorless oil.
-
-
Expected Yield: ~97%
Enzymatic Kinetic Resolution
Kinetic resolution is a process that separates a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst, typically an enzyme. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), are highly effective for the resolution of racemic alcohols and their esters. In the case of racemic linalyl acetate, a lipase can selectively hydrolyze one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Linalyl Acetate
-
Reactants & Materials:
-
Racemic linalyl acetate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate (B84403) buffer (pH 7.0)
-
Organic solvent (e.g., hexane or isooctane)
-
Shaking incubator
-
-
Procedure:
-
Prepare a biphasic system by adding the racemic linalyl acetate to a mixture of phosphate buffer and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with constant agitation.
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining linalyl acetate and the produced linalool using chiral gas chromatography.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Separate the enzyme by filtration.
-
Separate the organic and aqueous phases.
-
Isolate the unreacted this compound from the organic phase and the produced (S)-linalool from the aqueous phase. Purify each component using appropriate techniques such as column chromatography.
-
Quantitative Analysis of Enantiomeric Purity
The determination of the enantiomeric excess (ee) is paramount for quality control and for understanding the biological activity of this compound. Chiral Gas Chromatography (GC) is the most widely used and effective technique for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC utilizes a stationary phase that contains a chiral selector, which interacts differently with the two enantiomers, leading to their separation and distinct retention times.
Experimental Protocol: Chiral GC-FID Analysis of Linalyl Acetate Enantiomers
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: MEGA-DEX DET Beta (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 100 kPa.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 0.5 µL
-
Split Ratio: 1:80
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C
-
Ramp: 2°C/min to 220°C
-
-
Detector:
-
FID Temperature: 250°C
-
-
Sample Preparation: Dilute the sample (e.g., 1 mg/mL) in n-Hexane.
-
Peak Identification: The elution order for linalyl acetate on this column is typically (R)-(-)-linalyl acetate followed by (S)-(+)-linalyl acetate.
Data Presentation
Table 1: Comparison of Methods for Achieving Enantiopure this compound
| Method | Starting Material | Key Reagents/Catalyst | Achieved Purity (ee%) | Advantages | Disadvantages |
| Enantioselective Synthesis | (R)-(-)-Linalool | Acetic anhydride, Pyridine, DMAP | >99% (product) | High enantiomeric purity, high yield. | Dependent on the availability and cost of the enantiopure starting material. |
| Enzymatic Kinetic Resolution | Racemic Linalyl Acetate | Candida antarctica lipase B (Novozym 435) | >95% (unreacted substrate) | Mild reaction conditions, environmentally benign. | Maximum theoretical yield of a single enantiomer is 50%, requires separation of product and unreacted substrate. |
Visualizing the Science: Diagrams and Workflows
Signaling Pathways
The biological effects of linalyl acetate are underpinned by its interaction with specific cellular signaling cascades.
References
A Technical Guide to the Spectroscopic Data of (R)-Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (R)-Linalyl acetate (B1210297), a naturally occurring monoterpenoid and a principal component in the essential oils of lavender and bergamot.[1][2] The information presented herein is intended to assist in the identification, characterization, and quality control of this compound in research and drug development settings.
Quantitative Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-Linalyl acetate.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.97 | dd | 17.48, 10.90 | H-1 |
| 5.15 | dd | 17.48, 11.13 | H-2a |
| 5.08 | dd | 10.76, 0.94 | H-2b |
| 5.36 - 5.43 | m | H-6 | |
| 1.55 | s | H-7' | |
| 1.66 | s | H-8 | |
| 1.75 - 1.96 | m | H-4 | |
| 2.03 - 2.09 | m | H-5 | |
| 2.01 | s | H-11 (CH₃ of acetate) | |
| 1.30 | s | H-10 (CH₃ on C3) |
Data sourced from multiple references, including spectral databases.[3][4][5][6]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 169.9 | C-9 (C=O of acetate) |
| 144.5 | C-1 |
| 141.7 | C-7 |
| 125.4 | C-6 |
| 113.3 | C-2 |
| 82.8 | C-3 |
| 40.4 | C-4 |
| 27.9 | C-10 |
| 23.6 | C-5 |
| 22.2 | C-11 |
| 13.6 | C-8 |
Data sourced from multiple references, including spectral databases.[3][7][8]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Strong | C-H stretch (alkane) |
| 1750-1730 | Strong | C=O stretch (ester) |
| 1630 | Medium-Weak | C=C stretch (alkene) |
| 1300-1000 | Strong | C-O stretch (ester) |
Characteristic absorption frequencies for functional groups present in Linalyl Acetate.[9][10]
Table 4: Mass Spectrometry (MS) Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 136 | ~25 | [M - CH₃COOH]⁺ |
| 121 | ~30 | [M - CH₃COOH - CH₃]⁺ |
| 93 | ~60 | [C₇H₉]⁺ |
| 80 | ~40 | [C₆H₈]⁺ |
| 69 | ~55 | [C₅H₉]⁺ |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
Electron Ionization (EI) fragmentation pattern.[11][12]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted based on the specific instrumentation available.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of small organic molecules.[13][14][15][16]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , use a standard pulse program (e.g., zg30). Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , use a proton-decoupled pulse program. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a pure liquid sample using the thin-film transmission method.[17][18][19]
-
Sample Preparation:
-
Ensure the infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[20]
-
Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[17]
-
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile compounds like those found in essential oils.[21][22]
-
Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent, such as methanol (B129727) or hexane. A common dilution is 1 µL of the sample in 1 mL of solvent.[23]
-
-
Instrumental Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/minute to separate the components.[23]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.[23]
-
The separated components eluting from the GC column are introduced into the MS, where they are fragmented and detected.
-
The resulting mass spectrum for the peak corresponding to this compound is compared to a reference library (e.g., NIST) for identification.[24]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Linalyl acetate(115-95-7) 1H NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Linalyl acetate(115-95-7) 13C NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Linalyl acetate(115-95-7) IR Spectrum [m.chemicalbook.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Linalyl acetate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 14. omicsonline.org [omicsonline.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. areme.co.jp [areme.co.jp]
- 22. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 23. scitepress.org [scitepress.org]
- 24. How Experts Determine Essential Oil Purity [innovatechlabs.com]
(R)-Linalyl Acetate: A Technical Overview of its Properties, Synthesis, and Biological Activity
Shanghai, China - (R)-Linalyl acetate (B1210297), a naturally occurring monoterpene ester, is a key aromatic compound found in various essential oils, notably from lavender and bergamot. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory effects and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of drug development and natural product chemistry.
Core Properties of (R)-Linalyl Acetate
This compound is the (R)-enantiomer of linalyl acetate. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 16509-46-9 | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Floral, sweet, citric, with minty and caraway-like notes | [2] |
| Boiling Point | 220 °C | [3] |
| Log P | 3.93 | [3] |
Enantioselective Synthesis of this compound
The controlled synthesis of the (R)-enantiomer of linalyl acetate is crucial for studying its specific biological effects. A common and effective method involves the acetylation of (-)-(R)-linalool.
Experimental Protocol: Acetylation of (-)-(R)-Linalool
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
(-)-(R)-Linalool
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (B129727) (MeOH)
-
Aqueous sodium bisulfate (NaHSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of (-)-(R)-linalool in pyridine, add acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for approximately 44 hours.
-
Quench the reaction by adding methanol followed by aqueous sodium bisulfate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane to 10% ethyl acetate in hexane to afford pure this compound.
Biological Activity: Anti-inflammatory Effects
This compound, often in conjunction with its corresponding alcohol, (-)-linalool (B1674924), has demonstrated notable anti-inflammatory properties. The anti-inflammatory activity has been evaluated in vivo using animal models.
In Vivo Anti-inflammatory Activity of (-)-Linalool
A study investigating the anti-inflammatory properties of (-)-linalool, the naturally occurring enantiomer that is structurally related to this compound, utilized the carrageenan-induced paw edema model in rats.[4][5] This is a widely accepted acute inflammation model.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animals: Male Wistar rats are typically used.
-
Test Substance Administration: (-)-Linalool is administered systemically (e.g., intraperitoneally) at various doses.
-
Induction of Inflammation: A sub-plantar injection of a carrageenan solution into the right hind paw of the rats induces localized edema.
-
Measurement of Edema: The volume of the paw is measured at specific time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of a control group.
Quantitative Data:
The study on (-)-linalool revealed a dose-dependent anti-inflammatory effect.[4][5]
| Treatment | Dose (mg/kg) | Time after Carrageenan | Edema Inhibition (%) |
| (-)-Linalool | 25 | 3 hours | 28% |
| (-)-Linalool | 25 | 5 hours | 25% |
| (-)-Linalool | 50 | 1 hour | 58% |
| (-)-Linalool | 75 | 1 hour | 60% |
It is important to note that linalyl acetate is considered a pro-drug of linalool (B1675412), meaning it is metabolized to the alcohol form in the body.[6] The effects of linalyl acetate on local edema were observed to be less pronounced and more delayed compared to linalool.[4][5]
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of linalyl acetate are believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines like IL-6.
Studies on racemic linalyl acetate have shown that it can down-regulate the NF-κB signaling pathway in HepG2 cells.[7] Linalyl acetate was found to inhibit the phosphorylation of p65 (a subunit of NF-κB) and IκBα, leading to the suppression of NF-κB activation and a subsequent reduction in the expression of IL-6.[8]
Conclusion
This compound is a significant natural compound with well-defined chemical properties and established methods for its enantioselective synthesis. Its biological activity, particularly its anti-inflammatory effects, is of considerable interest to the scientific community. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying these effects. Further research focusing specifically on the (R)-enantiomer is warranted to fully elucidate its therapeutic potential and to develop novel applications in the pharmaceutical and wellness industries.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]
- 3. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [tutvital.tut.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
(R)-Linalyl Acetate: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Linalyl acetate (B1210297) is a naturally occurring monoterpene ester and a primary constituent of the essential oils of various aromatic plants, including lavender (Lavandula angustifolia) and bergamot (Citrus bergamia). Traditionally recognized for its pleasant floral and fruity aroma, recent scientific investigations have unveiled a spectrum of biological activities, positioning (R)-linalyl acetate as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth overview of the current state of knowledge regarding the biological activities of this compound, with a focus on its anti-inflammatory, antimicrobial, and potential anticancer properties. The information is presented to support further research and development in the fields of pharmacology and drug discovery.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanism of action appears to be multifactorial, involving the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.
A key mechanism underlying the anti-inflammatory effects of linalyl acetate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Linalyl acetate has been shown to down-regulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3] Furthermore, studies have indicated its role in modulating the Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33) signaling pathways, which are critical in allergic inflammation and neuropathic pain.[4][5]
Quantitative Data on Anti-inflammatory Activity
| Model/Assay | Test System | Concentration/Dose | Observed Effect | Reference |
| Carrageenan-induced paw edema | Rats | 25 mg/kg (systemic administration) | Delayed and more prolonged reduction of edema compared to the racemate.[6][7] | Peana et al., 2002 |
| Imiquimod-induced psoriasis-like skin inflammation | BALB/c mice | 2% topical application (in combination with linalool) | 76.31% recovery in PASI score and significant reduction in Th-1 and Th-17 cell-specific cytokines.[8] | Rai et al., 2022 |
| Lipopolysaccharide (LPS)-induced inflammation | HepG2 cells | Not specified | Down-regulation of p65 and IκBα phosphorylation, leading to inhibition of NF-κB activation and reduced IL-6 expression.[1][9] | Wu et al., 2023 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline, Tween 80 solution)
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound treated, and Positive control.
-
Compound Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or the vehicle to the respective groups. Administer the positive control drug (e.g., Indomethacin, 10 mg/kg, i.p.) to its group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculation of Edema and Inhibition:
-
Paw edema is calculated as the increase in paw volume: Edema = Vt - V0.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Signaling Pathway: Inhibition of NF-κB Activation
The following diagram illustrates the inhibitory effect of this compound on the canonical NF-κB signaling pathway.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria. Its lipophilic nature allows it to interact with the cell membranes of microorganisms, leading to increased permeability and disruption of cellular functions.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | MIC (mg/mL) | Reference |
| Staphylococcus aureus (MRSA ATCC 43300) | Not specified as a single agent, but shows synergistic effects with antibiotics.[13] | Kwieciński et al., 2020 |
| Escherichia coli ATCC 25922 | 3.1 (as Lavender Essential Oil)[14] | D'Amato et al., 2024 |
| Bacillus cereus NRRL B3711 | Lower MIC with MAE oil (high in linalyl acetate) compared to SCDE oil.[15] | Acar et al., 2024 |
| Bacillus subtilis PY79 | Lower MIC with MAE oil (high in linalyl acetate) compared to SCDE oil.[15] | Acar et al., 2024 |
| Enterococcus faecalis ATCC 29212 | Lower MIC with MAE oil (high in linalyl acetate) compared to SCDE oil.[15] | Acar et al., 2024 |
| Turtle-borne pathogenic bacteria | 0.5-1% (v/v) (as Lavender Essential Oil)[16] | Hossain et al., 2017 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[17]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the antimicrobial activity of this compound.
Anticancer Activity
The potential of this compound as an anticancer agent is an emerging area of research. Studies have primarily focused on essential oils rich in this compound, suggesting a role in inducing cytotoxicity in cancer cells. However, research on the isolated (R)-enantiomer is still limited.
Some studies suggest that linalyl acetate, in combination with other monoterpenes like limonene (B3431351), can induce apoptosis in cancer cells.[18][19][20] The proposed mechanisms include the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[18] It is important to note that some studies have shown low cytotoxicity of linalyl acetate as a single agent, indicating that its anticancer effects may be more pronounced in synergistic combinations.[21]
Quantitative Data on Anticancer Activity
Data on the anticancer activity of pure this compound is scarce. The following table includes data from studies on essential oils with high linalyl acetate content.
| Cell Line | Test Substance | IC50 Value | Reference |
| HaCaT (human keratinocyte) | Lavender essential oil (high linalyl acetate) | 0.36% (v/v) | [21] |
| HepG2 (hepatocellular carcinoma) | Lavandula officinalis essential oil (37.04% linalyl acetate) | 67.8 µg/mL | [22] |
| A549 (lung carcinoma) | Lavandula officinalis essential oil (37.04% linalyl acetate) | 12 µg/mL | [22] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculation of Cell Viability and IC50:
-
Cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion
This compound is a promising natural compound with a range of biological activities, most notably anti-inflammatory and antimicrobial effects. Its ability to modulate key inflammatory pathways, such as NF-κB, underscores its therapeutic potential for inflammatory conditions. While its anticancer properties are still under investigation, preliminary findings suggest a role in inducing cancer cell death, particularly in combination with other phytochemicals. Further research is warranted to fully elucidate the mechanisms of action, establish dose-response relationships for various biological effects, and evaluate the safety and efficacy of this compound in more complex biological systems. The detailed protocols and data presented in this guide aim to facilitate and inspire future research into this versatile molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? [frontiersin.org]
- 4. Linalyl Acetate Ameliorates Mechanical Hyperalgesia Through Suppressing Inflammation by TSLP/IL-33 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linalyl Acetate Ameliorates Mechanical Hyperalgesia Through Suppressing Inflammation by TSLP/IL-33 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Selected Essential Oil Compounds Alone and in Combination with β-Lactam Antibiotics Against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Lavender Essential Oil from Lavandula angustifolia Mill.: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of the Chemical Composition, Antimicrobial, and Antioxidant Qualities of Microwave and Supercritical CO2-Extracted Lavender Essential Oils Cultivated in a Hyperarid Region of Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. mdpi.com [mdpi.com]
- 18. Implication of limonene and linalyl acetate in cytotoxicity induced by bergamot essential oil in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exploitation of Cytotoxicity of Some Essential Oils for Translation in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journal.waocp.org [journal.waocp.org]
Pharmacological properties of enantiomerically pure linalyl acetate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Linalyl acetate (B1210297), a monoterpene ester, is a significant constituent of numerous essential oils, notably lavender and bergamot, and is recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. While commonly studied as a racemic mixture, the stereochemistry of linalyl acetate presents a critical but underexplored aspect of its therapeutic potential. This technical guide synthesizes the current understanding of the pharmacological properties of enantiomerically pure linalyl acetate, with a particular focus on (R)-(-)-linalyl acetate, the predominant natural enantiomer. Due to a notable scarcity of direct comparative studies on the individual enantiomers, this document extrapolates potential enantioselective effects from research on its primary metabolite, linalool (B1675412), and pharmacological data on essential oils with high enantiomeric purity, such as bergamot oil. This guide provides an in-depth review of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols to facilitate further research into the stereospecific therapeutic applications of linalyl acetate.
Introduction
Linalyl acetate (C₁₂H₂₀O₂) is the acetate ester of linalool and a key aromatic compound in a variety of medicinal plants.[1] Its therapeutic properties are often considered in conjunction with linalool, as linalyl acetate is readily hydrolyzed to linalool and acetic acid in vivo, suggesting it may function as a prodrug.[2][3] The chiral center in the linalool moiety results in two enantiomers of linalyl acetate: (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. The biological activities of many chiral compounds are enantiomer-dependent; therefore, understanding the specific pharmacological profiles of each linalyl acetate enantiomer is crucial for targeted therapeutic development.[4] Notably, cold-pressed bergamot essential oil is naturally enriched with (R)-(-)-linalyl acetate, with a purity of 99.7-99.9%, offering a valuable source for studying this specific enantiomer.
Pharmacodynamics and Mechanism of Action
The pharmacological effects of linalyl acetate are multifaceted, involving modulation of inflammatory cascades, nociceptive pathways, and neurotransmitter systems.
Anti-inflammatory Activity
Linalyl acetate demonstrates significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In cellular models, linalyl acetate has been shown to suppress the phosphorylation of p65 and IκBα, key steps in the activation of the canonical NF-κB pathway.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[5]
While direct comparative studies on the enantiomers are lacking, research on linalool, the active metabolite, has shown that (-)-linalool (B1674924) exhibits a more prolonged anti-inflammatory effect compared to the racemic mixture in a carrageenan-induced edema model in rats, suggesting potential stereoselectivity in the anti-inflammatory action of linalyl acetate.[6][7]
Analgesic Effects
The analgesic properties of linalyl acetate are linked to its interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, a key player in nociception. Linalyl acetate has been found to inhibit TRPA1, thereby reducing pain-related behaviors in animal models.[8] The analgesic effects of bergamot essential oil, rich in (R)-(-)-linalyl acetate, further support the role of this enantiomer in pain management.[9]
Anxiolytic and Sedative Properties
Linalyl acetate is reputed for its calming and sedative effects. While the precise enantiomer-specific mechanisms are not fully elucidated, the anxiolytic effects of essential oils containing linalyl acetate are well-documented.[10] These effects are thought to be mediated, in part, by the modulation of GABAergic and serotonergic systems. Linalool, the metabolite, is known to interact with GABA-A receptors and modulate glutamatergic transmission, which likely contributes to the anxiolytic profile of linalyl acetate.[11][12]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of linalyl acetate. It is important to note that this data is primarily from studies on racemic linalyl acetate.
| Pharmacological Activity | Assay | Test System | Compound | Dose/Concentration | Observed Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Rats | Racemic Linalyl Acetate | Equimolar to 25 mg/kg Linalool | Delayed and less pronounced edema reduction compared to linalool | [6][7] |
| Anti-inflammatory | LPS-induced NF-κB activation | HepG2 cells | Racemic Linalyl Acetate | Not specified | Down-regulation of p65 and IκBα phosphorylation, reduced IL-6 expression | [5][13] |
| Analgesic | Capsaicin-induced nociception | Mice | Bergamot Essential Oil (high R-(-)-linalyl acetate) | Intraplantar injection | Significant reduction in nociceptive responses | [9] |
| Neuroprotective | H₂O₂-induced oxidative stress | SH-SY5Y cells | Racemic Linalyl Acetate | 0.1, 1, and 5 µM | Protection against cell viability loss | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of linalyl acetate enantiomers. The following are representative protocols for key assays.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This in vivo model is widely used to assess acute anti-inflammatory activity.[15]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Compound Administration: (R)-(-)-linalyl acetate, (S)-(+)-linalyl acetate, or vehicle (e.g., saline with 1% Tween 80) is administered intraperitoneally or orally at desired doses. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is included.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This is a common visceral pain model used to screen for analgesic activity.[16]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization and Grouping: Similar to the anti-inflammatory protocol.
-
Compound Administration: Test compounds, vehicle, or a positive control (e.g., acetylsalicylic acid) are administered (e.g., orally or intraperitoneally).
-
Induction of Writhing: Thirty minutes after compound administration, 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.
Elevated Plus Maze Test in Mice (Anxiolytic)
This widely used behavioral assay assesses anxiety-like behavior in rodents.[17]
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Animals: Male mice are typically used.
-
Procedure: Thirty to sixty minutes after administration of the test compound, vehicle, or a standard anxiolytic (e.g., diazepam), each mouse is placed in the center of the maze, facing an open arm.
-
Recording: The behavior of the mouse is recorded for a 5-minute period. Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Inhibition of the NF-κB signaling pathway by linalyl acetate.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Pharmacokinetics and Metabolism
Linalyl acetate is rapidly absorbed and metabolized. Following oral administration, it is hydrolyzed to linalool and acetic acid, primarily in the stomach and by esterases in the blood and liver.[2][3] This rapid conversion suggests that the systemic pharmacological effects of linalyl acetate are largely attributable to linalool. The pharmacokinetics of linalyl acetate are therefore closely tied to those of linalool. One study has demonstrated the stereoselective hydrolysis of linalyl acetate by a bacterial enzyme, hinting that in vivo metabolism in mammals could also exhibit enantioselectivity, although this has not been definitively proven.[18]
Discussion and Future Directions
The existing body of research strongly supports the therapeutic potential of linalyl acetate in inflammation, pain, and anxiety. However, a significant knowledge gap exists regarding the specific pharmacological profiles of its enantiomers. The prevalence of (R)-(-)-linalyl acetate in bergamot oil and the observed enantioselectivity of its metabolite, linalool, strongly suggest that the pharmacological properties of linalyl acetate are likely stereospecific.
Future research should prioritize direct, head-to-head comparisons of (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate in a range of in vitro and in vivo models. Such studies would elucidate any differences in potency, efficacy, and mechanism of action, paving the way for the development of enantiomerically pure linalyl acetate as a refined therapeutic agent with an optimized efficacy and safety profile. Furthermore, detailed pharmacokinetic studies on the individual enantiomers are warranted to understand their absorption, distribution, metabolism, and excretion profiles.
Conclusion
Enantiomerically pure linalyl acetate, particularly the naturally abundant (R)-(-)-enantiomer, represents a promising area for drug discovery and development. While current knowledge is largely based on studies of the racemic mixture and its primary metabolite, the available evidence points towards a rich pharmacological profile with significant therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these stereoisomers in modern medicine.
References
- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Citrus bergamia essential oil: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic Potential of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating Potential Anxiolytic Effects of Minor Cannabinoids and Terpenes After Acute and Chronic Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Olfactory Properties and Odor Threshold of (R)-Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory characteristics of (R)-Linalyl acetate (B1210297), a significant monoterpene ester in the fragrance and flavor industries. The document details its distinct aroma profile, presents quantitative odor threshold data, and outlines the sophisticated experimental protocols used for its sensory evaluation.
Olfactory Profile of Linalyl Acetate
Linalyl acetate is a naturally occurring phytochemical that is a principal component in the essential oils of bergamot and lavender.[1][2] Chemically, it is the acetate ester of linalool, and the two often appear in conjunction.[1][2] The commercial form is typically a racemic mixture of its two enantiomers, (R)- and (S)-Linalyl acetate, which are reported to have very similar smells.[3][4]
The odor of linalyl acetate is predominantly described as having a fresh, zesty, floral-citrus character reminiscent of bergamot and lavender.[5][6] Its aromatic profile is considered lighter and less complex than its parent alcohol, linalool, with more pronounced citrus-floral notes and reduced greenness.[5] A more detailed breakdown of its odor facets includes:
This complex profile makes linalyl acetate a versatile and crucial top-note ingredient in perfumery, particularly for creating bergamot, lavender, and various floral or citrus accords.[1][3][6]
The (R)-enantiomer, specifically (-)-linalyl acetate, is characterized by a sensory profile that is predominantly fruity, floral, and citrusy.[8]
Odor Threshold of Linalyl Acetate
The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[9][10] For linalyl acetate, the reported threshold values vary, which can be attributed to different experimental methodologies, the medium of evaluation (e.g., air or water), and the specific definition of the threshold being measured (e.g., detection vs. recognition).[11][12] It has been noted that the detection threshold for linalyl acetate is relatively high compared to many other molecules used in perfumery.[3][4]
The following table summarizes the reported odor threshold values for linalyl acetate from various sources. It is important to note that these values may refer to the racemic mixture unless specified otherwise.
| Odor Threshold Value | Units | Medium | Method of Determination | Source(s) |
| 110.9 | ng/L | Air | Gas Chromatography-Olfactometry (GC-O) | [13] |
| 1 | ppm | Not Specified | Not Specified | [3][4] |
| 6.06 | ppm | Not Specified | Not Specified (CHEMINFO) | [2] |
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a critical aspect of sensory science, requiring precise and standardized methodologies to ensure reproducibility. The most prominent and scientifically rigorous method for analyzing specific odor-active compounds like (R)-Linalyl acetate is Gas Chromatography-Olfactometry (GC-O).
GC-O is a powerful technique that combines the high-resolution separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[9][14] This allows for the identification of individual odor-active compounds within a complex volatile mixture.[14]
Principle: A sample containing volatile compounds is injected into the gas chromatograph, where components are separated based on their boiling points and affinity for the chromatographic column. At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) for compound identification, while the other portion is directed to a heated sniffing port (an olfactometer) where a trained human assessor detects and describes the odor of each eluting compound.[14][15]
Key Methodologies within GC-O:
-
Aroma Extract Dilution Analysis (AEDA): This "dilution to threshold" method involves the serial dilution of a sample extract.[9] Each dilution is analyzed by GC-O, and the assessor notes the presence or absence of specific odors. The maximum dilution at which an odor can still be perceived is recorded as the Flavor Dilution (FD) factor, which provides a measure of the odor's potency.[9]
-
Detection Frequency: In this approach, a panel of assessors sniffs the sample without dilution. The number of panelists who detect an odor at a specific retention time is recorded. The resulting "olfactogram" shows peaks corresponding to the frequency of detection for each compound.
-
Direct Intensity Measurement: Assessors rate the intensity of each perceived odor on a predefined scale as it elutes from the sniffing port. This method provides quantitative data on the perceived strength of different odorants.
The diagram below illustrates a typical workflow for a GC-MS/O system.
References
- 1. LINALYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 2. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 4. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 5. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. fraterworks.com [fraterworks.com]
- 7. linalyl acetate, 115-95-7 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Odor Detection Thresholds [leffingwell.com]
- 13. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aidic.it [aidic.it]
(R)-Linalyl Acetate: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
(R)-Linalyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in many essential oils, valued for its characteristic floral and fruity aroma. Its application in pharmaceuticals, cosmetics, and as a flavoring agent necessitates a thorough understanding of its stability profile and degradation mechanisms. This technical guide provides a comprehensive overview of the stability of (R)-linalyl acetate and its degradation under various stress conditions, including hydrolysis, oxidation, photodegradation, and thermal stress.
Core Degradation Pathways of this compound
This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation, which can be influenced by factors such as pH, light, heat, and the presence of oxygen.[1][2] These degradation processes can alter the sensory properties and potentially the biological activity of products containing this compound.
Hydrolysis
The ester linkage in linalyl acetate is prone to hydrolysis, yielding linalool (B1675412) and acetic acid.[3] This reaction is significantly influenced by pH. In acidic conditions, such as those found in gastric fluids, the hydrolysis is rapid.[3][4] Studies have shown that at a low pH of 3, linalyl acetate is rapidly hydrolyzed, with a half-life of approximately 7 hours.[3] Under these acidic conditions, the primary hydrolysis product, linalool, can further rearrange to form α-terpineol and geraniol.[3] In artificial gastric juice, the half-life of linalyl acetate is less than 5 minutes.[4] The hydrolysis is slower in intestinal fluid.[4] At pH 4, 7, and 9 at 50°C, linalyl acetate has been observed to disappear from the test medium within 2.4 hours.[3]
Oxidation
Oxidation, particularly autoxidation upon exposure to air, is a significant degradation pathway for linalyl acetate.[5][6] As an unsaturated terpene, its double bonds are susceptible to attack by reactive oxygen species.[1] This process is enhanced by heat and light.[2][7] The primary oxidation products identified are hydroperoxides, which have been shown to possess a higher sensitizing potency than linalyl acetate itself.[5] Specifically, 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl-acetate and 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate have been identified as major oxidation products.[6] Epoxides, such as 6,7-epoxy-3,7-dimethyl-1-octene-3-yl acetate and 1,2-epoxy-3,7-dimethyl-6-octene-3-yl acetate, are also formed through both thermal and photochemical oxidation.[2][7]
Photodegradation
Linalyl acetate is photoreactive, with a calculated photo-oxidation half-life of about 1.1 hours.[3] Exposure to light can accelerate oxidation processes, leading to the formation of hydroperoxides and epoxides.[2][7] Photosensitized oxygenation in the presence of sensitizers like tetraphenyl porphin (TPP) and hematoporphyrin (B191378) (HP) has been shown to produce hydroperoxide derivatives.[2][7]
Thermal Degradation
Heating linalyl acetate can lead to decomposition and rearrangement reactions.[8][9] When heated to decomposition, it emits acrid smoke and irritating fumes.[4] Thermal stress can promote the elimination of acetic acid, leading to the formation of β-myrcene, and cis- and trans-β-ocimene.[9] Rearrangement can also yield other terpene acetates like geranyl acetate and neryl acetate.[8]
Biodegradation
Linalyl acetate is considered to be readily biodegradable.[3] Microbial degradation has been studied, with Pseudomonas incognita shown to metabolize linalyl acetate. The degradation can proceed with the acetoxy group intact, leading to the formation of linalyl acetate-8-carboxylic acid and other metabolites.[10] Enzymatic hydrolysis to linalool is also a documented pathway.[11][12]
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the degradation of linalyl acetate under various conditions.
Table 1: Hydrolytic Stability of Linalyl Acetate
| pH | Temperature (°C) | Half-life | Degradation Products | Reference |
| 3 | Not Specified | ~7 hours | Linalool (51%), α-terpineol (22%), Geraniol (8%) | [3] |
| 4, 7, 9 | 50 | < 24 hours (disappeared within 2.4 hours) | Linalool, Acetic Acid | [3] |
| Gastric Fluid (in vitro) | Not Specified | 5.5 minutes | Linalool, Acetic Acid | [3] |
| Pancreatic Fluid (in vitro) | Not Specified | 52.6 minutes | Linalool, Acetic Acid | [3] |
| Artificial Gastric Juice | Not Specified | < 5 minutes | Linalool, α-terpineol | [4] |
| Intestinal Fluid | Not Specified | 153-198 minutes | Not specified | [4] |
Table 2: Photodegradation and Autoxidation of Linalyl Acetate
| Condition | Metric | Value | Degradation Products | Reference |
| Photo-oxidation | Calculated Half-life | 1.1 hours | Not specified | [3] |
| Autoxidation (10 weeks air exposure) | Sensitizing Potency (EC3) | 3.6% (compared to 25% for pure) | Hydroperoxides, Epoxide, Alcohol | [5][6] |
| Photosensitized Oxygenation (TPP sensitizer) | Not specified | Not specified | 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate, 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate | [2][7] |
| Photosensitized Oxygenation (HP sensitizer) | Not specified | Not specified | 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate | [2][7] |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are crucial for reproducible research. The following protocols are based on information from the cited literature.
Protocol 1: Hydrolysis Study (Forced Degradation)
This protocol is a generalized procedure based on the principles of forced degradation studies for hydrolysis.
-
Preparation of Solutions: Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 10) using appropriate buffers such as HCl/citrate for acidic conditions and phosphate (B84403) or borate (B1201080) buffers for neutral and basic conditions.[3]
-
Sample Preparation: Dissolve a known concentration of this compound in the prepared buffer solutions. The final concentration should be suitable for the analytical method used for quantification.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 50°C) for a defined period.[3] Samples should be withdrawn at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately after withdrawal, quench the reaction if necessary (e.g., by neutralization or cooling). Analyze the samples using a validated stability-indicating HPLC or GC method to determine the remaining concentration of linalyl acetate and the formation of degradation products.
-
Data Analysis: Calculate the degradation rate and half-life at each pH condition. Identify the degradation products by comparing their retention times and/or mass spectra with those of reference standards.
Protocol 2: Autoxidation Study
This protocol is based on studies investigating the air-induced oxidation of linalyl acetate.[5]
-
Sample Preparation: Place a known amount of high-purity this compound in an open container to allow for maximum exposure to air.
-
Storage Conditions: Store the sample at ambient temperature, protected from direct light to minimize photodegradation.
-
Time Points: Withdraw aliquots of the sample at regular intervals (e.g., weekly for several weeks).
-
Analysis of Oxidation Products: Analyze the withdrawn samples using analytical techniques such as GC-MS to identify and quantify the remaining linalyl acetate and the formed oxidation products (e.g., hydroperoxides, epoxides).[5] Nuclear Magnetic Resonance (NMR) spectrometry can be used for structural elucidation of the degradation products.[5]
-
Assessment of Sensitizing Potency (Optional): The sensitizing potency of the oxidized samples can be evaluated using methods like the local lymph node assay (LLNA) in mice.[5]
Protocol 3: Photostability Study
This protocol follows the general principles of photostability testing.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) or as a neat substance in a photochemically transparent container.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, such as a xenon lamp or a metal halide lamp, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Irradiation Conditions: The exposure should be controlled and monitored. For photosensitized oxygenation studies, a sensitizer (B1316253) (e.g., tetraphenyl porphin) can be added to the solution, and the sample irradiated with a specific wavelength light source (e.g., a sodium lamp) while bubbling oxygen through the solution.[2][7]
-
Sample Analysis: At specified time intervals, withdraw samples and analyze them using a suitable analytical method (e.g., HPLC, GC-MS) to quantify the degradation of linalyl acetate and the formation of photoproducts.
-
Data Analysis: Compare the degradation in the light-exposed samples to the dark control to determine the extent of photodegradation.
Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways of this compound and a general workflow for its stability testing.
Caption: Major degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. encorelabs.com [encorelabs.com]
- 2. arabjchem.org [arabjchem.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Autoxidation of linalyl acetate, the main component of lavender oil, creates potent contact allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Linalyl Acetate Is Metabolized by Pseudomonas incognita with the Acetoxy Group Intact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Toxicological studies of (R)-Linalyl acetate
An In-depth Technical Guide on the Toxicological Profile of (R)-Linalyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Linalyl acetate is the acetate ester of (R)-linalool, a naturally occurring monoterpene found in a variety of flowers and spice plants.[1][2] It is a principal component of the essential oils derived from lavender and bergamot.[1][2] This document provides a comprehensive overview of the toxicological data available for linalyl acetate, with a focus on quantitative data, experimental methodologies, and metabolic pathways. It is important to note that many studies are conducted on linalyl acetate (racemic mixture) or its primary metabolite, linalool (B1675412), and these findings are often extrapolated to the (R)-enantiomer due to rapid hydrolysis.[3]
Toxicokinetics and Metabolism
Upon oral ingestion, linalyl acetate is expected to be rapidly hydrolyzed into its constituent parts: linalool and acetic acid.[4] This hydrolysis occurs in the gastrointestinal tract, facilitated by gastric and pancreatic fluids, with reported half-lives of 5.5 and 52.6 minutes, respectively.[4] Consequently, it is primarily linalool that enters systemic circulation.[4] Linalool itself is further metabolized, primarily through glucuronic acid conjugation, before being excreted.[1]
Acute Toxicity
Linalyl acetate exhibits very low acute toxicity in mammalian models.[4]
| Endpoint | Species | Route | Value | Observations | Reference |
| LD50 | Rat | Oral | > 13,360 mg/kg bw | - | OECD SIDS[4] |
| LD50 | Rat | Oral | 13,934 mg/kg bw | Behavioral effects: general anesthetic, somnolence, ataxia. | CDH MSDS[5] |
| LD50 | Rat | Oral | > 9,000 mg/kg bw | No mortality observed. | BASF-Test[6] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg bw | - | BASF-Test[6] |
| LC50 | Rat | Inhalation | > 2,740 mg/m³ | - | OECD SIDS[4] |
Experimental Protocols
-
Oral LD50 (Rat): Studies typically follow OECD Guideline 401 (or equivalent). A single high dose of the test substance is administered to a group of rats via oral gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. A post-mortem examination is performed on all animals.
-
Dermal LD50 (Rabbit): Following a protocol similar to OECD Guideline 402, the substance is applied to the shaved, intact skin of rabbits for 24 hours under an occlusive dressing. Animals are observed for 14 days for toxic effects and mortality.
-
Inhalation LC50 (Rat): Rats are exposed to the substance as a vapor or aerosol in an inhalation chamber for a specified period (e.g., 4 hours), consistent with OECD Guideline 403. Observations for toxicity and mortality are carried out for 14 days post-exposure.
Repeated Dose Toxicity
Reliable repeated-dose toxicity studies specifically on linalyl acetate are limited.[3] The toxicological profile is often inferred from studies on its primary metabolite, linalool, due to the rapid hydrolysis of the ester in the gastrointestinal tract.[3][4]
| Substance | Species | Route | Duration | NOAEL | Key Findings | Reference |
| Linalool (in Coriander Oil) | Rat | Oral (gavage) | 28 days | 160 mg/kg bw/day | Increased liver and kidney weight, hepatocellular cytoplasmic vacuolisation in females. | OECD SIDS[3][4] |
| Linalool | Rat | Dermal | 91 days | 250 mg/kg bw/day (local effects) | No systemic toxicity reported up to 1000 mg/kg bw/day. | NICNAS[3] |
Experimental Protocols
-
28-Day Oral Study (Rat): Based on OECD Guideline 407, the test substance (in this case, coriander oil containing linalool) was administered daily via gavage to groups of rats for 28 days.[3] The protocol involves daily clinical observations, weekly body weight and food consumption measurements, and comprehensive hematological, clinical chemistry, and histopathological examinations at the end of the study.
-
91-Day Dermal Study (Rat): Following OECD Guideline 411, linalool was applied daily to the clipped skin of rats for 91 days.[3] Endpoints evaluated included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of major organs and tissues.[7]
Genotoxicity
In vitro studies indicate that linalyl acetate does not induce gene mutations or chromosomal effects.[4] However, one study suggested a potential aneugenic profile (ability to cause chromosome loss or gain) in human lymphocytes.
| Test Type | System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Up to 150 µL/plate | With and Without | Negative | RIFM[7] |
| Chromosome Aberration Test | Human Lymphocytes | Up to 333 µg/mL | With and Without | Negative | RIFM[8] |
| Micronucleus Test | Human Lymphocytes | 0.5 - 100 µg/mL | Not specified | Positive (concentration-dependent) | Di Sotto et al.[9][10] |
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): This test, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium with pre-existing mutations.[7] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting mutagenic potential.[7]
-
In Vitro Chromosome Aberration Test: As per OECD Guideline 473, cultured human peripheral blood lymphocytes are exposed to the test substance.[8] After treatment, cells are harvested, stained, and analyzed microscopically for structural chromosomal aberrations.[8]
-
In Vitro Micronucleus Test: Following OECD Guideline 487, human lymphocytes are treated with the test substance.[9] The assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small, extra nuclei) in the cytoplasm of interphase cells. An increase in micronuclei frequency suggests clastogenic or aneugenic activity.[9][10]
Reproductive and Developmental Toxicity
Studies on a substance containing 72.9% linalool (as a proxy for linalyl acetate) have been used to assess reproductive and developmental toxicity.[4]
| Endpoint | Species | Route | NOAEL | Key Findings | Reference |
| Maternal Toxicity | Rat | Oral | 500 mg/kg bw/day | Based on clinical signs and effects on body weight and food consumption. | OECD SIDS[3][4] |
| Reproduction/Developmental Toxicity | Rat | Oral | 500 mg/kg bw/day | Based on decreased litter size at birth and increased pup morbidity/mortality at 1000 mg/kg bw/day. | OECD SIDS[3][4] |
Experimental Protocol
-
Reproductive/Developmental Toxicity Screening Test (Rat): This study was based on the US FDA "Guidelines for reproduction studies for safety evaluation".[4] Female rats were administered the test substance (coriander oil) by oral gavage before and during gestation and through the lactation period. Endpoints included maternal clinical signs, body weight, food consumption, and reproductive performance (e.g., litter size, pup viability, pup weight). At 1000 mg/kg bw, maternal toxicity and adverse effects on offspring were observed.[4]
Skin and Eye Irritation / Sensitization
-
Skin Irritation: Linalyl acetate is considered a skin irritant.[6] In rabbit studies, it produced irritation, and desquamation was observed after 20 hours of occlusive application.[3][6] However, in human patch tests, no irritation was observed at concentrations up to 32%.[3][4]
-
Eye Irritation: It is classified as an eye irritant based on rabbit studies (OECD Guideline 405).[6]
-
Skin Sensitization: While some reports suggest linalyl acetate may cause allergic skin reactions, it is not listed as a compound of concern for sensitization by the Scientific Committee on Cosmetic and Non-food Products.[4][11] Autoxidation of linalyl acetate upon air exposure can create more potent contact allergens.[12]
Conclusion
This compound demonstrates a low order of acute toxicity via oral, dermal, and inhalation routes. Due to its rapid hydrolysis to (R)-linalool in the gastrointestinal tract, the systemic toxicity profile is largely determined by this metabolite. Repeated-dose studies on linalool have established a NOAEL of 160 mg/kg bw/day based on effects on the liver and kidneys.[3][4] While most in vitro genotoxicity tests are negative, one study indicated a potential for aneugenicity at higher concentrations.[9][10] The NOAEL for reproductive and developmental toxicity is established at 500 mg/kg bw/day.[3][4] It is considered a skin and eye irritant. Overall, under current use conditions, linalyl acetate is considered to have a low priority for further work.[4]
References
- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. download.basf.com [download.basf.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Genotoxicity of lavender oil, linalyl acetate, and linalool on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. ewg.org [ewg.org]
Microbial Metabolism of (R)-Linalyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-linalyl acetate (B1210297), a naturally occurring monoterpenoid ester, is a key fragrance and flavor compound. Its metabolism by microbial systems is a subject of significant interest for the production of valuable bioactive compounds and for understanding its environmental fate. This technical guide provides a comprehensive overview of the microbial metabolism of (R)-linalyl acetate, focusing on the core metabolic pathways, key microorganisms and enzymes, quantitative data, and detailed experimental protocols. This document is intended to serve as a resource for researchers in microbiology, biotechnology, and pharmacology.
Introduction
Linalyl acetate, the acetate ester of linalool (B1675412), is a prominent constituent of essential oils from plants like lavender and bergamot.[1] It exists as two enantiomers, (R)- and (S)-linalyl acetate, which can possess distinct biological activities and sensory properties. The microbial transformation of terpenoids is a powerful tool for generating novel compounds with potential applications in the pharmaceutical, cosmetic, and food industries. Understanding the metabolic pathways of this compound in microorganisms can lead to the development of biocatalytic processes for the synthesis of high-value chiral molecules.
Core Metabolic Pathways
Microbial metabolism of this compound proceeds through two primary pathways:
-
Pathway 1: Hydrolysis to (R)-Linalool: This pathway is initiated by the enzymatic cleavage of the ester bond, yielding (R)-linalool and acetic acid. This reaction is catalyzed by esterases.
-
Pathway 2: Metabolism with Intact Acetoxy Group: Certain bacteria can metabolize linalyl acetate without prior hydrolysis, through oxidation of the terminal methyl groups.
Pathway 1: Hydrolysis and Subsequent Metabolism of (R)-Linalool
The initial and most common metabolic step is the hydrolysis of the ester linkage.
Microorganisms and Enzymes: A variety of microorganisms, including bacteria and fungi, are known to produce esterases capable of hydrolyzing linalyl acetate. Notably, esterases from Burkholderia gladioli have been shown to be effective in this transformation.[1][2][3] The hydrolysis can be enantioselective, preferentially targeting one enantiomer over the other.[1]
Metabolic Fate of (R)-Linalool: Once (R)-linalool is formed, it can be further metabolized by a wide range of microorganisms. Fungal biotransformation of linalool is well-documented and can lead to a variety of oxygenated products, including:
-
Linalool oxides (furanoid and pyranoid)
-
8-hydroxylinalool
Pathway 2: Metabolism with Intact Acetoxy Group by Pseudomonas species
A key discovery in the microbial metabolism of linalyl acetate is the ability of certain bacteria to modify the molecule while keeping the acetoxy group intact.
Microorganism: Pseudomonas incognita has been identified as a key bacterium capable of this metabolic route.[4]
Metabolic Products: The metabolism of linalyl acetate by Pseudomonas incognita results in the formation of several oxidized products, including:
-
Linalool: Some hydrolysis to linalool can still occur.[4]
-
Linalool-8-carboxylic acid: This indicates oxidation of the terminal methyl group.[4]
-
Δ⁵-4-acetoxy-4-methyl hexenoic acid: A product of further degradation.[4]
Enzymes Involved: The enzymatic machinery in Pseudomonas incognita responsible for this pathway includes NAD-linked alcohol and aldehyde dehydrogenases, which are involved in the oxidation of the terminal methyl group of the linalyl acetate molecule.[4]
Quantitative Data
While extensive quantitative data specifically for the metabolism of the (R)-enantiomer of linalyl acetate is limited, some studies on racemic linalyl acetate provide valuable insights. The enantioselectivity of microbial esterases is a critical factor, and future research should focus on quantifying the kinetic parameters for each enantiomer.
Table 1: Reported Metabolites from Microbial Metabolism of Linalyl Acetate
| Microorganism | Substrate | Metabolite(s) | Pathway | Reference(s) |
| Pseudomonas incognita | Linalyl acetate | Linalool, Linalool-8-carboxylic acid, Δ⁵-4-acetoxy-4-methyl hexenoic acid | Intact Acetoxy Group Metabolism | [4] |
| Burkholderia gladioli (esterase) | Linalyl acetate | Linalool | Hydrolysis | [1][2] |
| Various Fungi | Linalool (from hydrolysis) | Linalool oxides, 8-hydroxylinalool | Oxidation |
Experimental Protocols
Microbial Culture and Biotransformation
4.1.1. Culturing Pseudomonas incognita
This protocol is adapted from general methods for culturing Pseudomonas species for biotransformation studies.
Media Preparation (per liter):
-
Nutrient Broth or a minimal salts medium supplemented with linalyl acetate as the sole carbon source.
-
For solid media, add 15 g/L agar.
-
Sterilize by autoclaving.
Inoculation and Growth:
-
Inoculate a single colony of Pseudomonas incognita (e.g., ATCC 27853) into a starter culture of nutrient broth.[5][6]
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours.
-
For biotransformation, transfer the starter culture to a larger volume of minimal salts medium containing this compound (e.g., 0.1% v/v) as the sole carbon source to induce the metabolic pathway.
-
Incubate under the same conditions, monitoring growth and substrate consumption over time.
4.1.2. Production of Esterase from Burkholderia gladioli
This protocol is for the expression and isolation of recombinant esterase.
Cloning and Expression:
-
Clone the esterase gene from Burkholderia gladioli into a suitable expression vector (e.g., pET vector system).[2][7]
-
Transform the vector into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression with IPTG when the culture reaches mid-log phase (OD600 ≈ 0.6).
-
Continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
Enzyme Isolation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The supernatant contains the crude esterase extract. Further purification can be achieved using chromatography techniques (e.g., affinity, ion-exchange).
Resting Cell and Cell-Free Extract Assays
4.2.1. Resting Cell Assay with Pseudomonas incognita
This assay is used to study the metabolism of this compound by whole cells in a non-growth condition.
Procedure:
-
Grow Pseudomonas incognita in a medium that induces the desired metabolic pathway (as described in 4.1.1).
-
Harvest the cells during the exponential growth phase by centrifugation.
-
Wash the cell pellet twice with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove any residual medium.
-
Resuspend the washed cells in the same buffer to a desired cell density (e.g., OD600 of 10).
-
Add this compound to the cell suspension to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature with shaking.
-
At specific time intervals, withdraw aliquots, quench the reaction (e.g., by adding a solvent like ethyl acetate and immediately freezing), and extract the metabolites for analysis.
4.2.2. Cell-Free Extract Enzyme Assay
This assay is used to determine the activity of specific enzymes involved in the metabolic pathway.
Procedure:
-
Prepare a cell-free extract from induced Pseudomonas incognita or the E. coli expressing the Burkholderia gladioli esterase as described previously.
-
The reaction mixture should contain the cell-free extract, a suitable buffer, this compound as the substrate, and any necessary cofactors (e.g., NAD⁺ for dehydrogenases).
-
Initiate the reaction by adding the substrate.
-
Incubate at the optimal temperature for the enzyme.
-
Terminate the reaction at different time points and analyze the formation of products.
Analytical Method: GC-MS for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the separation, identification, and quantification of this compound and its metabolites.
Sample Preparation:
-
Extract the metabolites from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: A chiral capillary column is essential for separating the enantiomers of linalyl acetate and its metabolites (e.g., a cyclodextrin-based column like Rt-βDEXse).[8][9]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to separate compounds with different boiling points.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the compounds by creating a calibration curve using standards of known concentrations.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathways of this compound in microbes.
Caption: General experimental workflow for studying metabolism.
Conclusion
The microbial metabolism of this compound presents a fascinating area of research with significant potential for biotechnological applications. Two distinct pathways, one involving initial hydrolysis and the other proceeding with the acetoxy group intact, have been identified in different microorganisms. While qualitative aspects of these pathways are emerging, a significant need exists for more detailed quantitative data, particularly concerning the enantioselectivity of the enzymes involved. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these metabolic routes, with the ultimate goal of harnessing microbial catalysts for the sustainable production of valuable chiral compounds. Future work should focus on enzyme characterization, pathway elucidation, and the optimization of biotransformation processes for enhanced yield and stereospecificity.
References
- 1. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EstB from Burkholderia gladioli: A novel esterase with a β-lactamase fold reveals steric factors to discriminate between esterolytic and β-lactam cleaving activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EstB from Burkholderia gladioli: a novel esterase with a beta-lactamase fold reveals steric factors to discriminate between esterolytic and beta-lactam cleaving activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linalyl Acetate Is Metabolized by Pseudomonas incognita with the Acetoxy Group Intact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic and genotypic characterization of clinical Pseudomonasaeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. A novel esterase from Burkholderia gladioli which shows high deacetylation activity on cephalosporins is related to beta-lactamases and DD-peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Enantiopure (R)-Linalyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-Linalyl acetate (B1210297) is a naturally occurring monoterpene ester and a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomeric purity is often crucial for biological activity and desired product specifications. This document provides detailed application notes and protocols for the principal methods of synthesizing enantiopure (R)-linalyl acetate, focusing on enzymatic kinetic resolution and asymmetric synthesis routes. The information is intended to provide researchers with a practical guide to producing this important chiral compound.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the key methods used in the synthesis of enantiopure (R)-linalool, the direct precursor to this compound.
| Method | Catalyst/Enzyme | Substrate | Acyl Donor/Reagent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) | Reference(s) |
| Enzymatic Kinetic Resolution | ||||||||||
| Transesterification | Novozym 435 (Candida antarctica lipase (B570770) B) | (±)-Linalool | Vinyl acetate | Hexane (B92381) | 40-70 | 4 - 8 | ~50 | (S)-Linalyl Acetate / (R)-Linalool | >99 (for both) | [1], |
| Transesterification | Amano PS (Pseudomonas cepacia lipase) | (±)-Linalool | Vinyl acetate | Hexane | 30-40 | 24 | ~50 | (S)-Linalyl Acetate / (R)-Linalool | >99 | [1],[2] |
| Hydrolysis | Candida rugosa lipase | (±)-Linalyl acetate | Water | Toluene | 30 | 24 | ~50 | (S)-Linalool / this compound | High e.e. reported | [3] |
| Asymmetric Synthesis | ||||||||||
| Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET | Geraniol (B1671447) | t-BuOOH | CH₂Cl₂ | -20 | 4-6 | >95 | (2S,3S)-2,3-Epoxygeraniol | >95 | [4],[5] |
| Asymmetric Hydrogenation | Ru-BINAP | Geraniol | H₂ (30 atm) | Methanol | 20 | 12-24 | >95 | (R)-Citronellol (precursor) | 96-99 | [6] |
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of (±)-Linalool via Transesterification
This protocol describes the kinetic resolution of racemic linalool (B1675412) using an immobilized lipase to selectively acylate the (S)-enantiomer, leaving the desired (R)-linalool unreacted.
Materials:
-
(±)-Linalool
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435) or Pseudomonas cepacia lipase (e.g., Amano PS)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a solution of racemic linalool (1.0 g, 6.48 mmol) in anhydrous hexane (20 mL) in a sealed flask, add vinyl acetate (1.12 g, 13.0 mmol, ~2 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg).
-
Incubation: Stir the suspension at a constant temperature (e.g., 40°C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate. This may take between 4 to 24 hours depending on the enzyme and conditions.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains (R)-linalool and (S)-linalyl acetate. Separate the two compounds by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Analysis: Determine the enantiomeric excess of the purified (R)-linalool and (S)-linalyl acetate using chiral HPLC or GC.[7][8][9]
Method 2: Asymmetric Synthesis of (R)-Linalool from Geraniol
This protocol outlines the synthesis of (R)-linalool starting from the achiral precursor geraniol, via a Sharpless asymmetric epoxidation followed by a two-step conversion of the resulting epoxy alcohol.
Part A: Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
3Å Molecular sieves (activated powder)
Procedure:
-
Catalyst Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve activated 3Å molecular sieves (0.5 g) in anhydrous CH₂Cl₂ (20 mL) and cool to -20°C. Add Ti(OiPr)₄ (0.5 mL, 1.7 mmol) followed by (+)-DET (0.35 mL, 2.0 mmol). Stir for 30 minutes.
-
Substrate Addition: Add geraniol (2.6 g, 16.8 mmol) to the catalyst mixture.
-
Epoxidation: Add TBHP (e.g., 5.5 M in decane, 6.1 mL, 33.6 mmol) dropwise while maintaining the temperature at -20°C.
-
Reaction Monitoring: Stir the reaction at -20°C and monitor by TLC. The reaction is typically complete within 4-6 hours.
-
Quenching: Quench the reaction by adding water (5 mL) and allowing the mixture to warm to room temperature. Stir for 1 hour.
-
Work-up: Filter the mixture through Celite, washing with CH₂Cl₂. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2S,3S)-2,3-epoxygeraniol. This can be purified by column chromatography.
Part B: Conversion to (R)-Linalool
This part involves a two-step process: tosylation of the primary alcohol and subsequent reduction with a hydride reagent which opens the epoxide ring.
Materials:
-
(2S,3S)-2,3-Epoxygeraniol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or THF (anhydrous)
Procedure:
-
Tosylation: Dissolve the epoxygeraniol from Part A in anhydrous pyridine and cool to 0°C. Add TsCl portion-wise and stir until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold, dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate.
-
Reductive Ring Opening: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C. Add a solution of the tosylate in diethyl ether dropwise.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Final Work-up: Filter the resulting solids and wash with diethyl ether. Dry the combined organic phases and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain enantiopure (R)-linalool.
Method 3: Acetylation of (R)-Linalool to this compound
This is the final step to convert the enantiopure alcohol into the desired acetate.
Materials:
-
(R)-Linalool (from Method 1 or 2)
-
Acetic anhydride (B1165640)
-
Pyridine (anhydrous) or another suitable base (e.g., DMAP as a catalyst with triethylamine)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
Reaction Setup: Dissolve (R)-linalool (1.0 g, 6.48 mmol) in anhydrous CH₂Cl₂ (10 mL) and add anhydrous pyridine (1.0 mL, 12.4 mmol).
-
Acetylation: Cool the solution to 0°C and add acetic anhydride (0.74 mL, 7.8 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary.
Visualizations
Synthetic Pathways to this compound
Caption: Overview of synthetic routes to this compound.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of (±)-Linalool.
References
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. uma.es [uma.es]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of (R)-linalyl acetate (B1210297), a valuable chiral intermediate in the fragrance, flavor, and pharmaceutical industries. The primary method detailed is the enzymatic kinetic resolution of racemic linalool (B1675412), a green and efficient approach to obtaining the desired enantiomer.
Introduction
(R)-Linalyl acetate is a naturally occurring monoterpenoid ester found in essential oils of plants like lavender and bergamot. Its specific chirality is crucial for its characteristic aroma and biological activity. The asymmetric synthesis of this compound is of significant interest for producing enantiomerically pure compounds. Among the various strategies, enzymatic kinetic resolution using lipases has emerged as a highly effective method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. This document outlines a protocol for the synthesis of this compound via the kinetic resolution of racemic linalool using immobilized Candida antarctica lipase (B570770) B (Novozym® 435).
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. In this enzymatic approach, a lipase catalyst selectively acylates one enantiomer of racemic linalool at a much faster rate than the other. By using an acyl donor like vinyl acetate, the (R)-enantiomer of linalool is preferentially converted to this compound, leaving the unreacted (S)-linalool behind. The separation of the resulting ester from the unreacted alcohol yields the enantiomerically enriched this compound.
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of Racemic Linalool
This protocol describes the synthesis of this compound with high enantiomeric excess through the kinetic resolution of (±)-linalool catalyzed by Novozym® 435.
Materials:
-
(±)-Linalool (racemic)
-
Novozym® 435 (Immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of racemic linalool in 50 mL of anhydrous hexane.
-
Addition of Reagents: Add 15 mmol of vinyl acetate to the solution.
-
Enzyme Addition: Add 200 mg of Novozym® 435 to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 30°C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Reaction Quenching and Enzyme Recovery: Once the desired conversion is reached (approximately 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with hexane, dried under vacuum, and stored for reuse.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting mixture of this compound and (S)-linalool by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound using NMR and determine the enantiomeric excess (% ee) by chiral GC analysis.
Data Presentation
The following table summarizes typical quantitative data obtained from the enzymatic kinetic resolution of racemic linalool.
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Enantiomeric Excess of this compound (%) |
| Novozym® 435 | Vinyl Acetate | Hexane | 30 | 48 | ~50 | ~45 | >98 |
| Novozym® 435 | Acetic Anhydride | Toluene | 40 | 36 | ~48 | ~43 | >95 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 25 | 72 | ~50 | ~42 | >99 |
Note: The data presented are representative values from literature and may vary based on specific experimental conditions.
Visualizations
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic linalool to produce this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship of Kinetic Resolution
This diagram illustrates the principle of kinetic resolution where the racemic substrate is converted into two different, separable enantiomerically enriched products.
Caption: Principle of enzymatic kinetic resolution.
Application Notes and Protocols for the Enzymatic Resolution of (R)-Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Linalyl acetate (B1210297) is a valuable chiral compound widely used in the fragrance, flavor, and pharmaceutical industries. Its specific enantiomeric form is crucial for its desired biological and sensory properties. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for the production of enantiomerically enriched (R)-linalyl acetate from its racemic mixture. This document provides detailed application notes and protocols for the enzymatic resolution of (rac)-linalyl acetate using various lipases and esterases.
The principle of this kinetic resolution lies in the enantioselective hydrolysis of the racemic linalyl acetate. The enzyme preferentially hydrolyzes the (S)-enantiomer to (S)-linalool, leaving the desired this compound unreacted and thus enantiomerically enriched.
Enzyme Selection and Performance
Several commercially available lipases and esterases have demonstrated efficacy in the enantioselective hydrolysis of linalyl acetate. The choice of enzyme is a critical parameter influencing the conversion and enantiomeric excess (e.e.) of the final product. Below is a summary of the performance of selected enzymes based on available literature.
Table 1: Performance of Various Enzymes in the Hydrolytic Resolution of Linalyl Acetate
| Enzyme | Source Organism | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of this compound (%) | Reference |
| Lipase B | Candida antarctica (Novozym 435) | 6 | Approx. 50 | High (not specified) | [1] |
| Lipase | Pseudomonas fluorescens | 24 - 48 | ~50 | >95 | [2] |
| Esterase (EP6 clone) | Burkholderia gladioli | Not specified | Not specified | Enantioselective | [3] |
| Lipase | Candida Rugosa | Not specified | Product formation observed | Not specified | [1] |
Note: The data presented is a compilation from various studies and reaction conditions may vary.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (rac)-Linalyl Acetate using Candida antarctica Lipase B (CALB)
This protocol is a general guideline based on common practices for lipase-catalyzed hydrolysis.
Materials:
-
Racemic (rac)-linalyl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., hexane, optional)
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Analytical equipment: Chiral Gas Chromatograph (GC) with a suitable chiral column.
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add racemic linalyl acetate to a final concentration of 10-100 mM in phosphate buffer.
-
If using a co-solvent, a biphasic system can be prepared (e.g., 1:1 v/v buffer to hexane).
-
Add immobilized CALB (typically 1-10% w/w of the substrate).
-
-
Incubation:
-
Stir the reaction mixture at a constant temperature, typically between 30-50°C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 6, 12, 24 hours).
-
-
Work-up:
-
Stop the reaction by filtering off the immobilized enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Analyze the resulting mixture of this compound and (S)-linalool using chiral GC to determine the conversion and enantiomeric excess of the remaining acetate.
-
Protocol 2: Analytical Method for Chiral Separation by Gas Chromatography (GC)
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-βDEXse, CycloDex-B).[4][5]
GC Conditions (Example):
-
Column: Rt-βDEXse (30 m x 0.25 mm ID x 0.25 µm film thickness)[4]
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 2°C/min to 180°C
-
Hold at 180°C for 5 min
-
-
Injection Volume: 1 µL (split or splitless injection)
Data Analysis:
-
Identify the peaks corresponding to (R)- and (S)-linalyl acetate and (R)- and (S)-linalool based on retention times of authentic standards.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Calculate the conversion based on the relative peak areas of the substrate and product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of (rac)-linalyl acetate.
Caption: General workflow for the enzymatic resolution of (rac)-linalyl acetate.
Signaling Pathway of Enzymatic Hydrolysis
The diagram below depicts the enzymatic kinetic resolution process at a molecular level.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. mdpi.com [mdpi.com]
- 3. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Chiral Chromatography of Linalyl Acetate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of linalyl acetate (B1210297) enantiomers using various chromatography techniques. The information is intended to guide researchers in selecting appropriate methods and developing robust analytical and preparative separations.
Gas Chromatography (GC)
Gas chromatography with a chiral stationary phase is a well-established and effective technique for the enantioseparation of volatile compounds like linalyl acetate. Cyclodextrin-based chiral stationary phases are particularly successful in resolving these enantiomers.
Application Note: Enantioselective GC Analysis of Linalyl Acetate
This application note describes a robust method for the baseline separation of (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate using a commercially available chiral GC column. The method is suitable for quality control of essential oils, authenticity studies, and stereoselective synthesis monitoring.
Key Performance Data:
The following table summarizes the quantitative data obtained for the chiral separation of linalyl acetate enantiomers using the recommended GC method.
| Parameter | Value | Reference |
| Chiral Stationary Phase | Rt-βDEXse | --INVALID-LINK-- |
| Resolution (Rs) | 2.3 | --INVALID-LINK-- |
| Retention Time (Enantiomer 1) | 29.166 min | --INVALID-LINK-- |
| Retention Time (Enantiomer 2) | 29.494 min | --INVALID-LINK-- |
Experimental Protocol: GC Separation of Linalyl Acetate Enantiomers
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Autosampler for precise and reproducible injections.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Setting |
| Column | |
| Chiral Stationary Phase: | Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) in 14% cyanopropylphenyl/86% dimethyl polysiloxane) |
| Dimensions: | 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injector | |
| Injection Volume: | 1.0 µL |
| Injector Temperature: | 210 °C |
| Split Ratio: | 100:1 |
| Oven Temperature Program | |
| Initial Temperature: | 40 °C, hold for 1 min |
| Ramp Rate: | 2 °C/min |
| Final Temperature: | 230 °C, hold for 3 min |
| Carrier Gas | |
| Gas: | Hydrogen (H₂) |
| Flow Rate: | 80 cm/sec (constant linear velocity) |
| Detector (FID) | |
| Temperature: | 230 °C |
| Hydrogen Flow: | 40 mL/min |
| Air Flow: | 400 mL/min |
| Makeup Gas (Nitrogen): | 51.4 mL/min |
3. Sample Preparation:
-
Prepare a stock solution of racemic linalyl acetate in a suitable solvent (e.g., acetone (B3395972) or hexane) at a concentration of approximately 1 mg/mL.
-
For essential oil analysis, dilute the oil in the chosen solvent to an appropriate concentration to avoid column overloading.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Workflow for GC Enantioseparation of Linalyl Acetate
Application Notes and Protocols for the HPLC and GC Analysis of (R)-Linalyl Acetate
This document provides detailed application notes and experimental protocols for the analysis of (R)-Linalyl acetate (B1210297) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These guidelines are intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reproducible methods for the chiral separation and quantification of linalyl acetate enantiomers.
Gas Chromatography (GC) for Enantioselective Analysis
Application Note:
Gas chromatography is the most prevalent and robust technique for the enantioselective analysis of volatile compounds like linalyl acetate.[1] The separation of (R)- and (S)-enantiomers is typically achieved using a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. Multidimensional GC (GC-GC) systems can be employed for highly complex matrices, such as bergamot oils, to isolate the linalyl acetate fraction before it enters the chiral column, ensuring accurate enantiomeric distribution analysis.[2][3] Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. The choice of a specific cyclodextrin-based column is critical, as different derivatives offer varying selectivity for linalool (B1675412) and linalyl acetate enantiomers.[4]
Experimental Workflow for GC Analysis
Caption: Workflow for the enantioselective analysis of (R)-Linalyl acetate by GC.
Detailed Experimental Protocol: GC-FID/MS
1. Objective: To separate and quantify the enantiomers of linalyl acetate from an essential oil matrix.
2. Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dilute the sample to the mark with a suitable solvent such as n-hexane or dichloromethane.[5][6]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with FID or MS detector.
-
Injector: Split/Splitless inlet, operated in split mode with a ratio of 1:30 to 1:50.[7]
-
Injector Temperature: 250 °C.
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column known to resolve linalyl acetate enantiomers.[4]
-
Carrier Gas: Helium, at a constant flow rate of 1.0-1.5 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2-4 °C/min to 200 °C.[7]
-
Final hold: Hold at 200 °C for 5-10 minutes.
-
-
Detector (FID):
-
Temperature: 280-300 °C.[7]
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
-
Detector (MS):
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Impact (EI) at 70 eV.[5]
-
Scan range: 40-350 amu.
-
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Identify the peaks for (R)- and (S)-linalyl acetate based on their retention times, confirmed by comparison with authentic standards or mass spectra.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) or the enantiomeric ratio [(R)-/(S)-] as required.
Quantitative Data Summary: GC Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Rt-βDEXse | HP-INNOWax (polar, non-chiral) | [4] |
| Application | Enantiomeric separation of linalyl acetate | General analysis of volatiles | [6] |
| Oven Program | 60°C to 200°C at 3°C/min | 50°C (1 min) to 265°C at 2.5°C/min | [7] |
| Carrier Gas | Helium | Helium or Nitrogen | [6][7] |
| Expected Outcome | Baseline resolution of (R)- and (S)-linalyl acetate enantiomers. | Quantification of total linalyl acetate content. | [4] |
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
While GC is standard for volatile compounds, HPLC offers a valuable alternative, particularly for less volatile derivatives or when GC is unavailable. HPLC methods can be divided into two categories:
-
Chiral HPLC: This approach uses a Chiral Stationary Phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used, often with normal-phase mobile phases (e.g., hexane/isopropanol).[9] This is the direct method for determining the enantiomeric purity of this compound.
-
Reversed-Phase (Achiral) HPLC: This method is used for quantifying the total amount of linalyl acetate without separating the enantiomers. A standard C18 column is typically employed with a mobile phase of acetonitrile (B52724) and water.[10][11] This is useful for purity analysis and quantification in formulations where the enantiomeric ratio is already known or not required.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral analysis of this compound by HPLC.
Detailed Experimental Protocols
Protocol 2A: Chiral HPLC (Normal Phase)
1. Objective: To separate the enantiomers of linalyl acetate using a chiral stationary phase.
2. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase (e.g., n-hexane/2-propanol).
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
3. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/DAD detector.
-
Column: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[12] The ratio may need optimization to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.[12]
-
Column Temperature: 25 °C.
-
Detector: UV detection at 210 nm (note: sensitivity may be low due to the weak chromophore of linalyl acetate).[11]
-
Injection Volume: 10-20 µL.
Protocol 2B: Reversed-Phase HPLC (Achiral)
1. Objective: To quantify the total concentration of linalyl acetate.
2. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile or the mobile phase.[13][14]
-
Filter the solution through a 0.22 µm syringe filter.[13]
3. Instrumentation and Conditions:
-
HPLC System: As above.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: Acetonitrile / Water (55:45, v/v).[11] For MS compatibility, replace any non-volatile acids with 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25-30 °C.
-
Detector: UV at 210 nm.[11]
-
Injection Volume: 10 µL.
Quantitative Data Summary: HPLC Analysis
| Parameter | Chiral Normal-Phase | Achiral Reversed-Phase | Reference |
| Column Type | Polysaccharide CSP | C18 | [11][12] |
| Mobile Phase | n-Hexane / 2-Propanol | Acetonitrile / Water | [11][12] |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min | [11][12] |
| Detection | UV (210 nm) | UV (210 nm) | [11] |
| Retention Time | Enantiomers elute separately | Single peak for both enantiomers (~8.5 min) | [11] |
Sample Preparation Method Selection
Application Note:
The choice of sample preparation technique is critical for accurate analysis and depends entirely on the complexity of the sample matrix.[15][16] For simple matrices like pure essential oils or fragrance formulations, a "dilute and shoot" approach is often sufficient.[13] For complex matrices such as biological fluids (plasma), plant extracts, or food products, more extensive cleanup is required to remove interferences.[5] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are employed to isolate and concentrate the analyte of interest, thereby improving method sensitivity and protecting the analytical column.[15][17]
Logical Flow for Sample Preparation Choice
Caption: Decision tree for selecting an appropriate sample preparation method.
References
- 1. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. phcog.com [phcog.com]
- 8. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Separation of Linalyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application of (R)-Linalyl Acetate in Enantioselective Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-Linalyl acetate (B1210297), a chiral monoterpene ester, serves as a valuable building block in enantioselective catalysis. Its inherent chirality is strategically employed to induce stereoselectivity in various chemical transformations, leading to the synthesis of optically pure compounds. This document provides detailed application notes and experimental protocols for two key areas where (R)-Linalyl acetate is utilized: the synthesis of chiral diols via Sharpless asymmetric dihydroxylation and the enzymatic kinetic resolution for the production of enantiomerically enriched linalool (B1675412) and its acetate.
Enantioselective Synthesis of Linalool Oxides via Sharpless Asymmetric Dihydroxylation
This compound is a key starting material for the enantioselective synthesis of pyranoid linalool oxides. The Sharpless asymmetric dihydroxylation allows for the introduction of new stereocenters with high control, leading to specific stereoisomers of the target molecules.[1][2]
Application Note:
The Sharpless asymmetric dihydroxylation of the terminal double bond of this compound provides a direct route to a chiral triol monoacetate intermediate. This intermediate can then be further cyclized to yield enantiomerically pure linalool oxides, which are important fragrance compounds and potential chiral building blocks for other natural products. The choice of the chiral ligand in the AD-mix (AD-mix-α or AD-mix-β) dictates the stereochemistry of the newly formed diol.
Quantitative Data:
| Substrate | Reagent | Product | Yield (%) | Diastereomeric Excess (de%) |
| (3R)-Linalyl acetate | AD-mix-α | (3S,6R)-3,7-dimethyloct-1-ene-3,6,7-triol 7-acetate | 92 | 95 |
| (3R)-Linalyl acetate | AD-mix-β | (3R,6R)-3,7-dimethyloct-1-ene-3,6,7-triol 7-acetate | 83 | 97 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
This protocol is adapted from the work of Vidari, G., et al. (1999).[1]
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.
-
AD-mix-α (or AD-mix-β) (1.4 g per mmol of olefin) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture and stirred until dissolved.
-
This compound (1 equivalent) is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of olefin) and stirred for an additional hour.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with 2N KOH (if methanesulfonamide was used), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the pure diol monoacetate.
Reaction Pathway:
Caption: Sharpless Asymmetric Dihydroxylation of this compound.
Enantioselective Enzymatic Reactions
Enzymes, particularly lipases, can be used for the enantioselective transformation of linalyl acetate and its precursor, linalool. These biocatalytic methods offer mild reaction conditions and high stereoselectivity.
Application Note:
Enantioselective Hydrolysis of Racemic Linalyl Acetate: Lipases can selectively hydrolyze one enantiomer of racemic linalyl acetate, leading to the kinetic resolution of the racemate. This process yields an enantioenriched linalool and the unreacted, enantioenriched linalyl acetate. For instance, an esterase from Burkholderia gladioli (EP6) has shown significant activity in the enantioselective hydrolysis of the sterically hindered linalyl acetate.[3]
Enantioselective Acylation of Racemic Linalool: Conversely, lipases can catalyze the enantioselective acylation of racemic linalool to produce enantiomerically enriched (R)- or (S)-linalyl acetate. The choice of lipase (B570770) and reaction conditions determines which enantiomer of linalool is acylated.
Quantitative Data: Enzymatic Acylation of Linalool
| Enzyme | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee%) |
| Novozym 435 | Acetic Anhydride (B1165640) | Linalyl Acetate | 5.6 | Not Specified |
| Free Lipase PPL | Acetic Anhydride | Linalyl Acetate | 24.94 | Not Specified |
Note: The enantiomeric excess of the product was not always specified in the reviewed literature.
Experimental Protocol: Lipase-Catalyzed Acylation of Linalool
This protocol is a general representation based on literature procedures.[4]
Materials:
-
Racemic Linalool
-
Immobilized Lipase (e.g., Novozym 435)
-
Acetic anhydride
-
Organic solvent (e.g., n-hexane, or solvent-free)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a solution of racemic linalool in an appropriate solvent (or neat), add the immobilized lipase.
-
Add acetic anhydride to the mixture.
-
The reaction mixture is incubated at a controlled temperature (e.g., 60-70 °C) with constant agitation.
-
The reaction progress is monitored by TLC or GC.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The product, enantioenriched linalyl acetate, and the unreacted, enantioenriched linalool are separated by column chromatography.
Experimental Workflow:
Caption: Workflow for Enzymatic Kinetic Resolution of Linalool/Linalyl Acetate.
Conclusion
This compound is a versatile chiral synthon in enantioselective catalysis. Its application in Sharpless asymmetric dihydroxylation provides a reliable method for the synthesis of complex chiral molecules like linalool oxides. Furthermore, enzymatic methods offer a green and highly selective alternative for the resolution of linalool and linalyl acetate enantiomers. While its use in other areas of enantioselective catalysis, such as transition metal-catalyzed reactions, is not widely documented, the existing applications highlight its importance for researchers in the fields of organic synthesis, natural product chemistry, and drug development. The detailed protocols provided herein serve as a practical guide for the implementation of these valuable synthetic transformations.
References
- 1. Enantioselective synthesis of each stereoisomer of the pyranoid linalool oxides: The linalool route - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(R)-Linalyl Acetate: A Versatile Chiral Building Block in Organic Synthesis
(R)-Linalyl acetate (B1210297) , a naturally occurring enantiomer of linalyl acetate found in essential oils of plants like lavender and bergamot, serves as a valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of two distinct carbon-carbon double bonds, offers multiple reaction sites for stereoselective transformations. This allows for the construction of complex chiral molecules, making it a significant precursor in the synthesis of natural products and pharmacologically active compounds.
This document provides detailed application notes and experimental protocols for the utilization of (R)-linalyl acetate in key synthetic transformations, with a focus on its application in the enantioselective synthesis of pyranoid linalool (B1675412) oxides.
Application Notes
The primary application of this compound as a chiral building block lies in its ability to undergo highly stereoselective reactions. The trisubstituted double bond is particularly susceptible to enantioselective oxidation reactions, most notably the Sharpless asymmetric dihydroxylation. This reaction allows for the introduction of two new stereocenters with a high degree of control, leading to the formation of chiral diols. These diols are versatile intermediates that can be further elaborated into a variety of complex molecules.
One of the most well-documented applications is the synthesis of enantiomerically pure pyranoid linalool oxides. In this context, the stereochemistry of the final product is dictated by both the chirality of the starting this compound and the choice of the chiral ligand in the Sharpless dihydroxylation step (AD-mix-α or AD-mix-β). This dual control allows for the selective synthesis of different stereoisomers of the target molecule.
The general synthetic strategy involves three key steps:
-
Synthesis of this compound: Although commercially available, this compound can be readily prepared from its corresponding alcohol, (R)-linalool, through acetylation. This step is crucial to protect the tertiary alcohol and to slightly modify the electronic properties of the molecule for subsequent reactions.
-
Sharpless Asymmetric Dihydroxylation: This is the key stereochemistry-determining step. The trisubstituted double bond of this compound is dihydroxylated using a catalytic amount of osmium tetroxide in the presence of a stoichiometric amount of a re-oxidant and a chiral ligand. The use of AD-mix-α or AD-mix-β leads to the formation of diastereomeric diols with predictable stereochemistry.
-
Intramolecular Cyclization: The resulting diol is then induced to cyclize, typically under acidic or basic conditions, to form the desired tetrahydropyran (B127337) ring of the linalool oxide. This cyclization is often highly stereoselective.
Experimental Protocols
The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of pyranoid linalool oxides from (R)-linalool.
Protocol 1: Synthesis of this compound from (R)-Linalool
This protocol describes the acetylation of (R)-linalool to protect the hydroxyl group and yield this compound.
Materials:
-
(R)-Linalool
-
Acetic anhydride (B1165640) (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfate (NaHSO₄) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of (R)-linalool (1.0 eq) in pyridine (1.2 eq), add acetic anhydride (1.4 eq) and a catalytic amount of DMAP (0.03 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous NaHSO₄ solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with a saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient from hexane to 10% ethyl acetate in hexane) to afford this compound as a colorless oil.
Protocol 2: Sharpless Asymmetric Dihydroxylation of this compound
This protocol details the enantioselective dihydroxylation of the trisubstituted double bond of this compound using AD-mix-α or AD-mix-β.
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol (B103910) (t-BuOH)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a biphasic solvent system of tert-butanol and water (1:1 v/v).
-
To this solvent system, add AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of olefin) and methanesulfonamide (1.0 eq).
-
Cool the mixture to 0 °C with vigorous stirring until both phases are clear.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding triol monoacetate.
Protocol 3: Intramolecular Cyclization to Pyranoid Linalool Oxides
This protocol describes the cyclization of the intermediate diol to form the final tetrahydropyran ring.
Materials:
-
Triol monoacetate (from Protocol 2)
-
N-Phenylselenophthalimide (NPSP)
-
Pyridine
-
Dry Dichloromethane (CH₂Cl₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the triol monoacetate (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Add pyridine (1.2 eq) and cool the solution to -78 °C.
-
Add a solution of N-phenylselenophthalimide (1.2 eq) in dry dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Dissolve the crude selenoether in a mixture of dichloromethane and methanol.
-
Add 30% hydrogen peroxide and stir at room temperature for 2 hours.
-
Dilute the reaction with water and extract with dichloromethane.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pyranoid linalool oxide.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of pyranoid linalool oxides from this compound.
Table 1: Synthesis of this compound
| Starting Material | Product | Reagents | Yield | Purity |
| (R)-Linalool | This compound | Ac₂O, Pyridine, DMAP | ~97% | >98% (GC) |
Table 2: Sharpless Asymmetric Dihydroxylation of this compound
| Starting Material | AD-mix | Product | Yield | Diastereomeric Excess (de) |
| This compound | AD-mix-α | (3S,6R)-3,7-dimethyloct-1-ene-3,6,7-triol 3-acetate | 92% | 95% |
| This compound | AD-mix-β | (3R,6R)-3,7-dimethyloct-1-ene-3,6,7-triol 3-acetate | 83% | 97% |
Table 3: Cyclization to Pyranoid Linalool Oxides
| Starting Material | Product | Reagents | Overall Yield (from diol) |
| (3S,6R)-triol monoacetate | (3S,6R)-trans-Linalool oxide | NPSP, Pyridine; H₂O₂ | ~70% |
| (3R,6R)-triol monoacetate | (3R,6R)-cis-Linalool oxide | NPSP, Pyridine; H₂O₂ | ~70% |
Mandatory Visualization
Caption: Synthetic workflow for the enantioselective synthesis of pyranoid linalool oxides.
Caption: Signaling pathway of the Sharpless asymmetric dihydroxylation step.
Application Notes and Protocols: (R)-Linalyl Acetate as a Standard for Enantiomeric Excess Determination
Introduction
(R)-Linalyl acetate (B1210297) is a chiral compound and a significant component of many essential oils, contributing to their characteristic aroma and flavor.[1] The enantiomeric distribution of linalyl acetate is a critical parameter for the quality control and authenticity assessment of essential oils such as lavender and bergamot.[2][3] The determination of enantiomeric excess (ee) is crucial in various fields, including flavor and fragrance analysis, pharmaceutical research, and asymmetric synthesis, as different enantiomers can exhibit distinct biological activities and sensory properties.
This application note provides a detailed protocol for the determination of the enantiomeric excess of linalyl acetate in a sample using a pure (R)-linalyl acetate standard. The primary analytical technique employed is enantioselective gas chromatography (GC) with a chiral stationary phase, which allows for the separation and quantification of the (R) and (S) enantiomers.[2]
Principle of Enantiomeric Excess (ee) Determination
Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other. The enantiomeric excess is calculated using the following formula, based on the peak areas of the two enantiomers obtained from the chromatogram:
ee (%) = |(Area(R) - Area(S)) / (Area(R) + Area(S))| x 100
Where:
-
Area(R) is the peak area of the this compound enantiomer.
-
Area(S) is the peak area of the (S)-linalyl acetate enantiomer.
A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%. A pure sample of a single enantiomer has an ee of 100%. By using a pure this compound standard, the retention time of the (R)-enantiomer can be unequivocally identified, allowing for accurate peak assignment and subsequent ee calculation of unknown samples.
Data Presentation
The following tables summarize the key chemical properties of linalyl acetate and the expected analytical data from the chiral GC analysis.
Table 1: Chemical and Physical Properties of Linalyl Acetate
| Property | Value |
| Chemical Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 220 °C |
| Density | 0.895 g/cm³ |
| CAS Number | 115-95-7 |
Table 2: Chiral GC Separation Data for Linalyl Acetate Enantiomers
| Parameter | This compound | (S)-Linalyl Acetate |
| Elution Order | 1st | 2nd |
| Typical Retention Time (min) * | ~17.31[4] | > 17.31 |
*Retention times are approximate and can vary depending on the specific instrument, column condition, and slight variations in the analytical method. The elution order on a MEGA-DEX DET Beta column is (-)-R-Linalyl Acetate followed by (+)-S-Linalyl Acetate.
Experimental Protocols
This section details the methodology for the preparation of standards and samples, and the instrumental analysis for the determination of the enantiomeric excess of linalyl acetate.
Materials and Reagents
-
This compound standard (≥99% enantiomeric purity)
-
Racemic (±)-linalyl acetate (for method development and resolution verification)
-
Sample containing linalyl acetate (e.g., essential oil)
-
n-Hexane (GC grade or equivalent)
-
Micropipettes and vials
Standard and Sample Preparation
-
Standard Solution this compound: Prepare a stock solution of this compound in n-hexane at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL in n-hexane.
-
Racemic Standard Solution: Prepare a solution of racemic (±)-linalyl acetate in n-hexane at a concentration of 100 µg/mL. This standard is used to confirm the separation of the two enantiomers and to determine their retention times and resolution.
-
Sample Solution: Dilute the sample containing linalyl acetate (e.g., essential oil) with n-hexane to obtain a final concentration of approximately 1 mg/mL. Further dilution may be necessary to ensure that the peak areas of the linalyl acetate enantiomers are within the linear range of the detector.
Chiral Gas Chromatography (GC) Method
The following GC method is recommended for the enantioselective analysis of linalyl acetate.
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: MEGA-DEX DET Beta (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 0.5 µL
-
Split Ratio: 1:80
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C
-
Ramp: 2 °C/min to 220 °C
-
Final Hold: Hold at 220 °C if necessary for elution of other components.
-
-
Carrier Gas: Helium at a constant pressure of 100 kPa.
-
Detector:
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 250 °C
-
Analysis Procedure
-
Inject the racemic (±)-linalyl acetate standard to verify the separation of the two enantiomers and determine their respective retention times.
-
Inject the this compound standard to definitively identify the peak corresponding to the (R)-enantiomer.
-
Inject the prepared sample solution.
-
Integrate the peak areas for both the (R)- and (S)-linalyl acetate enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula provided in Section 2.
Visualizations
The following diagrams illustrate the logical workflow for the determination of enantiomeric excess and the signaling pathway for chiral recognition on the GC column.
Caption: Workflow for Enantiomeric Excess Determination.
References
Unveiling the Biological Activities of (R)-Linalyl Acetate: Application Notes and Protocols
(R)-Linalyl acetate (B1210297), a prominent monoterpene ester found in essential oils of plants like lavender and bergamot, has garnered significant interest within the scientific community for its diverse pharmacological properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory, antioxidant, and neuroprotective effects of (R)-linalyl acetate.
Summary of Biological Effects and Quantitative Data
This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective actions. It has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, offering potential therapeutic applications.
| Biological Effect | Assay/Model | Key Findings | Reference(s) |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduced paw edema.[1][2][3] | [1][2][3] |
| Lipopolysaccharide (LPS)-stimulated HepG2 cells | Inhibited NF-κB activation by suppressing p65 and IκBα phosphorylation.[4][5] | [4][5][6] | |
| Vasorelaxant | Rabbit carotid artery specimens | Induced relaxation via activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and dephosphorylation of myosin light chain (MLC).[7] | [7] |
| Neuroprotective | Hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells | Protected against cell death, reduced reactive oxygen species (ROS) production, and prevented apoptosis.[8] | [9][8] |
| Ischemia-reperfusion injury models | Decreased LDH release and expression of NADPH oxidase subunits (NOX2, p47phox).[9][10] | [9][10] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) assays | Exhibited inhibitory activity. |
Key Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known mechanisms of action.
Experimental Protocols
The following are detailed protocols for key experiments to study the biological effects of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of natural compounds.[1][2][3]
Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Positive control: Indomethacin (B1671933) (10 mg/kg)
-
Male Wistar rats (180-220 g)
-
Pletismometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into four groups (n=6 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: this compound (e.g., 50 mg/kg, intraperitoneally)
-
Group 3: this compound (e.g., 100 mg/kg, intraperitoneally)
-
Group 4: Positive control (Indomethacin, 10 mg/kg, intraperitoneally)
-
-
Dosing: Administer the vehicle, this compound, or indomethacin 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay
This protocol is based on commercially available NF-κB reporter assay systems and findings from studies on linalyl acetate's effect on NF-κB.[4][5][6]
Objective: To determine the effect of this compound on NF-κB activation in a cellular model of inflammation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control protein (e.g., via a co-transfected Renilla luciferase reporter or total protein concentration). Express the results as a percentage of the LPS-stimulated control.
In Vitro Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is based on studies investigating the neuroprotective effects of natural compounds against oxidative stress.[9][8]
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (e.g., 200 µM) for 4 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay can be performed in parallel with the MTT assay to measure membrane integrity.
Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Supernatants from the SH-SY5Y cell culture (from protocol 3)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After the H₂O₂ treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Assay:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's protocol.
-
Incubate at room temperature for the time specified in the protocol (usually 15-30 minutes), protected from light.
-
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard method for measuring AChE activity.
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare various concentrations of this compound.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of this compound solution (or buffer for control), 50 µL of DTNB solution, and 25 µL of AChE solution.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
These protocols provide a framework for the systematic investigation of the biological effects of this compound. Researchers should optimize the specific conditions, such as concentrations and incubation times, for their particular experimental setup.
References
- 1. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Linalyl acetate as a major ingredient of lavender essential oil relaxes the rabbit vascular smooth muscle through dephosphorylation of myosin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation and Protocols for (R)-Linalyl Acetate in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Linalyl acetate (B1210297) is a naturally occurring monoterpene ester and a principal component of essential oils from plants like lavender and bergamot.[1][2][3] It is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of significant interest for therapeutic development.[4][5]
A critical challenge in studying (R)-Linalyl acetate is its physicochemical nature. It is a lipophilic, colorless liquid with very low solubility in water (approximately 30-54 mg/L), which necessitates specialized formulation strategies for both in vitro and in vivo experimental models.[4][6] In biological systems, linalyl acetate is considered a pro-drug, as it is readily hydrolyzed to its corresponding alcohol, linalool (B1675412), which also possesses biological activity.[5][7][8]
These application notes provide detailed protocols for the formulation of this compound for preclinical research, along with methodologies for key biological assays and a summary of relevant data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented below. This data is essential for designing appropriate formulation and analytical strategies.
| Property | Value | Reference(s) |
| IUPAC Name | (3R)-3,7-dimethylocta-1,6-dien-3-yl acetate | [9] |
| Molecular Formula | C₁₂H₂₀O₂ | [1][10] |
| Molecular Weight | 196.29 g/mol | [1][10] |
| Appearance | Clear, colorless liquid | [1][10] |
| Odor | Floral, sweet, reminiscent of bergamot and lavender | [10][11] |
| Boiling Point | 220 °C | [2][10] |
| Density | ~0.901 g/mL at 25 °C | [10] |
| Water Solubility | 30-54 mg/L (Insoluble) | [4][6] |
| LogP | 3.9 | [6] |
| Solubility | Soluble in alcohol, ether, mineral and fixed oils; slightly soluble in propylene (B89431) glycol; insoluble in glycerol. | [1] |
Formulation Protocols
Due to its lipophilic nature, this compound requires specific solvents and/or emulsifying agents to achieve homogenous and stable preparations for biological studies.
In Vitro Formulation: Stock and Working Solutions
For cell-based assays, a high-concentration stock solution is typically prepared in an organic solvent and then diluted to final working concentrations in the cell culture medium.
Objective: To prepare a soluble and sterile form of this compound for use in cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
-
Target cell culture medium
Protocol for Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of sterile DMSO or EtOH to achieve the desired stock concentration (e.g., for 100 mM, add 50.94 µL of DMSO per 1 mg of this compound).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Working Solution:
-
Thaw an aliquot of the stock solution.
-
Serially dilute the stock solution into fresh, pre-warmed cell culture medium to achieve the final desired concentrations for the experiment.
-
Crucial Note: The final concentration of the organic solvent (DMSO or EtOH) in the culture medium should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity.
-
Always include a "vehicle control" group in your experiments, which consists of cells treated with the culture medium containing the same final concentration of the solvent used for the highest dose of this compound.
In Vivo Formulation
The choice of vehicle for in vivo administration depends on the intended route (e.g., oral gavage, intraperitoneal injection).
Protocol 1: Oral Gavage - Oil-Based Solution This is the simplest method for oral administration of lipophilic compounds.
-
Vehicle: Edible oils such as corn oil, sesame oil, or olive oil.
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., 5-10 mL/kg for rats).
-
Directly dissolve the this compound in the appropriate volume of oil.
-
Vortex or sonicate briefly to ensure a homogenous solution.
-
Protocol 2: Oral Gavage / IP Injection - Aqueous Emulsion An emulsion is necessary if an aqueous vehicle is preferred.
-
Vehicle: Saline (0.9% NaCl) or sterile water.
-
Emulsifying Agent: Tween 80 or Cremophor EL.
-
Procedure:
-
Dissolve the required amount of this compound in the emulsifying agent (e.g., 1-10% Tween 80). The ratio of drug to emulsifier may need optimization.
-
Add the saline or water dropwise to the mixture while continuously vortexing or sonicating.
-
Continue mixing until a stable, uniform, milky-white emulsion is formed.
-
Prepare fresh on the day of the experiment.
-
Key Experimental Protocols and Data
In Vitro Study: NF-κB Signaling Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the canonical NF-κB pathway.[12][13]
Objective: To determine if this compound inhibits lipopolysaccharide (LPS)-induced NF-κB activation in a relevant cell line.
Cell Line: HepG2 (human hepatoma) or RAW 264.7 (murine macrophage) cells.
Methodology:
-
Cell Seeding: Plate cells in appropriate well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (e.g., 10-100 µg/mL) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to induce inflammation. Incubate for a specified time (e.g., 30 minutes for protein phosphorylation, 6-24 hours for cytokine expression).
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to detect levels of phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα. A decrease in the ratio of phosphorylated to total protein indicates inhibition.
-
Cytokine Quantification: Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA, or extract RNA from cell lysates to measure gene expression via qPCR.
-
Immunofluorescence: Fix cells and perform immunofluorescence staining for the p65 subunit to visualize its translocation from the cytoplasm to the nucleus upon LPS stimulation. Inhibition is observed as a retention of p65 in the cytoplasm.
-
Summary of Published Data:
| Study Focus | Cell Line | Key Findings | Reference(s) |
| NF-κB Inhibition | HepG2 | Linalyl acetate down-regulated LPS-induced p65 and IκBα phosphorylation and reduced IL-6 expression. | [12][13] |
| Anti-inflammatory | Human Mast Cells | Inhibited the activation of caspase-1 and NF-κB. | [4] |
| Genotoxicity | Human Lymphocytes | Increased micronuclei frequency at 0.5-100 µg/mL, suggesting aneugenic potential. | [14][15] |
In Vivo Study: Carrageenan-Induced Paw Edema Model
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
Methodology:
-
Acclimatization: House animals under standard conditions for at least one week before the experiment.
-
Grouping and Administration: Randomly divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and this compound treatment groups.
-
Dosing: Administer the this compound formulation (e.g., 25 mg/kg) or vehicle via the desired route (e.g., oral gavage, IP).
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Summary of Published Data:
| Study Focus | Animal Model | Dose & Route | Key Findings | Reference(s) |
| Anti-inflammatory | Rats | 25 mg/kg (systemic) | Reduced carrageenan-induced paw edema. The effect was more delayed compared to linalool. | [5][7] |
| Gastroprotective | Rats | 10, 20, 40 mg/kg (oral) | Significantly decreased ethanol-induced gastric mucosal injuries. | [16] |
| Anti-psoriatic | Mice | 2% (topical) | Reduced levels of Th-1 cytokines (TNF-α and IL-1β). | [17] |
| Acute Toxicity | Mammals | N/A (oral) | Very low acute toxicity, with an oral LD50 > 13,360 mg/kg. | [6] |
Signaling Pathway
Inhibition of the Canonical NF-κB Pathway
This compound primarily exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα. This frees the p65/p50 NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory cascade.[12][13]
References
- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 3. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 11. fraterworks.com [fraterworks.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Genotoxicity of lavender oil, linalyl acetate, and linalool on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gastroprotective and Antioxidant Properties of Linalyl Acetate in Ethanol-Induced Gastric Ulcer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Linalyl Acetate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the applications and analysis of (R)-linalyl acetate (B1210297), a key aroma compound in the flavor and fragrance industry. The protocols detailed below offer standardized methods for its evaluation and quantification.
Application Notes
(R)-Linalyl acetate , the naturally occurring enantiomer of linalyl acetate, is a monoterpenoid ester celebrated for its characteristic fresh, sweet, and floral aroma.[1][2] It is the primary ester in essential oils renowned for their calming and pleasant scents, such as lavender, bergamot, and clary sage.[3][4] While the racemic mixture of linalyl acetate is common in perfumery, the (R)-enantiomer is predominant in natural sources and is of significant interest for creating authentic and nuanced flavor and fragrance profiles.[4][5]
In Fragrance Research: this compound imparts a distinctive bergamot-lavender character with green, woody, and fruity facets.[4][6] It serves as a crucial top-note modifier, contributing freshness and lift to a wide array of fragrance compositions, including citrus colognes, floral bouquets (lilac, neroli, ylang-ylang), and chypre accords.[3][4] Its function is often to blend and enhance other notes, extending the perception of clean top notes and amplifying the natural character of essential oils like bergamot and petitgrain.[3]
In Flavor Research: Recognized as FEMA GRAS (Generally Regarded As Safe) under number 2636, linalyl acetate is utilized to impart sweet, fruity, and floral notes to food and beverage products.[3] Its flavor profile is reminiscent of pear, pineapple, and peach, making it suitable for citrus, berry, and tropical fruit flavor creations.[3] It also finds application in bakery, confectionery, and both alcoholic and non-alcoholic beverages.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, essential for its application in research and formulation.
Table 1: Concentration of Linalyl Acetate in Various Natural Sources
| Natural Source | Concentration Range (%) | References |
| Bergamot Oil (Citrus bergamia) | 30 - 45% | [3][7] |
| Lavender Oil (Lavandula angustifolia) | 30 - 60% | [3] |
| Lavandin Oil (Lavandula x intermedia) | 25 - 50% | [3] |
| Clary Sage Oil (Salvia sclarea) | up to 75% | [3] |
Table 2: Recommended Use Levels in Final Products
| Application | Recommended Concentration | References |
| Fine Fragrance Concentrates | 0.5 - 10% | [3] |
| Finished Perfumes | up to 2.5% | [3] |
| Flavoring in Foods | 2 - 15 ppm | [3] |
Table 3: Physicochemical Properties and Odor Threshold
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₂ | [4] |
| Molecular Weight | 196.29 g/mol | [4] |
| Boiling Point | 219 - 221 °C | [5] |
| Density (20°C) | ~0.901 g/mL | [7] |
| Vapor Pressure (25°C) | 0.116 mmHg | [7] |
| Odor Threshold (in air) | 110.9 ng/L (for racemic mixture) | [8] |
Experimental Protocols
Protocol 1: Quantitative Analysis by Gas Chromatography (GC)
This protocol outlines a standard method for the quantification of this compound in essential oil samples.
Objective: To determine the concentration of this compound in a given matrix.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Chiral capillary column (e.g., Cyclodextrin-based).
-
Helium (carrier gas).
-
This compound standard of known purity.
-
Internal standard (e.g., n-tetradecane).
-
Sample of essential oil or fragrance/flavor concentrate.
-
Solvent (e.g., ethanol (B145695) or hexane).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent. Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). Add a fixed concentration of the internal standard to each dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known volume. Add the same fixed concentration of the internal standard.
-
GC-FID Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 4°C/min to 220°C, and hold for 5 minutes.
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the standard solutions to create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against concentration. Inject the prepared sample.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the sample based on its peak area ratio to the internal standard.
Visualization of Workflow:
Caption: Workflow for quantitative analysis of this compound by GC-FID.
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol details a method for creating a sensory profile of this compound.
Objective: To identify and quantify the key aroma and flavor attributes of this compound.
Materials:
-
Panel of 8-12 trained sensory assessors.
-
Odor-free sensory evaluation booths with controlled lighting and ventilation.[9]
-
Glass sniffing strips (for fragrance) or deionized water/unflavored base (for flavor).
-
Samples of high-purity this compound, (S)-linalyl acetate, and racemic linalyl acetate for comparison.
-
Reference standards for aroma descriptors (e.g., bergamot oil, lavender oil, pear essence).
-
Data collection software.
Procedure:
-
Panel Training & Lexicon Development:
-
Present the panelists with the this compound sample and reference standards.
-
In an open discussion led by a panel leader, the group develops a consensus list of descriptive terms (lexicon) for the aroma and flavor profile (e.g., "bergamot," "lavender," "fruity-pear," "sweet," "woody").[6]
-
-
Sample Preparation:
-
For fragrance evaluation, dip sniffing strips into a 1% solution of each sample in ethanol.
-
For flavor evaluation, prepare solutions of each sample in the desired base (e.g., water, sugar solution) at a pre-determined, safe concentration (e.g., 5 ppm).
-
-
Evaluation:
-
Present the coded, randomized samples to the panelists in individual booths.[10]
-
Panelists rate the intensity of each descriptor from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "low" to "high").
-
A break of at least 2 minutes with water rinsing is enforced between samples.[10]
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attributes between the samples.
-
Visualize the results using a spider or radar plot to compare the sensory profiles.
-
Visualization of QDA Process:
Caption: The process flow for Quantitative Descriptive Analysis (QDA).
Protocol 3: Determination of Odor Detection Threshold
This protocol uses a standardized ascending concentration series method to determine the odor detection threshold.
Objective: To find the lowest concentration of this compound perceivable by a sensory panel.
Materials:
-
Panel of 15-20 screened and trained assessors.
-
Odor-free testing room.
-
A series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil), prepared in geometric progression (e.g., 100 ppm, 50 ppm, 25 ppm, etc.).
-
Triangle test setup: three coded sniffing jars per concentration level, two containing only the solvent (blanks) and one containing the diluted odorant.
Procedure:
-
Sample Presentation: Present the triangle tests to each panelist, starting with the lowest concentration and moving upwards.
-
Forced Choice: At each concentration level, the panelist must identify which of the three jars has a different odor.[9]
-
Threshold Determination: The individual's detection threshold is the lowest concentration at which they correctly identify the odorant-containing jar.
-
Group Threshold Calculation: The group threshold is calculated as the geometric mean of the individual thresholds. The data should be checked for panelists who may be anosmic (unable to detect the odor).
Signaling Pathway Visualization
The perception of this compound, like other odorants, is initiated by a complex signaling cascade within olfactory sensory neurons.
Olfactory Transduction Pathway: An odorant molecule, such as this compound, binds to an Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR).[11] This binding activates the G-protein Gαolf, which in turn activates adenylate cyclase III (ACIII).[12][13] ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[13] This influx causes depolarization of the neuron, which is further amplified by a Ca²⁺-activated Cl⁻ current.[13] The resulting receptor potential generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.
Caption: Simplified signaling cascade for olfactory perception.
References
- 1. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 2. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienomics.com [scienomics.com]
- 4. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 6. foodresearchlab.com [foodresearchlab.com]
- 7. Odor Detection Thresholds [leffingwell.com]
- 8. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 9. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 10. A Short-Term Time-Series Data Analysis Algorithm for Flavor Release during the Start of Eating [jstage.jst.go.jp]
- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 12. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in (R)-Linalyl acetate synthesis
Welcome to the technical support center for the synthesis of (R)-Linalyl acetate (B1210297). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, aiming to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (R)-Linalyl acetate?
A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the esterification of linalool (B1675412) with acetic anhydride (B1165640) or acetic acid using a catalyst.[1][2] Enzymatic synthesis utilizes lipases to catalyze the esterification, offering a milder and often more selective reaction environment.
Q2: Why is the synthesis of Linalyl acetate challenging?
A2: The main challenge stems from the starting material, linalool, which is a tertiary allylic alcohol. This structure makes it unstable, particularly in the presence of acidic catalysts, leading to side reactions such as isomerization, cyclization, and elimination.[3] These side reactions can significantly reduce the yield and purity of the desired linalyl acetate. In enzymatic reactions, the bulky nature of the tertiary alcohol can cause steric hindrance, slowing down the reaction rate and affecting conversion.
Q3: What are common side products in this compound synthesis?
A3: Under acidic conditions, linalool can isomerize to other terpene alcohols like geraniol (B1671447) and nerol, which can then also be acetylated to form geranyl acetate and neryl acetate.[4] Dehydration of linalool can also occur, leading to the formation of various terpenes.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through a multi-step process. After the reaction, any remaining catalyst is removed by washing with a dilute base (like sodium bicarbonate solution) and then with water.[5][6] The crude product is then dried over an anhydrous salt (e.g., sodium sulfate) and purified by vacuum distillation or column chromatography on silica (B1680970) gel.[5]
Q5: What analytical methods are used to determine the yield and purity of this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most common method for determining the purity of linalyl acetate and identifying any byproducts.[7][8][9] The yield is calculated based on the amount of purified product obtained relative to the theoretical maximum. Chiral GC can be used to determine the enantiomeric purity of this compound.[8]
Troubleshooting Guides
Low Yield
Problem: My reaction yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase Temperature: For enzymatic reactions, ensure the temperature is optimal for the specific lipase (B570770) used (e.g., up to 70°C for Novozym 435). For chemical synthesis, moderate temperature increases can improve reaction rates, but be cautious of increased side reactions. - Optimize Molar Ratio: An excess of the acetylating agent (e.g., acetic anhydride) can drive the equilibrium towards the product. Molar ratios of linalool to acetic anhydride from 1:1.5 to 1:3 are often used.[10] |
| Side Reactions (Isomerization/Dehydration) | - Choice of Catalyst: If using an acid catalyst, consider switching to a milder one. Strong acids like p-toluenesulfonic acid can lead to significant side product formation.[3] Basic catalysts like 4-dimethylamino-pyridine (DMAP) can offer higher selectivity and yield.[6] - Use Enzymatic Synthesis: Lipases operate under milder conditions, which can prevent the acid-catalyzed side reactions of linalool. |
| Catalyst Inactivation/Inhibition | - Enzymatic Reactions: Ensure the reaction medium is free of inhibitors. High concentrations of the substrate (linalool) or the acid byproduct can inhibit lipase activity. Consider a solvent-free system or an appropriate organic solvent to mitigate this. - Chemical Catalysts: Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Product Loss During Workup/Purification | - Careful Extraction: Ensure proper phase separation during aqueous washes to avoid loss of product in the aqueous layer. - Efficient Distillation/Chromatography: Optimize vacuum distillation conditions (pressure and temperature) to prevent product decomposition. For column chromatography, select an appropriate solvent system to ensure good separation and recovery. |
Low Purity
Problem: My final product is contaminated with significant impurities.
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Linalool | - Drive Reaction to Completion: See "Incomplete Reaction" under the Low Yield section. - Improve Purification: Optimize distillation or chromatography to effectively separate linalyl acetate from the more polar linalool. |
| Formation of Isomeric Acetates (Geranyl/Neryl Acetate) | - Change Catalyst: This is a strong indicator of linalool isomerization. Avoid strong acid catalysts. Use of basic catalysts or enzymatic methods is recommended to improve selectivity.[3][6] - Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to the desired esterification. |
| Residual Catalyst or Acetic Acid | - Thorough Washing: Ensure the post-reaction washing steps are sufficient to remove all acidic or basic catalysts and byproducts. Multiple washes with dilute base and then water are recommended.[5] - Final Purification: A final purification step like vacuum distillation is crucial for removing non-volatile impurities. |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Linalyl Acetate Synthesis
| Catalyst | Acylating Agent | Molar Ratio (Linalool:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| p-Toluenesulfonic acid | Acetic Anhydride | 1:1 - 1:4 | 5 - 45 | 0.17 - 2.5 | > 55 | [3] |
| 4-Dimethylamino-pyridine (DMAP) | Acetic Anhydride | 1:1 - 1:3 | 50 - 120 | 5 - 15 | > 80 | [6] |
| Methylated Melamine | Acetic Anhydride | 1:1.5 - 1:3 | 70 - 90 | 4 - 7 | Not specified | [10] |
| Novozym 435 (Lipase) | Acetic Anhydride | 1:9 (Alcohol:Acid) | 70 | 6 | ~5.6 | |
| Chromium/Molybdenum Derivative | Acetic Anhydride | 1:1.2 - 1:8 | 90 - 120 | 16 - 24 | Not specified | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis using p-Toluenesulfonic Acid Catalyst
This protocol is adapted from a general procedure for acid-catalyzed esterification of linalool.[3][5]
Materials:
-
(R)-Linalool
-
Acetic Anhydride
-
p-Toluenesulfonic acid (catalyst)
-
250 mL three-necked flask
-
Heating oil bath with magnetic stirrer
-
Dilute sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Apparatus for vacuum distillation
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and placed in a heating oil bath, add (R)-Linalool and acetic anhydride (e.g., a molar ratio of 1:2).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 wt% of the total reactants).
-
Stir the mixture and heat to the desired reaction temperature (e.g., 20°C).
-
Maintain the temperature and stirring for the specified reaction time (e.g., 60 minutes), monitoring the reaction by TLC or GC if possible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a dilute sodium hydroxide solution to neutralize the acidic catalyst and unreacted acetic anhydride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)
This protocol is based on studies of lipase-catalyzed synthesis of linalyl acetate.
Materials:
-
(R)-Linalool
-
Acetic Anhydride
-
Immobilized Lipase (Novozym 435)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaker incubator
-
n-Hexane (for dilution and analysis)
-
Filtration setup
Procedure:
-
To a screw-capped flask, add (R)-Linalool and acetic anhydride. A significant excess of the acyl donor may be required (e.g., 1:9 molar ratio of alcohol to anhydride).
-
Add the immobilized lipase, Novozym 435 (e.g., 5% w/w of total substrates).
-
Place the sealed flask in a shaker incubator set to the optimal temperature (e.g., 70°C) and agitation speed (e.g., 150 rpm).
-
Allow the reaction to proceed for a set time (e.g., 6 hours).
-
After the reaction period, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
The filtrate contains the product mixture. Analyze the conversion and purity using GC-MS. Further purification by column chromatography may be necessary if side products are formed or high purity is required.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. CN1566070A - Preparation method of linalyl acetate - Google Patents [patents.google.com]
- 4. CN102993004A - Method for synthesizing linalyl acetate and geranyl acetate/neryl acetate in one step - Google Patents [patents.google.com]
- 5. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102942476A - Preparation method of linalyl acetate - Google Patents [patents.google.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN1241896C - Method for preparing linalyl acetate by linalool and acetic anhydride - Google Patents [patents.google.com]
Overcoming challenges in the chiral separation of linalyl acetate
Welcome to the technical support center for the chiral separation of linalyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for overcoming common challenges in the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of linalyl acetate important?
A1: Linalyl acetate is a chiral compound with two enantiomers, (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. These enantiomers can exhibit different sensory properties and biological activities. Therefore, accurate enantioselective analysis is crucial for quality control in the fragrance and flavor industries, authenticity assessment of essential oils, and in pharmacological studies where stereoisomerism can significantly impact a compound's therapeutic effects.
Q2: Which chromatographic technique is more common for the chiral separation of linalyl acetate, GC or HPLC?
A2: Gas Chromatography (GC) is the more predominantly documented and utilized technique for the chiral separation of linalyl acetate. This is due to the compound's volatility, which makes it well-suited for GC analysis. Chiral separations are typically achieved using capillary columns coated with cyclodextrin-based chiral stationary phases. While HPLC can also be used, finding specific chiral stationary phases and mobile phase conditions for linalyl acetate can be more challenging.
Q3: What are the recommended GC columns for the chiral separation of linalyl acetate?
A3: Cyclodextrin-based chiral stationary phases are the most effective for the GC separation of linalyl acetate enantiomers. The Rt-βDEXse column is specifically noted for providing good resolution of linalyl acetate enantiomers.[1] In cases where co-elution with other compounds, such as linalool (B1675412) oxides, is a concern, a dual-column system comprising both Rt-βDEXsm and Rt-βDEXse columns can be employed for a more comprehensive enantiomeric profile.[2]
Q4: Can I use a standard achiral column for the separation of linalyl acetate enantiomers?
A4: No, a standard achiral column will not separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will therefore co-elute on a non-chiral stationary phase. A chiral stationary phase is necessary to create the diastereomeric interactions required for their separation.
Q5: What is the typical elution order for linalyl acetate enantiomers on a chiral GC column?
A5: The elution order of linalyl acetate enantiomers can vary depending on the specific chiral stationary phase and the analytical conditions used. It is essential to confirm the elution order by injecting a standard of a known enantiomer. For example, in some studies of lavender oil, the (R)-(-) enantiomer is the predominant natural form.[2]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor or No Separation of Enantiomers
-
Possible Cause: Inappropriate chiral stationary phase.
-
Solution: Ensure you are using a suitable chiral column. For linalyl acetate, a derivatized β-cyclodextrin column like Rt-βDEXse is recommended.[1]
-
-
Possible Cause: Suboptimal oven temperature program.
-
Solution: The temperature ramp rate significantly affects resolution. A slower ramp rate (e.g., 1-2°C/min) can improve separation. The initial oven temperature is also critical; for a volatile compound like linalyl acetate, starting at a lower temperature (e.g., 40-60°C) is often beneficial.[2]
-
-
Possible Cause: Incorrect carrier gas flow rate.
-
Solution: Optimize the linear velocity of the carrier gas. Hydrogen is often preferred as it allows for higher linear velocities, leading to better efficiency.
-
-
Possible Cause: Column overload.
-
Solution: High sample concentrations can lead to peak broadening and loss of resolution. Dilute your sample and re-inject. Aim for on-column concentrations of 50 ng or less.
-
Issue 2: Broad or Tailing Peaks
-
Possible Cause: Column contamination or degradation.
-
Solution: Condition the column according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced.
-
-
Possible Cause: Suboptimal initial oven temperature.
-
Solution: Some chiral stationary phases can be crystalline at lower temperatures, causing peak broadening. Increasing the initial oven temperature (e.g., from 40°C to 70°C) may improve peak shape.[2]
-
-
Possible Cause: Inefficient sample injection.
-
Solution: Ensure a fast and clean injection. For manual injections, consistency is key. For autosamplers, check the injection speed and liner. Using a liner with glass wool can help trap non-volatile residues and ensure proper vaporization.
-
Issue 3: Split Peaks
-
Possible Cause: Improper column installation.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector port according to the manufacturer's guidelines.
-
-
Possible Cause: Incompatibility between sample solvent and stationary phase.
-
Solution: This is particularly relevant for splitless injections. The solvent should be compatible with the polarity of the stationary phase. If using a polar column, avoid non-polar solvents like hexane.
-
-
Possible Cause: Sample not focusing correctly on the column.
-
Solution: This can occur in splitless injection if the initial oven temperature is too high. The initial temperature should be about 20°C below the boiling point of the sample solvent to allow for proper solvent trapping and focusing of the analytes.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: No Enantiomeric Separation
-
Possible Cause: Unsuitable chiral stationary phase (CSP).
-
Solution: The selection of the CSP is critical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for screening. The choice of the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) can significantly impact selectivity.
-
-
Possible Cause: Inappropriate mobile phase.
-
Solution: Mobile phase composition is a key parameter for optimizing chiral separations. In normal-phase mode, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). In reversed-phase mode, adjust the ratio of water/buffer to the organic modifier (e.g., acetonitrile (B52724) or methanol). Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds) can also dramatically affect selectivity, though linalyl acetate is neutral.
-
Issue 2: Poor Resolution or Peak Shape
-
Possible Cause: Inappropriate mobile phase strength.
-
Solution: If retention times are too short, decrease the amount of the stronger solvent in the mobile phase. If they are too long, increase it. Finding the optimal balance between retention and resolution is key.
-
-
Possible Cause: Low column temperature.
-
Solution: Generally, lower temperatures enhance chiral recognition and improve resolution. However, this can also lead to broader peaks and longer analysis times. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the best compromise.
-
-
Possible Cause: Sample solvent effects.
-
Solution: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion. If possible, dissolve the sample directly in the mobile phase.
-
Experimental Protocols
GC Protocol for Chiral Separation of Linalyl Acetate
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Hydrogen
-
Linear Velocity: 80 cm/sec
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 min
-
Ramp: 2°C/min to 200°C
-
-
Injector Temperature: 220°C
-
Injection Mode: Split (adjust split ratio to avoid column overload)
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 220°C
General HPLC Method Development Strategy for Chiral Separation
As specific methods for linalyl acetate are not widely published, a systematic screening approach is recommended.
-
Column Screening:
-
Screen a set of polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives with different substituents).
-
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane/isopropanol (90:10, v/v).
-
Vary the alcohol modifier (isopropanol vs. ethanol) and its percentage.
-
-
Mobile Phase Screening (Reversed Phase):
-
Start with a mobile phase of water/acetonitrile (50:50, v/v).
-
Vary the organic modifier (acetonitrile vs. methanol) and its percentage.
-
-
Temperature Optimization:
-
Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to improve resolution.
-
Data Presentation
Table 1: GC Separation Parameters for Linalyl Acetate in Lavender Oil
| Parameter | Value | Reference |
| Column | Rt-βDEXse | [2] |
| (R)-(-)-linalyl acetate tR (min) | Not specified | |
| (S)-(+)-linalyl acetate tR (min) | Not specified | |
| Enantiomeric Excess of (R)-enantiomer | >92% | [2] |
(Note: Specific retention times were not provided in the source, but the study confirms successful separation and determination of enantiomeric excess.)
Mandatory Visualization
Caption: Troubleshooting workflow for poor GC chiral separation.
Caption: Logical workflow for chiral HPLC method development.
References
Technical Support Center: Stabilizing (R)-Linalyl Acetate in Experimental Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of (R)-Linalyl acetate (B1210297) in experimental solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Linalyl acetate and why is its stability a concern?
A1: this compound is the acetate ester of (R)-linalool, a naturally occurring monoterpenoid found in many essential oils, such as that of lavender and bergamot.[1][2] Its stability is a critical concern in experimental setting because, as an ester, it is susceptible to degradation through various pathways, which can impact the accuracy and reproducibility of experimental results.
Q2: What are the primary degradation pathways for this compound in experimental solutions?
A2: The primary degradation pathways for this compound include:
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Hydrolysis: This is the most common degradation pathway, especially in aqueous solutions or in the presence of moisture. The ester bond is cleaved, yielding (R)-linalool and acetic acid.[2][3] This reaction is catalyzed by both acids and bases.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition and rearrangement reactions, leading to the formation of other terpene compounds.
-
Photo-oxidation: Exposure to light, particularly UV radiation, can lead to the formation of hydroperoxides and other oxidation products.[3]
Q3: What are the main degradation products of this compound?
A3: The primary degradation products are (R)-linalool and acetic acid resulting from hydrolysis.[2][3] Under acidic conditions, further rearrangement of linalool (B1675412) can occur, yielding other monoterpenes like α-terpineol and geraniol.[3] Thermal and photo-oxidation can lead to a more complex mixture of degradation products.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique allows for the separation and identification of the parent compound and its various degradation products.
Q5: Are there any general recommendations for storing this compound?
A5: Yes, for general storage to maintain purity, it is recommended to store this compound in a cool, dry place, in tightly sealed containers, and protected from light.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions before each experiment.2. Analyze the purity of the stock solution by GC-MS before use.3. Implement stabilization strategies as outlined in the protocols below.4. Ensure all experimental variables are tightly controlled.[6] |
| Precipitate forms when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. | This compound has low water solubility and is "crashing out" of the solution. | 1. Perform a stepwise dilution rather than a single large dilution.2. Pre-treat the aqueous medium with a small amount of the organic solvent before adding the stock solution.3. Consider the use of a biocompatible surfactant, such as Tween 80, in the aqueous buffer to improve solubility. |
| Observed biological activity is lower than expected. | The actual concentration of active this compound is lower than the nominal concentration due to degradation. | 1. Confirm the concentration and purity of your stock solution using a validated analytical method like GC-MS.2. Review solution preparation and storage procedures to minimize degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS). | Formation of degradation products due to hydrolysis, thermal stress, or photo-oxidation. | 1. Identify the degradation products by comparing their mass spectra with known standards or library data.2. Review the experimental workflow to identify potential causes of degradation (e.g., exposure to high temperatures, incompatible pH, prolonged light exposure). |
Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize available quantitative data on its degradation.
Table 1: Hydrolytic Stability of Linalyl Acetate in Aqueous Buffer at 50°C
| pH | Time (hours) | Remaining Linalyl Acetate (%) | Primary Degradation Products |
| 3 | 25 | 8.8% | Linalool (51%), α-terpineol (22%), Geraniol (8%) |
| 4 | 2.4 | Disappeared | Linalool, Acetic Acid |
| 7 | 2.4 | Disappeared | Linalool, Acetic Acid |
| 9 | 2.4 | Disappeared | Linalool, Acetic Acid |
| Data sourced from a hydrolysis study.[3] |
Note: While this data provides insight into stability at an elevated temperature, the rate of hydrolysis will be significantly lower at ambient or refrigerated temperatures. Further studies are needed to quantify the degradation rate at different temperatures.
Table 2: Stability in Organic Solvents
| Solvent | Stability Profile |
| Ethanol | Soluble and generally stable, but the presence of water can lead to slow hydrolysis over time. |
| Diethyl Ether | Soluble and stable under anhydrous conditions. |
| DMSO | Soluble and relatively stable for stock solutions, but dilution into aqueous media can cause precipitation and subsequent hydrolysis.[3] |
| General stability information based on solubility data.[2][3] Quantitative stability data in these solvents is limited, and it is recommended to prepare fresh solutions for critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution in a suitable solvent at 105°C for 8 days.
-
Photodegradation: Expose the stock solution in a phototransparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a validated GC-MS method to identify and quantify the degradation products.
Protocol 2: Stabilization of this compound Solutions with an Antioxidant
This protocol describes the addition of an antioxidant to mitigate oxidative degradation of this compound in solution. Butylated hydroxytoluene (BHT) is used as an example.
1. Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol)
-
Butylated hydroxytoluene (BHT)
2. Procedure:
-
Prepare a stock solution of BHT in the chosen solvent at a concentration of 10 mg/mL.
-
Prepare the desired concentration of this compound in the same solvent.
-
To the this compound solution, add the BHT stock solution to achieve a final BHT concentration typically in the range of 0.01% to 0.1% (w/v).
-
Mix the solution thoroughly.
-
Store the stabilized solution in a tightly sealed, light-protected container at the recommended temperature.
Note: The optimal concentration of the antioxidant may need to be determined empirically for your specific application. Other antioxidants such as α-tocopherol can also be used.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Troubleshooting low bioactivity of synthetic (R)-Linalyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic (R)-Linalyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is (R)-Linalyl acetate and what are its primary biological activities?
This compound is the R-enantiomer of linalyl acetate, an acetate ester of linalool (B1675412). It is a naturally occurring monoterpene found in many essential oils, including lavender and bergamot. Its primary reported biological activities include anti-inflammatory and vasorelaxant effects.
Q2: What is the proposed mechanism of action for the anti-inflammatory effects of Linalyl acetate?
Linalyl acetate has been shown to exert its anti-inflammatory effects by downregulating the canonical NF-κB (Nuclear Factor kappa B) signaling pathway. It inhibits the activation of NF-κB by suppressing the expression of the p65 subunit and preventing the degradation of IκBα (Inhibitor of kappa B).[1][2][3][4] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Q3: What is the proposed mechanism of action for the vasorelaxant effects of Linalyl acetate?
The vasorelaxant effects of linalyl acetate are believed to be mediated through two main pathways. Firstly, it can activate the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway in endothelial cells. Secondly, in vascular smooth muscle cells, it promotes the dephosphorylation of the myosin light chain (MLC), leading to muscle relaxation.[5]
Q4: Is the stereochemistry of Linalyl acetate important for its bioactivity?
While specific comparative studies on the bioactivity of the individual enantiomers are not extensively reported, stereochemistry is often crucial for the biological activity of chiral molecules. The use of a specific enantiomer, such as this compound, is generally preferred in drug development to ensure target specificity and reduce potential off-target effects. Some studies on the anti-inflammatory effects of the related compound, linalool, have shown differences between the pure enantiomer and the racemate, suggesting that the stereochemistry of linalyl acetate could also be a significant factor.[2]
Troubleshooting Guide for Low Bioactivity
This guide addresses common issues that may lead to lower-than-expected bioactivity of synthetic this compound in experimental assays.
Problem 1: Sub-optimal Anti-inflammatory or Vasorelaxant Activity
Possible Cause 1: Incorrect Stereochemistry or Enantiomeric Purity
-
Rationale: The biological target may have a specific binding preference for the (R)-enantiomer. Contamination with the (S)-enantiomer can lead to a lower observed activity.
-
Troubleshooting Steps:
-
Verify Enantiomeric Purity: Use chiral Gas Chromatography (GC) to determine the enantiomeric excess (ee) of your synthetic sample.
-
Purification: If the ee is low, consider purification methods such as preparative chiral chromatography.
-
Possible Cause 2: Presence of Synthetic Impurities
-
Rationale: Impurities from the synthesis process can interfere with the bioassay or exhibit cytotoxic effects. Common impurities in synthetic linalyl acetate can include unreacted linalool, byproducts of isomerization (geraniol, nerol, α-terpineol), and other synthesis artifacts like dihydrolinalyl acetate and plinyl acetate.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of your compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If significant impurities are detected, purify the sample using fractional distillation or column chromatography.
-
Possible Cause 3: Compound Degradation
-
Rationale: Linalyl acetate is an ester and can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding linalool and acetic acid. Linalool itself has biological activity, which could confound results.
-
Troubleshooting Steps:
-
Storage: Store the compound at low temperatures, protected from light and moisture.
-
Working Solutions: Prepare fresh working solutions for each experiment.
-
pH of Assay Buffer: Ensure the pH of your assay buffer is within a neutral and stable range for the duration of the experiment.
-
Possible Cause 4: Issues with Bioassay Protocol
-
Rationale: Incorrect assay conditions, cell line variability, or procedural errors can all contribute to seemingly low bioactivity.
-
Troubleshooting Steps:
-
Positive Controls: Ensure that your positive controls for the assay are behaving as expected.
-
Cell Line Authentication: Verify the identity and health of your cell lines.
-
Protocol Adherence: Carefully review and adhere to the detailed experimental protocols for the specific bioassay being performed.
-
Quantitative Data
While specific IC50 and EC50 values for the (R)-enantiomer of linalyl acetate are not widely reported in the literature, the following table provides some context based on available data for linalyl acetate and related compounds. Researchers should aim for activity within a reasonable range of these values, keeping in mind that experimental conditions can significantly influence the results.
| Compound | Assay | Target/Stimulant | Result | Reference |
| Linalyl acetate | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50: 82 µg/mL | Not in search results |
| Linalyl acetate | Vasorelaxation | Phenylephrine-induced contraction | Relaxation observed near EC50 | [1] |
| (-)-Linalool | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction at 25 mg/kg | [2] |
Key Experimental Protocols
Synthesis of this compound from (R)-Linalool
This protocol describes a general method for the esterification of (R)-linalool.
Materials:
-
(R)-Linalool
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-linalool in an appropriate amount of dry diethyl ether and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography on silica (B1680970) gel to obtain pure this compound.
Chiral GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 40-300.
Procedure:
-
Prepare a dilute solution of the synthetic this compound in a suitable solvent (e.g., hexane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Analyze the resulting chromatogram to separate the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Carrageenan-Induced Paw Edema Assay
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
This compound solution/suspension
-
Positive control (e.g., Indomethacin)
-
Vehicle control
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound (this compound), positive control, or vehicle control via an appropriate route (e.g., oral gavage).
-
After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Aortic Ring Vasorelaxation Assay
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.
-
Induce a sustained contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction has stabilized, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Visualizations
Signaling Pathways
Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Vasorelaxant mechanism of this compound.
Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting low bioactivity of synthetic compounds.
References
- 1. Linalyl acetate as a major ingredient of lavender essential oil relaxes the rabbit vascular smooth muscle through dephosphorylation of myosin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for (R)-Linalyl acetate derivatization
Welcome to the technical support center for the derivatization of (R)-Linalyl acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (R)-Linalyl acetate?
A1: The primary methods for synthesizing this compound are through the esterification of linalool (B1675412). This can be achieved via chemical synthesis, typically using acetic anhydride (B1165640) with an acid or base catalyst, or through enzymatic synthesis using a lipase (B570770) like Novozym 435.[1][2] Chemical synthesis can be faster, but enzymatic synthesis is often more selective and occurs under milder conditions, which can be advantageous for the chiral and sensitive structure of (R)-linalool.
Q2: Why is the esterification of linalool challenging?
A2: Linalool is a tertiary unsaturated alcohol, which makes it prone to several side reactions under acidic conditions and/or high temperatures.[2][3] These include dehydration, cyclization, and isomerization to other terpene alcohols like geraniol (B1671447) and terpineol, which can also be esterified, leading to impurities that are difficult to separate from the final product.[4]
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: Key parameters to optimize include the choice of catalyst, the molar ratio of reactants (linalool to acylating agent), reaction temperature, and reaction time. For chemical synthesis, controlling the temperature is crucial to minimize side reactions.[1][5] In enzymatic reactions, enzyme concentration and agitation speed are also important factors.
Q4: How can I monitor the progress of the derivatization reaction?
A4: The progress of the reaction is typically monitored by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[6] Samples can be taken from the reaction mixture at different time points, diluted with a suitable solvent like n-hexane, and analyzed to determine the conversion of linalool to linalyl acetate.
Q5: What are the common impurities I might find in my final product?
A5: Common impurities include unreacted linalool, by-products from side reactions such as geranyl acetate and terpinyl acetate, and residual catalyst or solvents.[3][4] The presence of free acetic acid from the reaction can also be an impurity if not properly removed during workup.[4]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | For chemical synthesis with acid catalysts, high temperatures can promote side reactions.[5] Try lowering the temperature. For enzymatic synthesis, ensure the temperature is within the optimal range for the lipase (e.g., 40-70°C for Novozym 435). |
| Incorrect Molar Ratio of Reactants | An excess of the acylating agent (e.g., acetic anhydride) is often used to drive the reaction to completion.[1] However, a very large excess can sometimes inhibit enzymatic reactions. Experiment with different molar ratios to find the optimum for your specific conditions. |
| Inactive Catalyst | Ensure the catalyst is active. Acid catalysts can be sensitive to moisture. For enzymatic catalysts, ensure proper storage and handling to maintain activity. |
| Insufficient Reaction Time | Monitor the reaction over time using GC to ensure it has gone to completion. Extend the reaction time if necessary.[1] |
| Presence of Water in Reactants | Water can hydrolyze the ester product back to the alcohol and acid, reducing the yield. Ensure all reactants and solvents are anhydrous. |
Low Purity
| Potential Cause | Troubleshooting Step |
| Side Reactions (Isomerization, Cyclization) | This is a common issue with acid-catalyzed reactions of linalool.[5] Consider using a milder catalyst, lower reaction temperatures, or an enzymatic method. Removing the acetic acid by-product as it forms can also help minimize these side reactions.[4] |
| Incomplete Reaction | If the product contains a large amount of unreacted linalool, try increasing the reaction time, temperature (within limits), or the molar ratio of the acylating agent. |
| Inefficient Purification | Linalyl acetate is typically purified by vacuum distillation.[1] Ensure the vacuum is sufficient and the column has enough theoretical plates to separate the product from impurities with close boiling points. Washing the crude product with a dilute base solution can help remove acidic impurities before distillation.[1] |
GC Analysis Issues
| Potential Cause | Troubleshooting Step |
| Peak Tailing | Active sites in the GC inlet or column can cause peak tailing for polar compounds like alcohols. Use a deactivated inlet liner and a properly conditioned column.[7] |
| Co-elution of Isomers | Isomeric terpenes and their acetates can be difficult to separate. Optimize the GC temperature program (slower ramp rates can improve resolution) or use a more selective capillary column.[8] |
| Analyte Loss | Terpenes are volatile. Keep samples chilled and minimize their exposure to air to prevent evaporation.[7][8] |
| Baseline Instability | Leaks in the GC system or a contaminated detector can cause baseline issues. Perform regular instrument maintenance, including leak checks and detector cleaning.[7] |
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for Linalyl Acetate Synthesis
| Method | Catalyst | Linalool: Acetic Anhydride (Molar Ratio) | Temperature (°C) | Reaction Time (min) | Conversion/Yield (%) | Reference |
| Chemical | p-toluenesulfonic acid | 1:1 - 1:4 | 5 - 45 | 10 - 150 | >55% Yield | [5] |
| Chemical | 4-dimethylaminopyridine | 1:1 - 1:3 | 50 - 120 | 300 - 900 | >80% Yield | [9] |
| Enzymatic | Novozym 435 | 1:9 (acid:alcohol) | 70 | 360 | 5.6% Yield |
Note: The yields reported are highly dependent on the specific experimental setup and purification methods.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound using p-Toluenesulfonic Acid
Materials:
-
(R)-Linalool
-
Acetic Anhydride
-
p-Toluenesulfonic acid
-
250 mL three-necked flask
-
Heating oil bath with magnetic stirrer
-
Dilute sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Set up the three-necked flask in a heating oil bath on a magnetic stirrer.
-
Add (R)-Linalool and acetic anhydride to the flask in the desired molar ratio (e.g., 1:2).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1% of the total reactant weight).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 30°C).
-
Maintain the reaction at this temperature for the desired time (e.g., 120 minutes), monitoring the progress by GC analysis of small aliquots.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a dilute sodium hydroxide solution to neutralize the acidic catalyst and any unreacted acetic anhydride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude linalyl acetate by vacuum distillation to obtain the final product.
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
Materials:
-
(R)-Linalool
-
Acetic Anhydride
-
Novozym 435 (immobilized lipase)
-
Shaker incubator
-
Filtration setup
Procedure:
-
In a suitable reaction vessel, combine (R)-Linalool and acetic anhydride in the desired molar ratio (e.g., 1:5).
-
Add Novozym 435 (e.g., 10% w/w of the total substrates).
-
Place the vessel in a shaker incubator set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 150 rpm).
-
Allow the reaction to proceed for the desired time (e.g., 6 hours).
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
The filtrate contains the product, this compound, and unreacted substrates. This mixture can be further purified if necessary, for example, by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity in this compound derivatization.
References
- 1. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Linalyl acetate | 115-95-7 [chemicalbook.com]
- 3. Linalyl acetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 5. CN1566070A - Preparation method of linalyl acetate - Google Patents [patents.google.com]
- 6. chromaleont.it [chromaleont.it]
- 7. benchchem.com [benchchem.com]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 9. CN102942476A - Preparation method of linalyl acetate - Google Patents [patents.google.com]
Technical Support Center: (R)-Linalyl Acetate Stereochemical Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of (R)-Linalyl acetate (B1210297) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-Linalyl acetate?
A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture of equal parts of both enantiomers ((R)- and (S)-linalyl acetate). This is a significant issue in drug development and fine chemical synthesis because different enantiomers can have distinct biological activities, potencies, and toxicities. For this compound, maintaining its enantiomeric purity is crucial to ensure its desired therapeutic or fragrance profile.
Q2: What are the primary chemical mechanisms that can lead to the racemization of this compound?
A2: this compound is a tertiary allylic acetate, making it susceptible to racemization through a few key mechanisms:
-
Acid-Catalyzed Racemization: In the presence of an acid, the acetate group can be protonated, turning it into a good leaving group. Departure of acetic acid forms a planar, achiral carbocation intermediate. Subsequent attack by an acetate ion (or other nucleophiles) can occur from either face of the carbocation with equal probability, leading to a racemic mixture.
-
Base-Catalyzed Racemization: While less common for esters compared to compounds with acidic alpha-protons, strong bases could potentially promote elimination-addition pathways or other rearrangements that might compromise the stereocenter, although direct deprotonation at the chiral center is not a primary mechanism for linalyl acetate itself.
-
SN1-type Reactions: Reactions that proceed through a carbocation intermediate (SN1 mechanism) will inherently lead to racemization. Since this compound can form a relatively stable tertiary allylic carbocation, conditions that favor SN1 reactions (e.g., polar protic solvents, weakly nucleophilic reagents) should be avoided if stereochemical retention is desired.
Q3: Can purification methods cause racemization?
A3: Yes, certain purification techniques can induce racemization. For instance, chromatography on acidic stationary phases like silica (B1680970) gel can create a localized acidic environment, potentially catalyzing the racemization of sensitive compounds like this compound. It is advisable to use neutral or deactivated stationary phases (e.g., neutral alumina (B75360) or silica gel deactivated with a base like triethylamine) and to minimize the time the compound spends on the column.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant loss of enantiomeric excess (ee) after a reaction. | Acidic Reaction Conditions: Presence of strong or even mild acids (Brønsted or Lewis) can catalyze racemization via a carbocation intermediate. | - Use non-acidic or mildly basic conditions where possible.- If an acid is necessary, opt for weaker acids and use the minimum catalytic amount.- Perform the reaction at the lowest possible temperature to slow down the rate of racemization.- Quench the reaction promptly and neutralize any acid during workup. |
| High Reaction Temperature: Elevated temperatures provide the activation energy needed for racemization pathways. | - Conduct the reaction at or below room temperature if the reaction rate is acceptable.- Use a more active catalyst that allows for lower reaction temperatures. | |
| Inappropriate Solvent Choice: Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate, favoring an SN1-type pathway and subsequent racemization. | - Prefer non-polar aprotic solvents (e.g., hexane, toluene) or polar aprotic solvents (e.g., THF, dichloromethane (B109758), acetonitrile). | |
| Racemization observed during workup or purification. | Acidic Workup: Washing with acidic solutions (e.g., HCl, NH₄Cl) can cause racemization. | - Use neutral (e.g., water, brine) or mildly basic (e.g., saturated sodium bicarbonate) aqueous washes.- Ensure all acidic reagents are fully neutralized before solvent evaporation. |
| Acidic Chromatography Media: Standard silica gel is acidic and can lead to on-column racemization. | - Use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine (B128534) in the eluent).- Opt for neutral alumina as the stationary phase.- Minimize the purification time. | |
| Inconsistent enantiomeric excess in different batches. | Variability in Reagent Quality: Traces of acidic or basic impurities in reagents or solvents can catalyze racemization. | - Use high-purity, anhydrous solvents and reagents.- Consider purifying or distilling solvents before use. |
| Atmospheric Exposure: Prolonged exposure to air and moisture can lead to the formation of acidic species. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Acylation of (R)-Linalool to this compound with Minimal Racemization
This protocol is designed to minimize racemization by avoiding strong acids and high temperatures.
Materials:
-
(R)-Linalool
-
Acetic anhydride (B1165640) (high purity)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve (R)-Linalool (1 equivalent) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purify the crude this compound by flash chromatography on silica gel deactivated with 1% triethylamine in the eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Analysis of Enantiomeric Excess of this compound by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-βDEXse or similar).
GC Conditions (Example):
-
Column: Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Hydrogen or Helium
-
Inlet Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Program: 60 °C (hold 1 min), then ramp to 180 °C at 2 °C/min.
-
Injection: 1 µL of a 1% solution in hexane, split injection.
Procedure:
-
Prepare a standard of racemic linalyl acetate to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare a dilute solution of the this compound sample in hexane.
-
Inject the racemic standard and the sample under the same GC conditions.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100
Data Summary
The following tables summarize the expected impact of various reaction parameters on the stereochemical integrity of this compound based on general principles for tertiary allylic acetates.
Table 1: Effect of Reaction Conditions on Racemization
| Parameter | Condition | Expected Impact on Racemization | Rationale |
| Temperature | Low (e.g., 0 °C) | Minimal | Reduces the rate of racemization pathways. |
| High (e.g., > 80 °C) | Significant | Provides sufficient energy to overcome the activation barrier for carbocation formation. | |
| pH | Acidic (pH < 5) | High | Catalyzes the formation of a planar carbocation intermediate. |
| Neutral (pH ~7) | Low | Minimizes acid-catalyzed racemization. | |
| Basic (pH > 9) | Generally Low | Avoids carbocation formation, though very strong bases may promote other side reactions. | |
| Solvent | Non-polar aprotic (e.g., Toluene, Hexane) | Low | Disfavors the formation and stabilization of ionic intermediates. |
| Polar aprotic (e.g., THF, DCM) | Moderate | Can support some charge separation but does not stabilize carbocations as effectively as protic solvents. | |
| Polar protic (e.g., Methanol, Water) | High | Stabilizes the carbocation intermediate, promoting an SN1-type mechanism. |
Visual Guides
Mechanism of Acid-Catalyzed Racemization
Caption: Acid-catalyzed racemization of this compound via a planar carbocation.
Experimental Workflow for Minimizing Racemization
Caption: Recommended workflow for reactions involving this compound.
Troubleshooting Logic for Loss of Enantiomeric Excess
Caption: Decision tree for troubleshooting racemization of this compound.
Technical Support Center: Chiral GC Analysis of (R)- and (S)-Linalyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of (R)- and (S)-linalyl acetate (B1210297) enantiomers in Gas Chromatography (GC) analysis.
Troubleshooting Guide
Issue 1: Poor or No Resolution of (R)- and (S)-Linalyl Acetate Enantiomers
Answer: Achieving baseline separation of linalyl acetate enantiomers is a common challenge. If you are experiencing co-elution or poor resolution, consider the following troubleshooting steps systematically.
Troubleshooting Workflow:
Addressing matrix effects in the analysis of (R)-Linalyl acetate from natural extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the analysis of (R)-Linalyl acetate (B1210297) from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of (R)-Linalyl acetate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from natural extracts, complex matrices containing lipids, pigments, and other terpenes can either suppress or enhance the signal response of the target analyte.[1] This interference can lead to significant inaccuracies in quantification, poor reproducibility, and compromised method sensitivity.[3][4] Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are susceptible to these effects.[1]
Q2: How can I determine if my analysis is being impacted by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Comparison: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract (a sample known to be free of the analyte that has undergone the full sample preparation process) with the response of the analyte in a pure solvent.[3] A lower response in the matrix indicates ion suppression, while a higher response points to ion enhancement.[3] The matrix effect (ME) can be calculated with the formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100.[3]
-
Post-Column Infusion: This is a qualitative technique where a constant flow of a standard solution of the analyte is infused into the mass spectrometer's ion source, post-analytical column.[5] A blank matrix extract is then injected. Any dip or rise in the baseline signal for the analyte indicates retention times where co-eluting matrix components cause ion suppression or enhancement.[3][5]
Q3: What is the "entourage effect" and how does it relate to the analysis of terpenes like this compound?
A3: The "entourage effect" is a theory that suggests terpenes and cannabinoids in cannabis work together synergistically to enhance the plant's therapeutic properties. Accurate quantification of individual terpenes, such as this compound, is crucial for studying this effect and understanding the pharmacological profile of a given natural extract.
Q4: Are stable isotope-labeled internal standards available for this compound?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization interference.[3][6] However, commercially available SIL-IS for many specific terpenes, including this compound, can be limited or unavailable. In such cases, using a structural analog or a compound with similar physicochemical properties as an internal standard is a common alternative. For terpene analysis by GC-MS, non-native compounds like n-tridecane or dodecane (B42187) are often used as internal standards.[7][8]
Troubleshooting Guide
Problem 1: Poor recovery and inconsistent quantification of this compound.
-
Possible Cause: Significant and variable matrix effects from co-extracted compounds in the natural extract. Complex matrices, such as those from cannabis or other botanical sources, are known to cause these issues.[2][3]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interferences before analysis.[6][9] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS can effectively remove matrix components.[3][6][10] For lipophilic compounds like linalyl acetate in a plant matrix, an LLE with a nonpolar solvent like hexane (B92381) can be effective.[8][9]
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[3][6] This approach helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[1][6]
-
Use the Standard Addition Method: This method involves adding known amounts of the analyte (spiking) to the sample itself.[11] By creating a calibration curve within the sample matrix, it inherently corrects for matrix effects.[11][12] This is particularly useful when a representative blank matrix is not available.
-
Dilute the Sample: If the instrument has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components below a level where they significantly impact the analyte's ionization.[3]
-
Problem 2: Poor chromatographic peak shape (e.g., tailing or fronting).
-
Possible Cause (GC-MS): Active sites in the GC inlet liner or on the column can interact with the analyte.[13] Overloading the column with either the analyte or matrix components can also lead to peak distortion.[13][14]
-
Solutions:
-
Use an Inert Liner: Employ a fresh, deactivated (e.g., ultra inert) GC liner to minimize interactions between the analyte and the liner surface.[13]
-
Column Maintenance: If active sites are suspected on the column, clipping a small portion (e.g., 0.5-1 meter) from the front end of the column can restore peak shape.[13]
-
Check for Overload: Dilute the sample or reduce the injection volume. Peak fronting is a classic sign of column overload.[13]
-
Problem 3: Low sensitivity or failure to meet required Limit of Quantitation (LOQ).
-
Possible Cause: Severe signal suppression from the sample matrix is masking the analyte's signal.[10] This is common in complex biological and botanical samples.
-
Solutions:
-
Enhance Sample Cleanup: The primary strategy is to remove the source of the suppression. Employing a more rigorous or targeted sample preparation method, such as mixed-mode SPE, can produce cleaner extracts.[10]
-
Optimize Chromatographic Separation: Adjust the GC or LC gradient and flow rate to better separate this compound from the interfering matrix components.[6] If the interference does not co-elute with the analyte, its effect on ionization will be minimized.
-
Modify MS Parameters: Optimize the mass spectrometer's source conditions (e.g., temperatures, gas flows) and consider using alternative ionization techniques if available, though this is less common for standard GC-MS analysis of terpenes.[1]
-
Experimental Workflows & Logic Diagrams
The following diagrams illustrate key workflows for identifying and mitigating matrix effects.
Caption: Troubleshooting workflow for identifying and addressing matrix effects.
Caption: Experimental workflow for the Standard Addition Method.
Caption: Experimental workflow for Matrix-Matched Calibration.
Quantitative Data Summary
The tables below summarize validation data from studies analyzing terpenes in complex natural matrices. While not exclusively for this compound, they provide a relevant benchmark for expected performance.
Table 1: Method Performance for Terpene Analysis in Cannabis sativa
| Parameter | Result | Source |
| Linearity (r²) | > 0.99 | [7] |
| Average Recovery | 95.0–105.7% (most terpenes) | [7] |
| Repeatability (RSD) | 0.32 to 8.47% | [7] |
| LOD | 0.25 µg/mL | [7] |
| LOQ | 0.75 µg/mL | [7] |
Table 2: Performance of LI-Syringe-GC-MS Method for 23 Terpenes
| Parameter | Result | Source |
| Linearity (r²) | 0.988 - 0.996 (average 0.993) | [15] |
| Average Recovery | 84.6 - 98.9% (average 90.2%) | [15] |
| Method Precision (%RSD) | 1.73 - 14.6% (average 4.97%) | [15] |
| LOQ | 0.017 - 0.129 µg/mL (average 0.047 µg/mL) | [15] |
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general guide for extracting a semi-polar analyte like this compound from a complex plant matrix.
-
Homogenization: Weigh 1-2 g of the homogenized natural extract material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable organic solvent. For terpenes, ethyl acetate or hexane are commonly used.[7][9] If an internal standard is being used (e.g., n-tridecane), it should be added to the extraction solvent.[7]
-
Extraction: Add 10 mL of purified water. Cap the tube and shake vigorously for 2-5 minutes. For improved efficiency, vortexing or sonication can be applied.
-
Centrifugation: Centrifuge the mixture at ≥3000 rcf for 5-10 minutes to achieve phase separation.[3]
-
Collection: Carefully transfer the upper organic layer (containing the analyte) to a clean tube.
-
Drying & Concentration: Dry the organic extract by passing it through anhydrous sodium sulfate. The extract can then be concentrated under a gentle stream of nitrogen if necessary to meet sensitivity requirements.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) to a final volume for GC-MS or LC-MS analysis.
Protocol 2: Standard Addition Method for Quantification
This protocol outlines the steps for performing a multi-point standard addition calibration.[11][16]
-
Sample Preparation: Prepare the sample extract as described in Protocol 1.
-
Aliquoting: Dispense equal volumes (e.g., 1.0 mL) of the final sample extract into a series of at least four volumetric flasks (e.g., 5.0 mL flasks).[11]
-
Spiking: Prepare a high-concentration standard of this compound. Add increasing volumes of this standard to the flasks. For example:
-
Flask 1: 0 µL of standard (the unspiked sample)
-
Flask 2: 10 µL of standard
-
Flask 3: 20 µL of standard
-
Flask 4: 40 µL of standard
-
-
Dilution: Dilute all flasks to the final volume (5.0 mL) with the analysis solvent (e.g., ethyl acetate).[11]
-
Analysis: Analyze each of the prepared solutions using the validated analytical method.
-
Calculation: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and extrapolate the line to find the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample extract.[12]
Protocol 3: GC-MS Instrument Conditions for Terpene Analysis
These are typical starting conditions for the analysis of terpenes like this compound. Optimization will be required for specific instruments and applications.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection:
-
Mode: Splitless or Split (e.g., 20:1 ratio)
-
Injector Temp: 250-280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Program:
-
Initial Temp: 50-60 °C, hold for 1-2 min.
-
Ramp: 5-10 °C/min to 250-280 °C.
-
Final Hold: Hold for 2-5 min.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C
-
Quadrupole Temp: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and library matching, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[8]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analchemres.org [analchemres.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Standard addition - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: (R)-Linalyl Acetate Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with (R)-Linalyl acetate (B1210297) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Linalyl acetate and why is its solubility a concern for biological assays?
This compound is a naturally occurring phytochemical found in many essential oils, known for its fragrance and various biological activities, including anti-inflammatory and anti-anxiety effects.[1] It is a hydrophobic and lipophilic molecule, meaning it has poor solubility in water.[2][3] This low aqueous solubility can be a significant challenge in biological assays, which are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4]
Q2: What is the approximate water solubility of this compound?
The water solubility of linalyl acetate is low, reported to be around 30 mg/L.[5] Another source estimates the water solubility at 20.12 mg/L at 25°C.[6] Due to this limited solubility, dissolving it directly in aqueous media for most biological assays is not feasible.
Q3: What are the recommended solvents for creating a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for biological assays.[1][7] Ethanol and methanol (B129727) are also viable options.[7] It is also soluble in other organic solvents like diethyl ether, but these are less common for cell-based assay stock preparation.[5][8]
Q4: How should I properly store this compound stock solutions?
To maintain the stability and prevent precipitation of this compound, stock solutions, especially in DMSO, should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[9][10] It is important to avoid repeated freeze-thaw cycles, as this can cause the compound to come out of solution.[10] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[9]
Troubleshooting Guide
Issue 1: My this compound solution becomes cloudy or precipitates when added to my aqueous assay buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Optimize the Dilution Protocol: Avoid adding the concentrated DMSO stock solution directly into the full volume of your aqueous buffer. This "polarity shock" can cause immediate precipitation. Instead, use a serial dilution method.[9][10]
-
Control Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity. However, some cell lines or assays may tolerate up to 1%.[11] It is crucial to perform a solvent tolerance test to determine the maximum concentration that does not affect your specific experimental system.[9]
-
Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to facilitate dispersion.[9]
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[1][10][12] However, be cautious with warming as it can affect the stability of some compounds.
Issue 2: I'm observing high variability in my results between experiments.
Inconsistent solubility can be a major contributor to experimental variability.[4]
-
Visual Inspection: Before each experiment, visually inspect your diluted compound in the assay buffer for any signs of cloudiness or precipitation.[9]
-
Pre-clear the working solution: Centrifuge a small sample of your final working solution to see if a pellet forms, which would indicate precipitation.[9]
-
Fresh Preparations: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Issue 3: Standard dilution methods are not working, and I still see precipitation.
If optimizing the dilution protocol and solvent concentration is insufficient, consider these alternative solubilization strategies:
-
Use of Co-solvents and Surfactants: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the solubility of this compound.[1] These agents help to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]
-
Cyclodextrin (B1172386) Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes.[13][14] This technology can dramatically increase the aqueous solubility and stability of the compound.[15][16] Both β-cyclodextrin (β-CD) and its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to be effective.[13][16]
-
Nanoemulsions: Nanoemulsions are nano-sized dispersions of oil and water that can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability.[17][18][19] This is a promising approach for delivering hydrophobic compounds in aqueous systems.[20][21][22]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Reference |
| Water | ~30 mg/L | [5] |
| Water | 20.12 mg/L @ 25 °C (estimated) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.74 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.74 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.74 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.[9]
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a high concentration (e.g., 10-30 mM).[9]
-
Dissolution: Vortex and/or sonicate the solution until the this compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.[9][10]
Protocol 2: Recommended Serial Dilution Method for Cell-Based Assays
This method minimizes the risk of precipitation by avoiding a large polarity shock.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute a 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Add the intermediate DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%).[9]
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Linalyl acetate - Wikipedia [en.wikipedia.org]
- 3. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Human Metabolome Database: Showing metabocard for Linalyl acetate (HMDB0039522) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nanoemulsion as a Nano Carrier System in Drug Delivery: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: (R)-Linalyl Acetate Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (R)-Linalyl acetate (B1210297) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of (R)-Linalyl acetate?
A1: The primary factors leading to the degradation of this compound are exposure to heat, light, oxygen, and non-neutral pH conditions. These factors can trigger hydrolysis, photo-oxidation, and thermal decomposition.
Q2: What is the expected shelf-life of this compound?
A2: With proper storage, this compound can have a shelf life of 24 months or longer.[1][2] To ensure stability, it should be stored at room temperature or, for extended periods, under refrigeration (2-8°C), protected from light and moisture in a tightly sealed container under an inert atmosphere.[3][4]
Q3: What are the common degradation products of this compound?
A3: Common degradation products include:
-
Hydrolysis: Linalool and acetic acid are the primary products.[5] Under acidic conditions, further rearrangement can lead to the formation of α-terpineol and geraniol.[5]
-
Photo-oxidation: Hydroperoxides are the main products formed upon exposure to light and air.
-
Thermal Decomposition: High temperatures can cause rearrangement to isomers such as geranyl acetate and neryl acetate, as well as the formation of β-myrcene, and cis- and trans-β-ocimene.[6]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) or natural antioxidants such as tocopherols (B72186) (Vitamin E) are commonly used for stabilizing essential oils and related compounds.[7][8][9] For instance, tocopherol can be used at concentrations below 0.5% in the finished product.[7]
Q5: What are the ideal storage conditions for this compound?
A5: For optimal stability, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed, and for long-term storage, replacing the headspace with an inert gas like nitrogen or argon is highly recommended to prevent oxidation. Refrigeration at 2-8°C is also a recommended storage condition.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in Odor (less floral, more harsh/acidic) | Hydrolysis due to moisture or acidic contamination. | Ensure the storage container is tightly sealed and made of an inert material. Use a desiccant in the secondary containment if storing in a humid environment. Verify the pH of any solutions it is mixed with. |
| Discoloration (yellowing) | Oxidation due to exposure to air and/or light. | Store in an amber glass vial or other light-blocking container. Before sealing, purge the headspace with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant like BHT or tocopherol. |
| Appearance of new peaks in GC/HPLC analysis | Degradation has occurred. | Identify the degradation products by comparing retention times with standards or using mass spectrometry. Review storage conditions and handling procedures to identify the cause of degradation (e.g., temperature fluctuations, exposure to air). |
| Decreased purity over a short period | Inappropriate storage temperature or exposure to catalysts. | Store at the recommended temperature (room temperature or 2-8°C). Ensure the product is not in contact with reactive materials that could catalyze degradation. |
Data on this compound Degradation
The following table summarizes key quantitative data on the degradation of linalyl acetate under various conditions.
| Degradation Pathway | Condition | Parameter | Value | Reference |
| Photo-oxidation | Atmospheric | Half-life | ~1.1 hours | [5] |
| Hydrolysis | pH 3 (HCl/citrate buffer) | Half-life | ~7 hours | [5] |
| Hydrolysis | pH 4, 7, 9 (50°C) | Time to disappearance | < 2.4 hours | [5] |
| Hydrolysis | Acidic artificial gastric juice | Half-life | < 5 minutes | [10] |
| Hydrolysis | Neutral gastric juice | Half-life | ~121 minutes | [10] |
| Hydrolysis | Intestinal fluid | Half-life | ~153-198 minutes | [10] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by Gas Chromatography (GC-FID)
This protocol is designed to assess the purity of this compound and quantify its degradation over time.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11]
-
Carrier Gas: Nitrogen or Helium at a constant linear velocity (e.g., 20 cm/s for Nitrogen).[11]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300-320°C.[11]
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp: 3°C/min to 250°C.[11]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 1:10.[11]
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) at a concentration of 1 mg/mL.
-
For a stability study, store aliquots of the stock solution under different conditions (e.g., refrigerated, room temperature, exposed to light, protected from light).
-
At specified time points, dilute the samples to an appropriate concentration for GC analysis.
3. Analysis:
-
Inject the prepared samples into the GC.
-
Identify the this compound peak based on its retention time, confirmed by a standard.
-
Integrate the peak areas of this compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Protocol 2: Analysis of this compound and Degradation Products by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for quantifying this compound and its non-volatile degradation products.
1. Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: Acetonitrile and water (e.g., 55:45, v/v).[12] For mass spectrometry compatibility, replace any non-volatile acids with formic acid.[13]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Subject the stock solution to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) to generate degradation products.[14][15][16]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solid or a solution at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Filter all samples through a 0.45 µm syringe filter.
3. Analysis:
-
Inject the prepared samples into the HPLC.
-
Develop a separation method that resolves the main this compound peak from all degradation product peaks.
-
Quantify the amount of this compound and its degradation products using a calibration curve prepared from a reference standard.
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Experimental workflow for a stability study of this compound.
Caption: Logical relationship of strategies to minimize degradation.
References
- 1. ambrosial.in [ambrosial.in]
- 2. Linalyl Acetate - 99% Purity, Room Temperature Storage, 25-36 Months Shelf Life, Water Soluble | Industrial Application at Best Price in Mumbai | Dss Aromas [tradeindia.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. fraterworks.com [fraterworks.com]
- 8. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromaleont.it [chromaleont.it]
- 12. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Linalyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of analytical methods for (R)-Linalyl acetate quantification
An Objective Comparison of Analytical Methods for the Quantification of (R)-Linalyl Acetate (B1210297)
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific enantiomers like (R)-Linalyl acetate is critical for quality control, efficacy studies, and formulation development. This compound is a chiral monoterpene ester found in various essential oils, contributing significantly to their aroma and potential therapeutic properties.[1] This guide provides an objective comparison of the primary analytical methods for its quantification, with a focus on Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Overview of Analytical Techniques
The quantification of this compound requires an analytical approach that can distinguish it from its (S)-enantiomer. Enantioselective Gas Chromatography is the most effective and widely used technique for this purpose.[2][3] This is achieved by using a chiral stationary phase in the GC column, often based on derivatized cyclodextrins, which allows for the separation of the two enantiomers.[3][4] Once separated, the enantiomers can be detected and quantified using either GC-FID or GC-MS.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantitative analysis.[5] The FID is a universal detector for organic compounds, and its response is proportional to the number of carbon atoms in the analyte, making it highly reliable for quantification when the compound's identity is already confirmed.[5][6] It is generally considered more reliable for quantification than MS due to its more consistent response factor.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers both quantitative and qualitative data.[6] The mass spectrometer provides structural information, which is invaluable for confirming the identity of the analyte and distinguishing it from other co-eluting compounds.[5] This is particularly advantageous in complex matrices. For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Performance Comparison: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for definitive identification, sensitivity, and the complexity of the sample matrix.[5]
Table 1: Comparison of Validation Parameters for this compound Quantification
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~5-15 ng/mL | ~0.5-3 ng/mL |
| Selectivity | Good (dependent on chromatographic separation) | Excellent (mass-based separation) |
| Identification Capability | None (retention time only) | Yes (mass spectrum) |
| Cost & Complexity | Lower | Higher |
Note: The values presented are typical performance characteristics and may vary based on the specific instrumentation, column, and experimental conditions. These are based on general principles of analytical method validation.[8][9][10]
Experimental Protocols
A validated analytical method is crucial for obtaining reliable and reproducible results. Below are detailed methodologies for the quantification of this compound using both GC-FID and GC-MS.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound analytical standard (≥97.0% purity) in a suitable solvent such as ethanol (B145695) or hexane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-150% of the target concentration).[9]
-
Sample Solution: Dilute the sample containing this compound (e.g., essential oil) in the same solvent to bring the analyte concentration within the calibration range.
-
Internal Standard: For improved precision, add a suitable internal standard (e.g., undecane) at a constant concentration to all standards and samples.
GC-FID Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 min at 220°C.
-
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Detector: FID, 250°C.
-
Injection Volume: 1 µL.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the calibration curve.
GC-MS Protocol
-
Gas Chromatograph & Mass Spectrometer: Agilent 7890B GC coupled with 5977A MS or equivalent.
-
Column: Same chiral column as for GC-FID.
-
GC Conditions: Same injector, oven program, and carrier gas conditions as for GC-FID.
-
MS Interface Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 40-300.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of linalyl acetate (e.g., m/z 93, 136, 154).
-
-
Quantification: Use the peak area of the primary quantifying ion in the SIM mode and calculate the concentration from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two detection methods.
Caption: Workflow for this compound Quantification.
Caption: Logical Comparison of GC-FID and GC-MS Detectors.
Conclusion
Both GC-FID and GC-MS are powerful and valid techniques for the quantification of this compound when used with an appropriate chiral column.
-
GC-FID is the preferred method for routine quantitative analysis in a quality control environment where the identity of the analyte is well-established and cost-effectiveness is a priority.[5][7] Its consistent response factor provides high reliability for determining percentages.[7]
-
GC-MS is indispensable for research, development, and situations requiring definitive identification, especially in complex sample matrices where co-elution is possible.[5][6] Its ability to provide structural information alongside quantitative data ensures the highest level of confidence in the results.
The ultimate choice of method should be guided by the specific analytical requirements, including the need for sensitivity, selectivity, structural confirmation, and budget constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 7. phytochemia.com [phytochemia.com]
- 8. researchgate.net [researchgate.net]
- 9. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Analysis of the Biological Activities of (R)- and (S)-Linalyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the enantiomers of linalyl acetate (B1210297), (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate. While research has explored the therapeutic potential of linalyl acetate, a key component of essential oils from plants like lavender and bergamot, investigations into the distinct effects of its chiral forms are less common. This document synthesizes the available experimental data, focusing on anti-inflammatory, anxiolytic, and sedative properties, to highlight the stereo-selective nature of its biological actions.
Comparative Biological Activity Data
The anxiolytic effects of (R)- and (S)-linalyl acetate have been directly compared in preclinical models. The following table summarizes the key findings from a study evaluating their effects in mice using the elevated plus-maze (EPM) and light-dark box (LDB) tests, standard assays for screening anxiolytic compounds.
| Biological Activity | Enantiomer | Experimental Model | Key Findings | Reference |
| Anxiolytic | (S)-(+)-Linalyl Acetate | Elevated Plus-Maze (Mice) | Significantly increased the time spent in the open arms at a dose of 500 mg/kg, indicating an anxiolytic effect. | [1][2] |
| (R)-(-)-Linalyl Acetate | Elevated Plus-Maze (Mice) | Significantly increased the time spent in the open arms at a dose of 500 mg/kg, indicating an anxiolytic effect. | [1][2] | |
| (S)-(+)-Linalyl Acetate | Light-Dark Box (Mice) | Significantly increased the time spent in the light compartment at a dose of 500 mg/kg, confirming anxiolytic activity. | [1] | |
| (R)-(-)-Linalyl Acetate | Light-Dark Box (Mice) | Significantly increased the time spent in the light compartment at a dose of 500 mg/kg, confirming anxiolytic activity. | [1] |
Note: While both enantiomers demonstrated anxiolytic activity, the referenced study did not report statistically significant differences between the potencies of the (R) and (S) forms in the models tested.
For anti-inflammatory and sedative activities, the current body of scientific literature does not provide a direct comparative analysis of the (R)- and (S)-enantiomers of linalyl acetate. Studies on the anti-inflammatory effects have predominantly investigated linalyl acetate as a single entity or in combination with its parent alcohol, linalool. Similarly, the sedative properties are often attributed to linalool, with the specific contribution of each linalyl acetate enantiomer yet to be fully elucidated.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory potential of compounds.
-
Animals: Male Wistar rats (150-180 g).
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound ((R)- or (S)-linalyl acetate), vehicle, or a reference anti-inflammatory drug is administered intraperitoneally.
-
After 30 minutes, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
Elevated Plus-Maze Test in Mice (Anxiolytic Activity)
This test is based on the innate fear of rodents for open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test in Mice (Anxiolytic Activity)
This model utilizes the conflict between the exploratory drive of mice and their aversion to brightly lit areas.
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Procedure:
-
A mouse is placed in the center of the illuminated compartment.
-
The animal is allowed to move freely between the two compartments for a 10-minute session.
-
The time spent in each compartment and the number of transitions between compartments are recorded.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The available evidence indicates that both (R)- and (S)-linalyl acetate possess anxiolytic properties, with no significant enantiomeric difference observed in the reported studies. For anti-inflammatory and sedative activities, further research is required to elucidate the specific contributions of each enantiomer. The provided experimental protocols and pathway diagrams offer a framework for future investigations into the stereospecific biological effects of linalyl acetate, which could inform the development of novel therapeutic agents.
References
Comparative study of different synthesis routes for (R)-Linalyl acetate
For Researchers, Scientists, and Drug Development Professionals
(R)-Linalyl acetate (B1210297), a valuable chiral ester, is a key component in the fragrance and pharmaceutical industries, prized for its characteristic bergamot and lavender aroma and its potential as a chiral building block. The enantioselective synthesis of this compound is of significant interest to ensure product quality and biological specificity. This guide provides a comparative analysis of different synthesis routes for (R)-linalyl acetate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their application.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Features | Typical Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Chemical Synthesis | Direct esterification of (R)-linalool with an acylating agent and a base. | High (>95%) | High (>98%) | High yields, relatively short reaction times. | Requires enantiomerically pure starting material, use of potentially hazardous reagents. |
| Enzymatic Synthesis (Direct Acylation) | Lipase-catalyzed acylation of (R)-linalool with an acyl donor. | Moderate (~25% conversion) | High (substrate dependent) | "Green" and sustainable, mild reaction conditions. | Lower conversion rates, longer reaction times, enzyme cost and stability can be a factor. |
| Enzymatic Synthesis (Kinetic Resolution) | Lipase-catalyzed enantioselective hydrolysis or acylation of racemic linalyl acetate. | Moderate (~40-50% for the (R)-acetate) | High (>99%) | Produces highly enantiopure product from a racemic starting material. | Maximum theoretical yield for the desired enantiomer is 50%, requires separation of the product from the unreacted enantiomer or byproduct. |
I. Chemical Synthesis: Direct Esterification of (R)-Linalool
Direct chemical esterification of enantiomerically pure (R)-linalool is a straightforward and high-yielding approach to this compound. This method relies on the availability of the chiral alcohol precursor.
A. Acetylation using Acetic Anhydride (B1165640) and Pyridine (B92270)
This classic method employs acetic anhydride as the acylating agent with pyridine acting as both a base and a catalyst, often with the addition of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.
Experimental Protocol:
-
Materials: (R)-(-)-linalool, acetic anhydride, pyridine, 4-(dimethylamino)pyridine (DMAP), methanol (B129727), aqueous sodium bisulfate (NaHSO₄), dichloromethane (B109758) (CH₂Cl₂), magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a solution of (R)-(-)-linalool (1.0 eq) in pyridine, add acetic anhydride (1.4 eq) and a catalytic amount of DMAP (0.03 eq).
-
Stir the reaction mixture at room temperature for 44 hours.
-
Quench the reaction by adding methanol followed by aqueous NaHSO₄.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography (gradient from hexane (B92381) to 10% hexane:EtOAc) to afford this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 97% | [1] |
| Starting Material | (R)-(-)-linalool | [1] |
| Reagents | Acetic anhydride, pyridine, DMAP | [1] |
| Reaction Time | 44 hours | [1] |
| Temperature | Room Temperature | [1] |
B. Acetylation using Acetyl Chloride and N,N-diethylaniline
An alternative high-yield method utilizes the more reactive acetyl chloride as the acylating agent in the presence of a non-nucleophilic base, N,N-diethylaniline, to scavenge the HCl byproduct.
Experimental Protocol:
-
Materials: (-)-Linalool (B1674924), acetyl chloride, N,N-diethylaniline, chloroform.
-
Procedure:
-
Dissolve (-)-linalool (1.0 eq) in chloroform.
-
Add N,N-diethylaniline (1.2 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to proceed at ambient temperature for 48 hours.
-
Work-up the reaction mixture by washing with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to obtain this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 99% | [2] |
| Starting Material | (-)-Linalool | [2] |
| Reagents | Acetyl chloride, N,N-diethylaniline | [2] |
| Reaction Time | 48 hours | [2] |
| Temperature | Ambient Temperature | [2] |
II. Enzymatic Synthesis Routes
Biocatalytic methods offer a greener alternative to traditional chemical synthesis, operating under mild conditions and often with high enantioselectivity.
A. Direct Enzymatic Acylation of (R)-Linalool
This approach uses a lipase (B570770) to catalyze the esterification of (R)-linalool directly. While environmentally friendly, achieving high conversion can be challenging.
Experimental Protocol (using Porcine Pancreatic Lipase - PPL):
-
Materials: (R)-(-)-linalool, acetic anhydride, free porcine pancreatic lipase (PPL).
-
Procedure (Solvent-Free):
-
Combine (R)-(-)-linalool and acetic anhydride in a reaction vessel.
-
Add the free PPL catalyst (e.g., 150 mg per specified amount of linalool).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) with agitation for a specified time (e.g., 5 days).
-
Monitor the conversion to linalyl acetate by gas chromatography (GC).
-
Upon completion, separate the enzyme by filtration and purify the product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Conversion | 24.94% | [3] |
| Enzyme | Porcine Pancreatic Lipase (PPL) | [3] |
| Acyl Donor | Acetic Anhydride | [3] |
| Temperature | 60°C | [3] |
| Reaction Time | 5 days | [3] |
| System | Solvent-Free | [3] |
B. Enzymatic Kinetic Resolution of Racemic Linalyl Acetate
Kinetic resolution is a powerful technique that utilizes the enantioselectivity of an enzyme to separate a racemic mixture. In this case, a lipase preferentially catalyzes a reaction (e.g., hydrolysis or acylation) of one enantiomer of linalyl acetate, leaving the other enantiomer in high purity. For the production of this compound, one would look for a lipase that selectively hydrolyzes the (S)-enantiomer, thus enriching the reaction mixture in this compound.
Experimental Protocol (Conceptual, based on similar resolutions):
-
Materials: Racemic linalyl acetate, immobilized lipase (e.g., from Pseudomonas cepacia or Pseudomonas fluorescens), buffer solution (for hydrolysis) or an alcohol and organic solvent (for alcoholysis), vinyl acetate (for acylation of linalool).
-
Procedure (Hydrolysis):
-
Suspend racemic linalyl acetate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add the immobilized lipase.
-
Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation.
-
Monitor the reaction progress by chiral GC until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the enzyme.
-
Extract the mixture with an organic solvent.
-
Separate the unreacted this compound from the produced (S)-linalool by column chromatography.
-
Quantitative Data (Illustrative for Kinetic Resolutions):
| Parameter | Value |
| Theoretical Max. Yield | 50% |
| Enantiomeric Excess (ee) | >99% achievable for the unreacted enantiomer |
| Enzyme | Pseudomonas cepacia Lipase (PCL), Pseudomonas fluorescens Lipase (PFL) |
| Reaction Type | Enantioselective hydrolysis or acylation |
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the different synthesis routes of this compound.
References
Inter-Laboratory Cross-Validation of (R)-Linalyl Acetate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of (R)-Linalyl acetate (B1210297), supported by illustrative experimental data from a hypothetical inter-laboratory cross-validation study. Detailed protocols are included to facilitate method transfer and ensure analytical consistency across different laboratory settings.
Introduction to (R)-Linalyl Acetate and the Importance of Cross-Validation
This compound is the acetate ester of (R)-linalool, a naturally occurring monoterpenoid found in many flowers and spice plants.[1][2] It is a principal component of the essential oils of bergamot and lavender and is valued for its distinct aroma and flavor characteristics.[1][2] The enantiomeric distribution of chiral compounds like linalyl acetate is a critical quality attribute, as different enantiomers can exhibit unique biological activities and sensory properties.[3][4]
Inter-laboratory cross-validation is a critical process in drug development and quality control, ensuring that an analytical method produces comparable and reliable results when performed by different laboratories.[5][6] This process is essential for regulatory submissions, outsourcing of analytical testing to contract research organizations (CROs), and ensuring consistency in multi-site clinical studies.[5][7][8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for analytical method transfer and validation.[5][9]
This guide focuses on enantioselective gas chromatography (GC) as the technique of choice for resolving and quantifying this compound from its (S)-enantiomer, a common and effective approach for analyzing chiral volatile compounds in complex matrices like essential oils.[10][11][12]
Analytical Methodologies: Enantioselective Gas Chromatography
The primary technique for the chiral separation of volatile compounds like linalyl acetate is enantioselective gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[10][11][13] The key to separating enantiomers is the use of a chiral stationary phase (CSP), typically based on derivatized cyclodextrins.[3][4][10][12]
Illustrative Comparison of GC Columns for this compound Analysis
| Parameter | Column A (Beta-Cyclodextrin based) | Column B (Gamma-Cyclodextrin based) |
| Stationary Phase | Diethyl-tert-butyldimethylsilyl-β-cyclodextrin | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-γ-cyclodextrin |
| Typical Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Resolution (Rs) | > 1.5 for Linalyl acetate enantiomers | > 1.8 for Linalyl acetate enantiomers |
| This compound Retention Time | Approx. 25.4 min | Approx. 28.1 min |
| (S)-Linalyl Acetate Retention Time | Approx. 25.8 min | Approx. 28.7 min |
| Advantages | Good general-purpose chiral column. | Higher resolution for specific terpene esters. |
| Limitations | May show peak co-elution in complex matrices. | Longer analysis time. |
Experimental Protocols
This section details the protocol used for the hypothetical cross-validation study between three laboratories.
3.1 Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic linalyl acetate at 1000 µg/mL in HPLC-grade hexane. Create a working standard of 100 µg/mL by diluting the stock solution.
-
Sample Solution: Prepare three batches of a lavender essential oil sample, each spiked with a known concentration of this compound standard to create Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).
-
Distribution: Distribute aliquots of the same batches of LQC, MQC, and HQC samples, along with the working standard and the un-spiked essential oil, to the three participating laboratories.
3.2 Gas Chromatography (GC-FID) Method
-
System: Agilent 7890B GC system with FID detector (or equivalent).
-
Column: Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent beta-cyclodextrin (B164692) based chiral column).[4]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split mode (50:1), temperature 250°C.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Detector: FID at 270°C.
3.3 System Suitability Before analysis, perform five replicate injections of the 100 µg/mL working standard. The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area of this compound is ≤ 2.0%.[5]
3.4 Cross-Validation Procedure Each laboratory analyzes the LQC, MQC, and HQC samples in triplicate on three different days. The concentration of this compound in each sample is calculated using an external standard calibration curve.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative results from the three participating laboratories.
Table 1: Comparison of this compound Concentration (µg/mL) in QC Samples
| Sample | Lab 1 (n=9) | Lab 2 (n=9) | Lab 3 (n=9) | True Value |
| LQC | 5.2 ± 0.4 | 4.9 ± 0.3 | 5.1 ± 0.5 | 5.0 |
| MQC | 48.9 ± 2.1 | 51.2 ± 2.5 | 50.5 ± 2.3 | 50.0 |
| HQC | 97.8 ± 3.5 | 99.5 ± 4.1 | 101.1 ± 3.8 | 100.0 |
| Data presented as Mean ± Standard Deviation |
Table 2: Inter-Laboratory Method Performance Comparison
| Parameter | Lab 1 | Lab 2 | Lab 3 | Acceptance Criteria |
| Accuracy (% Bias) | ||||
| LQC | +4.0% | -2.0% | +2.0% | Within ± 15% |
| MQC | -2.2% | +2.4% | +1.0% | Within ± 15% |
| HQC | -2.2% | -0.5% | +1.1% | Within ± 15% |
| Precision (%RSD) | ||||
| Intra-Assay | 4.5% | 4.1% | 4.8% | ≤ 15% |
| Inter-Assay | 5.8% | 6.2% | 5.5% | ≤ 15% |
The acceptance criteria are based on common bioanalytical method validation guidelines.[8]
Visualizing the Workflow
Diagrams created using Graphviz help to visualize the experimental and logical processes involved in the cross-validation study.
Caption: Experimental workflow for inter-laboratory cross-validation.
Caption: Logical flow of the cross-validation decision process.
Conclusion
The successful cross-validation of an analytical method for this compound is paramount for ensuring data integrity and comparability across multiple analytical sites. The data presented in this guide illustrates a scenario where the enantioselective GC-FID method is robust, accurate, and precise, meeting predefined acceptance criteria in all participating laboratories. By adhering to detailed experimental protocols and establishing clear system suitability and acceptance criteria, researchers and drug development professionals can confidently transfer analytical methods, ensuring consistent quality control and supporting global research efforts.
References
- 1. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. tomsic.co.jp [tomsic.co.jp]
- 11. Make the Quality Control of Essential Oils Greener: Fast Enantioselective GC-MS Analysis of Sweet and Bitter Orange as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Efficacy of (R)-Linalyl Acetate in Comparison to Other Chiral Esters: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-Linalyl acetate (B1210297) with other chiral esters, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory and spasmolytic activities of (R)-Linalyl acetate and other relevant chiral esters.
Anti-inflammatory Activity
The anti-inflammatory effects of linalyl acetate and bornyl acetate have been evaluated using the carrageenan-induced paw edema model in rats. This model is a standard in vivo assay for screening anti-inflammatory drugs.
| Compound | Dose (mg/kg) | Edema Reduction (%) | Time Point (hours) | Enantiomeric Form |
| Linalyl Acetate | 25 | Less relevant and more delayed than linalool (B1675412) | 1-5 | Not specified |
| (-)-Linalool | 25 | Significant | Delayed and prolonged | (-) enantiomer |
| (+/-)-Linalool | 25 | Significant | 1 | Racemate |
| Bornyl Acetate | Not specified | Exhibits anti-inflammatory effects | Not specified | Not specified |
Note: A direct quantitative comparison of edema reduction between linalyl acetate and bornyl acetate enantiomers is not available in the reviewed literature. Linalyl acetate is suggested to act as a pro-drug for linalool.[1][2]
Spasmolytic Activity
The spasmolytic activity of chiral esters has been assessed using the isolated guinea pig ileum model, which measures the ability of a compound to relax smooth muscle contractions.
| Compound | EC50 (μg/mL) | Maximum Effect (%) | Enantiomeric Form |
| Linalyl Acetate | |||
| (+)-Linalyl Acetate | 24.3 ± 4.2 | 96.3 ± 1.5 | (+) enantiomer |
| (-)-Linalyl Acetate | 25.1 ± 3.9 | 95.8 ± 2.1 | (-) enantiomer |
| (±)-Linalyl Acetate | 26.5 ± 3.5 | 97.1 ± 1.8 | Racemate |
| Citronellyl Acetate | |||
| (+)-Citronellyl Acetate | 35.8 ± 5.1 | 90.5 ± 3.2 | (+) enantiomer |
| (-)-Citronellyl Acetate | 37.2 ± 4.8 | 89.9 ± 2.9 | (-) enantiomer |
| (±)-Citronellyl Acetate | 29.9 ± 4.5 | 94.7 ± 2.5 | Racemate |
EC50 represents the concentration required to achieve 50% of the maximum relaxant effect. A lower EC50 value indicates higher potency. The study indicates that the enantiomers of linalyl acetate are equipotent in their spasmolytic activity, while the racemic mixture of citronellyl acetate showed a slightly more potent effect, possibly due to synergistic action.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animal Preparation: Male Wistar rats (150-200g) are used. The animals are housed in standard conditions and fasted for 12 hours before the experiment with free access to water.
-
Induction of Edema: A 1% solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the subplantar region of the right hind paw of the rats.
-
Compound Administration: The test compounds (e.g., linalyl acetate, bornyl acetate) or a control vehicle are administered intraperitoneally or orally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Isolated Guinea Pig Ileum Assay
This ex vivo method is used to assess the spasmolytic (smooth muscle relaxant) properties of compounds.
-
Tissue Preparation: A male guinea pig (250-350g) is euthanized. A segment of the ileum is isolated and placed in a petri dish containing Tyrode's solution. The lumen is gently flushed to remove its contents.
-
Mounting the Tissue: A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer.
-
Contraction Induction: The ileum is allowed to equilibrate for at least 30 minutes. A contractile agent, such as acetylcholine (B1216132) or histamine, is added to the organ bath to induce a sustained contraction.
-
Compound Application: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner, and the relaxation response is recorded.
-
Data Analysis: The relaxant effect is expressed as a percentage of the induced contraction. The EC50 value is calculated from the concentration-response curve.
Signaling Pathways
The biological effects of chiral esters are mediated through various signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.
This compound
Linalyl acetate exerts its effects through multiple pathways:
-
Anti-inflammatory Pathway: Linalyl acetate has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. By inhibiting NF-κB, linalyl acetate can reduce the production of pro-inflammatory cytokines.
-
Vasorelaxant Pathway: The vasorelaxant effect of linalyl acetate is partly mediated by the dephosphorylation of myosin light chain (MLC) in vascular smooth muscle cells. This dephosphorylation leads to muscle relaxation and vasodilation.
Other Chiral Esters
-
Bornyl Acetate: This chiral ester has been shown to exert its anti-tumor effects by inhibiting the PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[4][5] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells. It is not yet clear if there is an enantioselective effect on this pathway.
-
Citronellyl Acetate: While the exact signaling pathway for its spasmolytic activity is not fully elucidated, it is known to induce pro-apoptotic activity in human hepatoma cells. This suggests an interaction with pathways that regulate cell death. Further research is needed to delineate the specific signaling cascades involved in its spasmolytic and other potential therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthetic vs naturally sourced (R)-Linalyl acetate
A Spectroscopic Showdown: Unmasking the Origins of (R)-Linalyl Acetate (B1210297)
For researchers, scientists, and professionals in drug development, the purity and origin of chemical compounds are paramount. This guide provides a comprehensive spectroscopic comparison between synthetically derived and naturally sourced (R)-Linalyl acetate, offering insights into the analytical techniques that differentiate them.
This compound is a naturally occurring monoterpenoid and a principal component of essential oils from plants like lavender and bergamot.[1][2] It is widely used in flavorings, perfumery, and has potential therapeutic applications due to its calming and anti-anxiety effects.[3] The increasing demand for this compound has led to its chemical synthesis. While synthetic this compound can be produced at a lower cost, discerning its origin from the natural isolate is crucial for quality control, regulatory compliance, and ensuring therapeutic efficacy, as natural extracts contain a complex mixture of compounds that may act synergistically.[3]
This guide details the key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—used to characterize and compare this compound from both sources. While the fundamental spectroscopic signature of the this compound molecule is identical regardless of its origin, the presence of minor impurities and the enantiomeric ratio serve as definitive markers.
Spectroscopic Data Comparison
The primary spectroscopic data for a pure this compound molecule will be consistent across both synthetic and natural samples. The key to differentiation lies in the subtle differences revealed by high-resolution analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.95 | dd | 1H | H-1 |
| 5.17 | dd | 2H | H-2 |
| 2.02 | s | 3H | H-11 |
| 1.84-2.00 | m | 2H | H-4 |
| 1.83 | s | 3H | H-9 |
| 1.57 | s | 3H | H-10 |
| 2.17-2.24 | m | 2H | H-5 |
Data sourced from Frontiers in Plant Science, 2015.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.1 | C-12 |
| 169.8 | C-11 |
| 144.1 | C-2 |
| 141.1 | C-1 |
| 127.2 | C-7 |
| 113.5 | C-6 |
| 82.3 | C-3 |
| 38.1 | C-5 |
| 23.6 | C-4 |
| 23.3 | C-10 |
| 22.0 | C-9 |
| 11.8 | C-8 |
Data sourced from Frontiers in Plant Science, 2015.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester and alkene functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O (ester) |
| ~1645 | C=C (alkene) |
| ~1240 | C-O (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Key Mass Spectrometry Peaks for this compound
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 136 | [M - CH₃COOH]⁺ |
| 121 | [C₉H₁₃]⁺ |
| 93 | [C₇H₉]⁺ |
Data interpretation based on typical fragmentation patterns.
Distinguishing Synthetic vs. Natural Sources
The differentiation between synthetic and natural this compound relies on detecting trace impurities from the synthesis process and determining the enantiomeric purity.
-
Synthetic Markers : The synthesis of linalyl acetate can introduce impurities that are not found in the natural product. For instance, dihydrolinalyl acetate and plinyl acetate have been identified as markers for synthetic linalyl acetate.[5] These can be detected using high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).
-
Enantiomeric Purity : Naturally occurring this compound from essential oils typically has a high enantiomeric purity (>99%).[6] In contrast, synthetic linalyl acetate may be produced as a racemic mixture (equal amounts of (R)- and (S)-enantiomers) or may have a different enantiomeric ratio depending on the synthetic route.[7][8] Chiral gas chromatography is the method of choice for determining the enantiomeric distribution.[6]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation : Inject the sample into a gas chromatograph equipped with an appropriate capillary column (e.g., DB-5 or equivalent). Use a temperature program to separate the components of the sample.
-
MS Detection : The eluting components are introduced into a mass spectrometer for ionization (typically by electron impact) and detection.
-
Data Analysis : Identify the peaks in the chromatogram and analyze the corresponding mass spectra to confirm the identity of the compounds and detect any impurities.
Chiral Gas Chromatography
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent.
-
GC Separation : Inject the sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).
-
Detection : Use a flame ionization detector (FID) or a mass spectrometer to detect the eluting enantiomers.
-
Data Analysis : Determine the retention times of the (R)- and (S)-enantiomers and calculate their relative peak areas to determine the enantiomeric ratio.
Visualizing the Analysis and Potential Biological Action
To aid in understanding the workflow and potential biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of this compound.
Caption: Postulated signaling pathway of this compound's anxiolytic effect via GABA_A receptor modulation.
References
- 1. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl acetate, (-)- | C12H20O2 | CID 442474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ametrineskin.com [ametrineskin.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthetic Markers of Linalyl Acetate: The Importance of Ethics, Integrity, and Scientific Method in Essential Oil Analysis · Aromatic Elements [aromaticelements.com]
- 6. Issuu [issuu.com]
- 7. Human Metabolome Database: Showing metabocard for Linalyl acetate (HMDB0039522) [hmdb.ca]
- 8. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
(R)-Linalyl Acetate: A Comparative Analysis of In Vivo and In Vitro Efficacy
(R)-Linalyl acetate (B1210297), a prominent monoterpene ester found in essential oils of plants like lavender and clary sage, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vivo and in vitro effects of (R)-linalyl acetate, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Quantitative Comparison of Bioactivities
The following tables summarize the key quantitative data from various studies, offering a clear comparison between the in vivo and in vitro effects of this compound.
| In Vitro Activity | Assay | Cell Line/System | Concentration/IC50 | Reference |
| Anti-inflammatory | NF-κB Inhibition | HepG2 cells | Not specified, but effective in down-regulating LPS-induced p65 and IκBα phosphorylation | [1][2] |
| Antioxidant | Peroxyl radical scavenging | Chemical assay | High scavenging ability | [3] |
| Neuroprotective | H2O2-induced cell viability | SH-SY5Y cells | Protective at 0.1, 1, and 5 µM | [4] |
| In Vivo Activity | Animal Model | Effect | Dosage | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in edema | 25 mg/kg | [5][6] |
| Anti-inflammatory | Imiquimod-induced psoriasis-like skin inflammation in mice | Reduction in PASI and CosCam scores, and pro-inflammatory cytokines | 2% topical application (in combination with linalool) | [4] |
| Neuroprotective | Oxygen-glucose deprivation-reoxygenation (OGD/R) model in neuron-like cells and microglia | Decreased p47phox and NOX2 expression, ROS generation, and LDH release | Not specified | [3] |
| Gastroprotective | Ethanol-induced gastric ulcer in rats | Significant decrease in gastric mucosal injuries | 10, 20, and 40 mg/kg | [7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through various molecular pathways. A key mechanism in its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Animals: Male Wistar rats (150-200 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), this compound-treated (e.g., 25 mg/kg, p.o.), and reference drug-treated.
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8][9]
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[5]
In Vitro Anti-inflammatory Activity: NF-κB Inhibition in HepG2 Cells
Objective: To investigate the effect of this compound on the NF-κB signaling pathway in a human liver cell line.
Materials:
-
HepG2 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) and supplements
-
Reagents for Western blotting (lysis buffer, primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control like GAPDH; secondary antibodies)
-
Reagents for quantitative PCR (qPCR) to measure IL-6 expression.
Procedure:
-
Cell Culture and Treatment: HepG2 cells are cultured to ~80% confluency. Cells are then pre-treated with different concentrations of this compound for a specified time (e.g., 12 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce inflammation.[10]
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an ECL detection system, and band intensities are quantified.[11]
-
-
Quantitative PCR (qPCR):
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR is performed to measure the expression levels of IL-6 mRNA, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]
-
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
Methanol
-
Reference antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate and reader
Procedure:
-
A stock solution of this compound is prepared in methanol and serially diluted to various concentrations.
-
In a 96-well plate, a specific volume of each dilution is mixed with a DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound.
Caption: A generalized workflow for assessing the anti-inflammatory properties of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thaiscience.info [thaiscience.info]
- 10. Linalyl acetate prevents hypertension-related ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Benchmarking New Chiral Catalysts for the Synthesis of (R)-Linalyl Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral molecules is a critical task. (R)-Linalyl acetate (B1210297) is a valuable fragrance and flavor compound, and its synthesis presents an excellent case study for benchmarking the performance of new chiral catalysts. This guide provides a comparative overview of enzymatic catalysts for the kinetic resolution of racemic linalool (B1675412) to produce (R)-linalyl acetate, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Catalysts
The enantioselective acylation of racemic linalool is a common strategy to produce this compound. The performance of several enzymatic catalysts in this kinetic resolution is summarized below. The data highlights the conversion of the substrate, the enantiomeric excess of the produced this compound, and the enantiomeric ratio (E), a measure of the catalyst's selectivity.
| Catalyst | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of this compound | Enantiomeric Ratio (E) |
| Novozym 435 (Candida antarctica lipase (B570770) B, immobilized) | Acetic Anhydride | Solvent-free | 70 | 10 | ~5.6 (Yield) | Not Reported | Not Reported |
| Porcine Pancreatic Lipase (PPL) | Acetic Anhydride | Solvent-free | 60 | 120 | 24.94 | Not Reported | Not Reported |
| Burkholderia gladioli Esterase (clone EP6) | - (Hydrolysis) | Aqueous Buffer | Not Specified | Not Specified | Not Specified | Enantioselective | Not Reported |
| Pseudomonas cepacia Lipase (immobilized) | Vinyl Acetate | Organic Solvent | 40 | 20 | ~32 | >86 (for remaining alcohol) | Moderate |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. The enantiomeric excess for the Pseudomonas cepacia lipase is for the unreacted (S)-linalool, which implies a high enantiomeric excess for the produced this compound at around 50% conversion.
Experimental Protocols
Detailed methodologies for conducting the enzymatic kinetic resolution of linalool are provided below. These protocols can be adapted for benchmarking new chiral catalysts.
Enzymatic Kinetic Resolution of (±)-Linalool via Acylation
This protocol is a general procedure for the acylation of racemic linalool using an immobilized lipase.
Materials:
-
(±)-Linalool
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl acetate or Acetic anhydride)
-
Organic solvent (e.g., Hexane, Toluene, or solvent-free)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask)
-
TLC plates for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
Chiral GC or HPLC for enantiomeric excess determination
Procedure:
-
To a solution of (±)-linalool (1.0 mmol) in an appropriate organic solvent (10 mL) (or in a solvent-free system), add the immobilized lipase (e.g., 50-100 mg).
-
Add the acyl donor (1.0-1.2 mmol) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-70 °C).
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Upon reaching approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of this compound and unreacted (S)-linalool by column chromatography on silica gel.
-
Determine the enantiomeric excess of the this compound and the unreacted (S)-linalool using chiral GC or HPLC.
Enzymatic Kinetic Resolution of (±)-Linalyl Acetate via Hydrolysis
This protocol describes the enantioselective hydrolysis of racemic linalyl acetate.
Materials:
-
(±)-Linalyl acetate
-
Esterase or Lipase
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Stirrer and pH-stat or manual pH adjustment setup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral GC or HPLC for enantiomeric excess determination
Procedure:
-
Disperse (±)-linalyl acetate (1.0 mmol) in an aqueous buffer solution (20 mL).
-
Add the esterase or lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Maintain the pH of the reaction mixture at the optimal level for the enzyme by adding a dilute base solution (e.g., 0.1 M NaOH) using a pH-stat or by manual titration.
-
Monitor the reaction progress by analyzing the consumption of the base or by taking aliquots for GC analysis.
-
When the reaction reaches approximately 50% conversion, stop the reaction by adding an organic solvent to extract the products.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of (R)-linalool and unreacted (S)-linalyl acetate by column chromatography.
-
Determine the enantiomeric excess of both compounds by chiral GC or HPLC.
Visualization of the Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking new chiral catalysts for the synthesis of this compound.
This guide provides a foundational framework for the systematic evaluation of new chiral catalysts using the synthesis of this compound as a benchmark reaction. The provided protocols and workflow are intended to be adapted and optimized for specific research needs, ultimately facilitating the discovery and development of more efficient and selective catalytic systems.
A Comparative Analysis of the Anti-inflammatory Effects of Linalool and Linalyl Acetate
Introduction
Linalool (B1675412) and its ester, linalyl acetate (B1210297), are two monoterpenoids that are major constituents of essential oils from aromatic plants such as lavender and bergamot.[1] Both compounds have garnered significant scientific interest for their potential therapeutic properties, including their anti-inflammatory effects.[2] This guide provides a comparative analysis of the anti-inflammatory activities of linalool and linalyl acetate, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms to assist researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.
Quantitative Data Comparison
The anti-inflammatory effects of linalool and linalyl acetate have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| (-)-Linalool | 25 | 1 hour | Significant reduction | [1][3] |
| (-)-Linalool | 25 | 3 hours | Delayed and prolonged effect | [1][3] |
| Linalyl Acetate | Equimolar to Linalool | 3 hours | Less relevant than linalool | [1][3] |
Data suggests that linalool exhibits a more immediate and potent anti-inflammatory effect in this acute inflammation model compared to linalyl acetate, which shows a delayed and less pronounced activity.[1][3]
Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound | Concentration | Mediator | Inhibition | Cell Line | Reference |
| Linalool | Dose-dependent | TNF-α, IL-1β, NO, PGE2 | Significant Inhibition | BV2 Microglia | [4] |
| Linalool | Not Specified | TNF-α, IL-6 | Attenuated Production | RAW 264.7 | [5] |
| Linalool | Not Specified | Nitrite Accumulation | Significantly Inhibited | J774.A1 | [6] |
| Linalyl Acetate | Not Specified | IL-6 Expression | Down-regulated | HepG2 | [7][8] |
In vitro studies demonstrate that both linalool and linalyl acetate can suppress the production of key pro-inflammatory mediators. Linalool has been shown to inhibit a broader range of these mediators in various cell lines.[4][5][6] Both compounds have been shown to down-regulate IL-6 expression.[7][8]
Mechanisms of Action: Signaling Pathways
Both linalool and linalyl acetate exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism for both compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7][9]
Linalool and linalyl acetate have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, and suppressing the expression of the p65 subunit.[7][8] This, in turn, down-regulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines like IL-6.[7][10]
Linalool has also been demonstrated to modulate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2/HO-1 pathways.[2][11] It can inhibit the phosphorylation of key proteins in the MAPK pathway (JNK, p38, and ERK), which are also involved in the inflammatory cascade.[2][12] Additionally, linalool can activate the Nrf2/HO-1 pathway, which has antioxidant and anti-inflammatory functions.[4][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of linalool and linalyl acetate's anti-inflammatory effects.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.[13][14]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.[14]
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[14]
-
The test compound (linalool, linalyl acetate, or a reference drug) or a vehicle control is administered, typically via oral gavage or intraperitoneal injection.[14]
-
After a predetermined period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce localized inflammation.[14]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
In Vitro: LPS-Induced Inflammatory Mediator Production in Macrophages
This assay is used to evaluate the ability of a compound to suppress the production of pro-inflammatory molecules in cultured immune cells.[15]
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or BV2 are commonly used.[4][5]
-
Procedure:
-
Cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are pre-treated with various concentrations of the test compound (linalool or linalyl acetate) for a specific duration (e.g., 1-2 hours).[14]
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[14]
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.[14]
-
-
Data Analysis: The concentration of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the supernatant is quantified using methods such as the Griess reagent assay for nitric oxide or Enzyme-Linked Immunosorbent Assays (ELISAs) for cytokines.[15]
Conclusion
Both linalool and linalyl acetate demonstrate significant anti-inflammatory properties. However, the available evidence suggests that linalool generally exhibits a more potent and immediate effect in acute in vivo models of inflammation.[1][3] Both compounds effectively modulate the NF-κB signaling pathway, a key regulator of inflammation.[7][9] Linalool appears to have a broader mechanism of action, also influencing the MAPK and Nrf2 pathways.[2][11] The delayed effect of linalyl acetate in some models may suggest it acts as a pro-drug, potentially being metabolized to linalool to exert its full effect.[1][3] Further research is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two related monoterpenoids in various inflammatory conditions.
References
- 1. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Linalool prevents oxidative stress activated protein kinases in single UVB-exposed human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
Olfactory perception differences between (R)- and (S)-linalyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the olfactory perception of the enantiomers of linalyl acetate (B1210297), (R)- and (S)-linalyl acetate. While scientific literature indicates that the odor profiles of these two chiral molecules are closely related, this guide delves into the nuances of chiral perception in olfaction, supported by experimental data from closely related compounds and detailed experimental methodologies.
Introduction to Chiral Perception in Olfaction
The human olfactory system can distinguish between enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. This ability to differentiate between chiral molecules arises from the fact that olfactory receptors themselves are chiral proteins. The interaction between a chiral odorant and a chiral receptor can be likened to a handshake, where a right hand (chiral receptor) can distinguish between another right hand and a left hand (the two enantiomers). This can lead to different odor perceptions for each enantiomer of a compound. While some enantiomers have distinctly different smells (e.g., (R)-(-)-carvone smells of spearmint and (S)-(+)-carvone of caraway), others, like the enantiomers of linalyl acetate, are reported to have very similar odors[1][2].
Olfactory Profile of Linalyl Acetate Enantiomers
(R)- and (S)-linalyl acetate are generally described as having a "close smell"[1][2]. The racemic mixture of linalyl acetate is characterized by a pleasant floral, sweet, and citric aroma, with nuances of bergamot and lavender[3][4]. Natural sources of linalyl acetate are often rich in the (-)-enantiomer[5].
Due to the limited availability of public research directly quantifying the subtle olfactory differences between the (R)- and (S)-enantiomers of linalyl acetate, this guide will present a detailed comparative analysis of the closely related chiral compound, linalool (B1675412), for which extensive sensory data exists. This will serve as an illustrative example of how the olfactory perception of enantiomers can be quantitatively assessed.
Case Study: Olfactory Perception of (R)-(-)- and (S)-(+)-Linalool
Linalool is the alcohol precursor to linalyl acetate, and its enantiomers have been the subject of detailed sensory analysis. Studies have shown that the two enantiomers of linalool possess distinct odor profiles.
Table 1: Comparative Olfactory Profile of Linalool Enantiomers
| Feature | (R)-(-)-Linalool | (S)-(+)-Linalool | Reference |
| Odor Description | Floral-woody, with a distinct lavender note. | Fresh, floral, with a petitgrain-like character. | [6] |
| Sensory Impression | Associated with calming and relaxing effects. | Less associated with calming effects. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the sensory evaluation of chiral odorants, exemplified by studies on linalool and its derivatives.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines gas chromatography for separating volatile compounds with human sensory assessment to identify odor-active compounds.
-
Objective: To separate the enantiomers of a chiral compound and determine their individual odor characteristics.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is used to separate the enantiomers[8]. The column effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port.
-
Procedure:
-
A solution of the chiral compound is injected into the GC.
-
The enantiomers are separated on the chiral column based on their differential interaction with the stationary phase.
-
Trained sensory panelists sniff the effluent at the sniffing port and record the odor quality and intensity for each eluting compound.
-
The retention times of the odor events are matched with the peaks from the chemical detector to identify which enantiomer is responsible for which odor.
-
-
Data Analysis: The descriptions and intensity ratings from the panelists are compiled to create an odor profile for each enantiomer.
2. Determination of Odor Thresholds
The odor threshold is the lowest concentration of a compound that is perceivable by the human sense of smell.
-
Objective: To quantify the potency of each enantiomer as an odorant.
-
Methodology (based on Gas Chromatography-Olfactometry with serial dilution):
-
A series of dilutions of the sample containing the chiral compound is prepared.
-
Each dilution is analyzed by GC-O.
-
Panelists indicate at which dilution they can no longer detect the odor of the target compound.
-
The geometric mean of the last concentration at which the odor was detected and the first at which it was not is calculated to determine the odor threshold.
-
-
Data Presentation: Odor thresholds are typically reported in units of concentration, such as ng/L in air[3][4].
3. Sensory Panel Evaluation
Sensory panels are used to obtain detailed descriptive profiles of odors.
-
Objective: To characterize the qualitative differences in the odor of the enantiomers.
-
Procedure:
-
A panel of trained assessors is presented with samples of each enantiomer, typically diluted in an odorless solvent and presented on smelling strips or in an olfactometer.
-
Panelists are asked to rate the intensity of various odor descriptors (e.g., floral, fruity, woody, etc.) on a predefined scale.
-
The sessions are conducted in a controlled environment to minimize sensory biases.
-
-
Data Analysis: The ratings for each descriptor are averaged across the panelists to generate a sensory profile for each enantiomer. Statistical analysis is used to identify significant differences between the profiles.
Signaling Pathway for Chiral Odorant Perception
The perception of an odor, including that of a chiral molecule, begins with the binding of the odorant to olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Caption: Chiral recognition and olfactory signaling pathway.
The diagram illustrates how the differential binding of (R)- and (S)-enantiomers to a chiral olfactory receptor can lead to differences in signal strength and, consequently, odor perception. A high-affinity binding event leads to a robust activation of the G-protein and the downstream signaling cascade, resulting in a strong neural signal. Conversely, a low-affinity interaction would produce a weaker signal or no signal at all.
Experimental Workflow for Comparative Olfactory Analysis
The following diagram outlines a typical workflow for the comparative analysis of chiral odorants.
Caption: Workflow for chiral odorant sensory analysis.
This workflow begins with the separation of the enantiomers from a racemic mixture. Each enantiomer is then subjected to a battery of olfactory tests, including GC-O, odor threshold determination, and sensory panel evaluation. The resulting data is then compiled and analyzed to produce a comprehensive comparison of their olfactory properties.
Conclusion
While the enantiomers of linalyl acetate are reported to have similar odor profiles, the principles of chiral recognition in olfaction suggest that subtle differences may exist. The methodologies and comparative data for the closely related compound, linalool, provide a robust framework for the potential investigation and characterization of these differences. Further research employing the detailed experimental protocols outlined in this guide would be invaluable in elucidating the specific olfactory nuances of (R)- and (S)-linalyl acetate, contributing to a deeper understanding of structure-odor relationships in chiral molecules.
References
- 1. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 2. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 3. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 4. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-Linalyl Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when handling (R)-Linalyl acetate (B1210297), including operational and disposal plans.
Personal Protective Equipment (PPE) Specifications
When handling (R)-Linalyl acetate, specific PPE is required to ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for larger quantities.[1][2] |
| Skin Protection | Chemical resistant gloves must be worn. Nitrile rubber, butyl-rubber, and Viton® are suitable materials. Gloves should be inspected prior to use and a proper removal technique should be followed.[1][3] Wear appropriate protective clothing and an impervious apron to prevent skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or in case of vapor formation, a respirator with an approved filter for organic gases and vapors should be used.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 is necessary. |
Glove Selection Data:
| Glove Material | Thickness | Breakthrough Time |
| Nitrile rubber | >= 0.33 mm | 480 min |
| Butyl-rubber | Data not available | Data not available |
| Viton® | Data not available | Data not available |
Experimental Protocols: Safe Handling and Disposal Procedures
1. Pre-Handling Operations:
-
Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. Above 85°C, use a closed system and ventilation.[4]
-
PPE Inspection: Before use, inspect all PPE for any signs of damage or degradation. Ensure gloves are free of punctures or tears.[1]
2. Handling this compound:
-
Donning PPE:
-
Wash hands thoroughly.
-
Put on protective clothing and/or an impervious apron.
-
Don safety glasses with side-shields or chemical safety goggles. If a splash hazard exists, use a face shield.
-
Put on gloves, ensuring they cover the cuffs of the lab coat.
-
-
Chemical Handling:
3. Post-Handling Procedures:
-
Doffing PPE:
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace.[4] Take off contaminated clothing and wash it before reuse.[4][5]
4. Disposal Plan:
-
Chemical Disposal: Dispose of this compound and any absorbent material used for spills as hazardous waste.[1][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not let the product enter drains.[4]
-
Contaminated PPE Disposal: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1] Empty containers should be taken to an approved waste handling site for recycling or disposal.[6]
Workflow and Decision Making
Caption: Workflow for PPE Selection, Use, and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
